molecular formula C5H15ClN2 B073643 1,5-Diaminopentane dihydrochloride CAS No. 1476-39-7

1,5-Diaminopentane dihydrochloride

Cat. No.: B073643
CAS No.: 1476-39-7
M. Wt: 138.64 g/mol
InChI Key: RLNAIWYXIAJDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadaverine dihydrochloride is the stable, hydrochloride salt form of cadaverine, a fundamental biogenic polyamine produced through the decarboxylation of the amino acid lysine by bacterial enzymes. This reagent is indispensable for research focused on polyamine metabolism, signaling pathways, and cellular physiology. Its primary research value lies in its role as a molecular tool to investigate bacterial virulence and biofilm formation, as cadaverine is a critical metabolite in various pathogens, including Escherichia coli and Salmonella enterica. In studies of eukaryotic systems, it serves as a precursor or competitor in polyamine uptake and interconversion studies, helping to elucidate the complex roles of polyamines in cell proliferation, differentiation, and apoptosis. Furthermore, cadaverine dihydrochloride is a key standard and substrate in food science research for monitoring spoilage and biogenic amine content, given its generation during protein decomposition. Its mechanism of action is multifaceted; as a polycation at physiological pH, it interacts with nucleic acids, membrane phospholipids, and ion channels, modulating DNA conformation, membrane stability, and cellular signaling. This product is presented as a high-purity solid to ensure reproducibility and reliability in your experimental models, from microbiology and cell biology to analytical biochemistry. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1476-39-7

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

pentane-1,5-diamine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H

InChI Key

RLNAIWYXIAJDTN-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CCN.Cl

Other CAS No.

1476-39-7

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Cellular Functions of Cadaverine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine (B124047), or 1,5-pentanediamine, is a biogenic diamine produced by the decarboxylation of the amino acid lysine (B10760008).[1] While notoriously associated with the putrefaction of animal tissues, cadaverine is also synthesized in small quantities by mammalian cells and plays multifaceted roles in various biological processes.[2] Its functions range from involvement in polyamine metabolism and stress responses to acting as a signaling molecule.[3][4] In research and development, cadaverine dihydrochloride (B599025) is the stable, water-soluble salt form commonly used for in vitro and in vivo studies.

This technical guide provides an in-depth exploration of the core functions of cadaverine in a cellular context. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support professionals in the fields of life sciences and drug development.

Core Functions and Mechanisms in Cells

Cadaverine's cellular functions are diverse, stemming from its cationic nature at physiological pH, which allows it to interact with negatively charged macromolecules like nucleic acids and proteins.[5] Its roles are concentration-dependent, spanning from essential physiological regulation to cytotoxicity at high levels.[6][7]

1. Polyamine Metabolism and Regulation: Cadaverine is structurally similar to putrescine and is considered a polyamine.[8] Polyamines are crucial for numerous cellular processes, including cell growth, differentiation, and proliferation.[9] In bacteria and plants, cadaverine is synthesized from L-lysine by the enzyme lysine decarboxylase (LDC).[3][10] While the LDC gene has not been identified in mammalian cells, cadaverine is present, suggesting alternative synthesis pathways, potentially involving ornithine decarboxylase (ODC1) under specific conditions.[3] Once synthesized, cadaverine can be a precursor for higher-order polyamines like aminopropylcadaverine.

2. Cytotoxicity and Cell Death: At high concentrations, cadaverine exhibits dose-dependent cytotoxic effects.[6] Studies on the human intestinal cell line HT29 have shown that cadaverine induces cell death primarily through necrosis, not apoptosis.[7][11] The proposed mechanism involves its polycationic nature, which allows it to interact with anionic phospholipids, leading to cell membrane destabilization and lysis.[7] This is evidenced by the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from treated cells.[6][7]

3. Cell Signaling via Trace Amine-Associated Receptors (TAARs): Cadaverine acts as a signaling molecule by activating specific G-protein-coupled receptors (GPCRs), namely the Trace Amine-Associated Receptors (TAARs).[12] In humans, computational studies have identified TAAR6 and TAAR8 as sensors for cadaverine.[12] In other vertebrates, like zebrafish, TAAR13c has been confirmed as a high-affinity olfactory receptor for cadaverine, mediating innate avoidance behavior.[13] The canonical signaling pathway for these receptors involves the activation of Gαolf, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12]

4. Bacterial Stress Response: In bacteria such as Escherichia coli, cadaverine is a key component of the acid stress response.[4] The Cad system, consisting of the cadC and cadBA operons, is induced by low external pH and the presence of lysine.[14] This system facilitates the decarboxylation of lysine to cadaverine, a process that consumes an intracellular proton. The resulting cadaverine is then exported from the cell, contributing to the maintenance of pH homeostasis and enhancing cell survival in acidic environments.[4][14]

Quantitative Data Summary

The cytotoxic effects of cadaverine have been quantitatively assessed in various cell lines. The following table summarizes key toxicological parameters for cadaverine in the HT29 human colorectal adenocarcinoma cell line after 24 hours of exposure.

ParameterCell LineValue (mM)DescriptionReference
IC₅₀ (Half-maximal inhibitory concentration)HT2940.72 ± 1.98The concentration at which cadaverine inhibits 50% of cell viability.[6]
NOAEL (No-observed-adverse-effect level)HT29< 0.63The highest concentration at which no adverse effect on cell viability is observed.[6]
LOAEL (Lowest-observed-adverse-effect level)HT295The lowest concentration at which an adverse effect on cell viability is observed.[7]

Signaling Pathways and Workflows

Visualizing the molecular pathways involving cadaverine is essential for understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate key processes.

Diagram 1: Cadaverine Biosynthesis and Catabolism

Caption: Overview of cadaverine synthesis from lysine and its subsequent oxidative degradation.

Diagram 2: TAAR-Mediated Signaling Cascade

TAAR Signaling Pathway cluster_membrane Cell Membrane TAAR TAAR6 / TAAR8 G_protein Gαolf TAAR->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Activates Cadaverine Cadaverine Cadaverine->TAAR Binds cAMP cAMP ATP->cAMP Converts Downstream Downstream Effectors (e.g., PKA, CNG Channels) cAMP->Downstream Activates

Caption: Activation of a TAAR by cadaverine leading to an increase in intracellular cAMP.

Diagram 3: Experimental Workflow for Cytotoxicity Assessment

start Seed Cells in 96-well Plate incubate1 Incubate for 24h (Adherence) start->incubate1 treat Treat with Cadaverine (Various Concentrations) + Controls incubate1->treat incubate2 Incubate for Desired Time Period treat->incubate2 collect Collect Culture Supernatant incubate2->collect assay Perform LDH Cytotoxicity Assay collect->assay read Measure Absorbance (Microplate Reader) assay->read analyze Analyze Data: Calculate % Cytotoxicity read->analyze

Caption: Workflow for determining cadaverine-induced cytotoxicity via LDH release assay.

Experimental Protocols

Detailed and reproducible protocols are critical for studying the cellular effects of cadaverine. The following are methodologies for key assays.

Protocol 1: LDH Cytotoxicity Assay

This assay quantifies necrosis by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]

  • Reagents and Materials:

    • Target cell line (e.g., HT29)

    • Complete cell culture medium

    • Cadaverine dihydrochloride

    • 96-well cell culture plates

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[15]

    • Prepare serial dilutions of cadaverine dihydrochloride in culture medium.

    • Remove the medium from the wells and add 100 µL of the cadaverine dilutions. Include wells for:

      • Vehicle control (medium only).

      • Positive control for maximum LDH release (lysis buffer provided in the kit).[15]

    • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.[6]

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[15]

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well containing the supernatant.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at the wavelength specified by the kit (e.g., 490-520 nm) using a microplate reader.[15]

    • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] It is used to confirm that cytotoxicity from cadaverine is not primarily due to apoptosis.[7][11]

  • Reagents and Materials:

    • Target cell line

    • Cadaverine dihydrochloride

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of cadaverine for the specified duration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[16]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol (typically 5 µL of each).[15]

    • Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.[15] Differentiate cell populations:

      • Viable: Annexin V-negative, PI-negative.

      • Early Apoptotic: Annexin V-positive, PI-negative.

      • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

      • Necrotic (primary): Annexin V-negative, PI-positive (may be observed).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[15]

  • Reagents and Materials:

    • Target cell line

    • Cadaverine dihydrochloride

    • Cold PBS

    • Cold 70% ethanol (B145695)

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with cadaverine for the desired time.

    • Harvest the cells and wash once with cold PBS.

    • Fix the cells by resuspending the pellet and adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C overnight.[15]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[15]

    • Incubate at room temperature for 15-30 minutes in the dark.[15]

    • Analyze the samples using a flow cytometer. The DNA content, proportional to the PI fluorescence intensity, will be used to generate a histogram for cell cycle phase analysis.

Conclusion

Cadaverine dihydrochloride is a versatile molecule with significant, often paradoxical, functions in cellular biology. While it is a product of decomposition and is cytotoxic at high concentrations through necrotic mechanisms, it also plays vital roles in polyamine metabolism, stress tolerance, and cell signaling. Its function as a ligand for trace amine-associated receptors highlights its importance in chemosensory pathways and intercellular communication. For researchers and drug development professionals, understanding these diverse roles is crucial for interpreting experimental results and exploring new therapeutic avenues, particularly in fields related to metabolic disorders, oncology, and microbiology. The protocols and pathways detailed in this guide provide a foundational framework for the continued investigation of this intriguing biogenic amine.

References

synthesis of 1,5-Diaminopentane dihydrochloride from lysine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,5-Diaminopentane Dihydrochloride (B599025) from Lysine (B10760008)

Abstract

1,5-Diaminopentane, commonly known as cadaverine (B124047), is a crucial platform chemical and a monomer for the production of bio-based polyamides like Polyamide 510.[1] The biotechnological production of cadaverine via the enzymatic decarboxylation of L-lysine presents a sustainable alternative to traditional chemical synthesis routes. This guide provides a comprehensive overview of the synthesis of 1,5-diaminopentane dihydrochloride from L-lysine, focusing on whole-cell biocatalysis using engineered Escherichia coli. It details the enzymatic pathway, experimental protocols, and quantitative data, offering a technical resource for researchers and professionals in biotechnology and drug development.

Introduction

Cadaverine (1,5-diaminopentane) is a five-carbon diamine with significant industrial applications, particularly as a building block for polymers.[2] The bio-based production from renewable resources is of increasing interest. The most established and efficient biological route is the decarboxylation of L-lysine, an amino acid readily available through industrial fermentation.[3] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is found in various microorganisms.[4] Engineered strains of E. coli or Corynebacterium glutamicum are often employed to overexpress potent LDC enzymes, creating efficient whole-cell biocatalysts for the conversion.[1][2] This document outlines the process, from the cultivation of the biocatalyst to the final purification of 1,5-diaminopentane as its dihydrochloride salt, which enhances stability and water solubility.[5]

Enzymatic Synthesis Pathway

The core of the synthesis is the single-step enzymatic conversion of L-lysine to cadaverine. This reaction is catalyzed by Lysine Decarboxylase (LDC, EC 4.1.1.18), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[6] The enzyme removes the carboxyl group from L-lysine, releasing carbon dioxide and yielding cadaverine.[4]

G cluster_main Enzymatic Decarboxylation of L-Lysine Lysine L-Lysine LDC Lysine Decarboxylase (LDC) + Pyridoxal-5'-Phosphate (PLP) Lysine->LDC Cadaverine Cadaverine (1,5-Diaminopentane) CO2 Carbon Dioxide (CO₂) LDC->Cadaverine Decarboxylation LDC->CO2 G cluster_workflow Synthesis Workflow A Strain Engineering (E. coli expressing LDC) B Cultivation & Biomass Production A->B C Whole-Cell Bioconversion (L-Lysine → Cadaverine) B->C D Cell Separation (Centrifugation) C->D E Supernatant Purification D->E F Salt Formation (+ HCl) E->F G Final Product (1,5-Diaminopentane Dihydrochloride) F->G

References

The Dichotomous Role of Cadaverine in Cellular Growth: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cadaverine (B124047), a diamine historically associated with putrefaction, is emerging as a significant modulator of cellular processes, with a complex and often contradictory role in cellular growth. This technical guide provides an in-depth analysis of the biological functions of cadaverine, with a specific focus on its impact on cell proliferation, signaling, and its potential as a therapeutic target and biomarker. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers in cellular biology and drug development.

Introduction

Cadaverine, or 1,5-diaminopentane, is a biogenic amine produced through the decarboxylation of the amino acid lysine (B10760008).[1][2] While its name evokes images of decomposition, cadaverine is endogenously produced in small amounts in living organisms and plays a role in various physiological processes.[3][4] Its functions are diverse, ranging from mediating acid stress in bacteria to contributing to growth and development in plants.[5][6][7] In the context of mammalian cellular biology, recent evidence suggests a nuanced role for cadaverine, particularly in the realm of cancer, where it can exhibit both pro- and anti-proliferative effects depending on the context. This guide will explore the biosynthesis of cadaverine, its transport, and its multifaceted influence on cellular growth, with a particular emphasis on its implications for cancer research and therapeutics.

Biosynthesis and Metabolism of Cadaverine

The primary route of cadaverine biosynthesis is the decarboxylation of lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[8] In bacteria, two forms of this enzyme exist: a constitutive LdcC and an inducible CadA, which is activated under acidic conditions.[9] While human cells also express LDC, a significant portion of circulating cadaverine can be attributed to the metabolic activity of the gut microbiome.[3]

Cadaverine Biosynthesis Pathway

The synthesis of cadaverine is a single-step enzymatic reaction.

cadaverine_biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine CO2 CO₂ LDC->Cadaverine Decarboxylation LDC->CO2

Figure 1: Biosynthesis of Cadaverine from L-Lysine.

Cellular Transport of Cadaverine

The mechanisms governing cadaverine transport across mammalian cell membranes are not fully elucidated but are believed to be part of the broader polyamine transport system. This system is crucial for maintaining intracellular polyamine homeostasis. While specific transporters for cadaverine have not been definitively identified in mammalian cells, studies on other polyamines like putrescine and spermidine (B129725) suggest the involvement of both solute carrier (SLC) transporters and endocytic pathways.[10][11]

The Role of Cadaverine in Cellular Growth and Cancer

Cadaverine's influence on cellular growth is context-dependent, with recent studies highlighting its potential anti-cancer properties.

Effects on Cancer Cell Proliferation, Migration, and Invasion

A pivotal study on breast cancer has demonstrated that cadaverine, at physiological serum concentrations (100–800 nM), can reduce the aggressiveness of breast cancer cells.[12][13] Treatment with cadaverine was shown to inhibit cellular movement and invasion, and revert the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[12][13]

Cell LineAssayCadaverine ConcentrationObserved EffectReference
4T1 (murine breast cancer)Sulforhodamine B (SRB) Assay100-800 nMSlowed proliferation (not statistically significant)
MDA-MB-231 (human breast cancer)Sulforhodamine B (SRB) Assay100-800 nMSlowed proliferation (not statistically significant)
SKBR-3 (human breast cancer)Sulforhodamine B (SRB) Assay100-800 nMSlowed proliferation (not statistically significant)
4T1Colony Forming Assay100-800 nMReduced colony formation (not statistically significant)
4T1Wound Healing (Scratch) Assay100-800 nMSlower migration to open areas[3]
4T1Boyden Chamber Transmigration100-800 nMReduced transmigration[3]
4T1, MDA-MB-231, SKBR-3Western Blot100-800 nMSuppressed MMP9 expression[3]

Table 1: Quantitative Effects of Cadaverine on Breast Cancer Cells

In vivo studies using a 4T1 mouse model of breast cancer showed that oral administration of cadaverine (500 nmol/kg) led to a decrease in the number and mass of metastases and reduced the invasivity of primary tumors.[12][14]

Signaling Pathways Mediating Cadaverine's Effects

The anti-proliferative and anti-invasive effects of cadaverine in breast cancer cells are mediated, at least in part, through Trace Amine-Associated Receptors (TAARs), specifically TAAR1, TAAR8, and TAAR9.[3] TAARs are G protein-coupled receptors (GPCRs). TAAR1, the best-characterized member, is known to couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][15] This triggers a signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate downstream targets such as the transcription factor CREB and the MAP kinase ERK.[16][17] Silencing of TAAR1, TAAR8, and TAAR9 in breast cancer cells has been shown to prevent the anti-EMT effects of cadaverine.[3]

taar_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR TAAR1/8/9 Gs Gαs TAAR->Gs activates PKC PKC TAAR->PKC activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK PKC->ERK phosphorylates Gene_Expression Gene Expression (e.g., ↓MMP9) ERK->Gene_Expression CREB->Gene_Expression Cellular_Effects Reduced Proliferation, Migration & Invasion Gene_Expression->Cellular_Effects Cadaverine Cadaverine Cadaverine->TAAR

Figure 2: Proposed Signaling Pathway of Cadaverine via TAARs.
Cadaverine and Apoptosis

The role of cadaverine in apoptosis is not yet fully resolved. In breast cancer cell lines, treatment with cadaverine did not lead to an increase in the apoptotic fraction.[18] Conversely, a study on intestinal cells indicated that at high concentrations, cadaverine induces necrosis rather than apoptosis.[16][19] This suggests that the cytotoxic effects of cadaverine may be cell-type and concentration-dependent.

Cadaverine as a Cancer Biomarker

Elevated levels of cadaverine have been identified as a potential biomarker for lung cancer. In a study on rats with induced squamous cell carcinoma of the lung (SCCL), plasma levels of cadaverine were found to increase with the progression of the cancer.[20][21][22] Following treatment with anticancer drugs, the levels of cadaverine returned to normal, suggesting its potential use in monitoring therapeutic efficacy.[21]

GroupPlasma Cadaverine Level (ng/mL)
Healthy Control~10
SCCL (28 days)~25
SCCL (70 days)~40
SCCL (98 days)~55
Treated (28 days)~15
Treated (56 days)~10

Table 2: Plasma Cadaverine Levels in a Rat Model of Lung Cancer (Approximate values based on graphical data from reference[22])

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of cadaverine on cellular growth.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This colorimetric assay measures cell density based on the measurement of cellular protein content.[21][22][23]

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for exponential growth over the treatment period and incubate for 24 hours.

  • Treat cells with various concentrations of cadaverine and a vehicle control.

  • Incubate for the desired period (e.g., 48 hours).

  • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates four times with 1% acetic acid to remove excess TCA.

  • Air dry the plates completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air dry the plates completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

srb_workflow A Seed Cells in 96-well Plate B Treat with Cadaverine A->B C Incubate (e.g., 48h) B->C D Fix with TCA C->D E Wash with Acetic Acid D->E F Stain with SRB E->F G Wash with Acetic Acid F->G H Solubilize Dye with Tris Base G->H I Measure Absorbance at 510 nm H->I

Figure 3: Workflow for the Sulforhodamine B (SRB) Assay.
Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study directional cell migration in vitro.[12][13][24][25]

Materials:

  • Confluent cell monolayer in a 6-well or 12-well plate

  • Sterile 200 µL pipette tip

  • Phosphate-buffered saline (PBS)

  • Culture medium with and without cadaverine

  • Microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of cadaverine or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

  • Measure the width of the scratch at different points and calculate the rate of closure.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.[18][26][27][28]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Harvest and resuspend cells in serum-free medium.

  • Seed the cells in the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells under a microscope.

transwell_workflow A Coat Transwell Insert with Matrigel B Seed Cells in Upper Chamber (serum-free medium + cadaverine) A->B C Add Chemoattractant to Lower Chamber B->C D Incubate (24-48h) C->D E Remove Non-invading Cells D->E F Fix and Stain Invading Cells E->F G Count Invaded Cells F->G

References

An In-depth Technical Guide to 1,5-Diaminopentane Dihydrochloride (CAS: 1476-39-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,5-Diaminopentane dihydrochloride (B599025) (CAS Number 1476-39-7), a key chemical intermediate and research tool. Also known as cadaverine (B124047) dihydrochloride, this aliphatic diamine salt is integral to the synthesis of polyamines, which are crucial for cellular proliferation, differentiation, and survival. This document details its physicochemical properties, summarizes its applications in pharmaceutical development and cancer research, and provides detailed experimental protocols for its use in a laboratory setting. Furthermore, it elucidates the role of polyamines in critical signaling pathways, such as PI3K/AKT and Wnt/β-catenin, with visualizations to facilitate a deeper understanding of its mechanism of action.

Introduction

1,5-Diaminopentane dihydrochloride is the hydrochloride salt of 1,5-diaminopentane, a biogenic amine commonly known as cadaverine.[1][2][3][4] Cadaverine itself is produced via the bacterial decarboxylation of the amino acid lysine (B10760008) and is notable for its role in various biological processes.[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent for research and synthesis.[3]

In the context of drug development and biomedical research, this compound is primarily utilized as a precursor for the synthesis of polyamines like spermidine (B129725) and spermine.[3][5] These polycationic molecules are essential for normal and neoplastic cell function and replication.[6][7] Dysregulation of polyamine metabolism is a common feature in many cancers, making the polyamine pathway a rational target for therapeutic intervention.[8][9] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 1476-39-7[4]
Molecular Formula C₅H₁₆Cl₂N₂[4]
Molecular Weight 175.10 g/mol [4]
Appearance White to slightly yellow crystalline powder[5]
Melting Point 229 - 231 °C[5]
Solubility Soluble in water. Soluble in DMSO at 5 mg/mL (28.55 mM).[1][2][4]
Synonyms Cadaverine dihydrochloride, Pentamethylenediamine dihydrochloride, 1,5-Pentanediamine dihydrochloride[3][5]
Storage Store at room temperature. For long-term storage of the powder, -20°C for up to 3 years is recommended. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[1]
Stability Hygroscopic. Incompatible with strong oxidizing agents.[3]

Applications in Research and Drug Development

This compound serves as a critical building block and research tool in several areas:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of polyamines which are essential for cellular functions.[5]

  • Cancer Research: Due to the elevated requirement of cancer cells for polyamines to sustain rapid proliferation, the polyamine metabolic pathway is a significant target in oncology. This compound is used in studies investigating the effects of polyamine modulation on cancer cell growth, apoptosis, and signaling pathways.[6][8][9]

  • Polymer Chemistry: This compound is utilized in the formulation of polyurethanes and other polymers.

  • Biochemical Research: It serves as an intermediate in the preparation of various biologically active compounds and is a valuable tool for researchers exploring cellular processes like cell proliferation and differentiation.[5]

Biological Role and Signaling Pathways

Polyamines, derived from precursors like 1,5-diaminopentane, are deeply integrated into cellular signaling networks that control cell fate. Their polycationic nature allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene expression, protein synthesis, and enzyme activity.[10] Two of the most critical pathways modulated by polyamines are the PI3K/AKT and Wnt/β-catenin signaling cascades.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[8] Polyamines have a complex, bidirectional relationship with this pathway. Activation of PI3K/AKT signaling can lead to an increase in polyamine biosynthesis. Conversely, polyamines can also influence AKT phosphorylation. For instance, spermidine has been shown to promote cell survival even while inducing a decrease in AKT phosphorylation, suggesting it can act downstream of this kinase.[6][8] Depletion of polyamines, on the other hand, can enhance AKT phosphorylation but suppress cell survival.[8] This feedback loop highlights the intricate control mechanisms between small molecule metabolism and kinase signaling.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 Activates ODC ODC AKT->ODC Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Polyamines Polyamines (from 1,5-Diaminopentane) Polyamines->AKT Feedback Modulation Polyamines->CellGrowth Promotes ODC->Polyamines Synthesizes

Caption: PI3K/AKT pathway and its interaction with polyamine synthesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[11] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to the transcription of target genes involved in proliferation. Polyamines can modulate this pathway by influencing the phosphorylation status of key components. For example, polyamines can induce the tyrosine phosphorylation of β-catenin, which can affect its interaction with other proteins in cell-cell adhesion junctions and potentially its transcriptional activity.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Polyamines Polyamines Polyamines->BetaCatenin_cyto Modulates Phosphorylation

Caption: Wnt/β-catenin signaling pathway and the influence of polyamines.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound and the assessment of its effects in a cell culture setting.

Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a sterile stock solution for supplementing cell culture media.

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, 0.22 µm syringe filter

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the powder in the appropriate volume of sterile water or DMSO.[12]

    • Ensure complete dissolution by vortexing. Gentle warming may be used if necessary, but verify the compound's stability at elevated temperatures.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.[12]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Materials:

    • 96-well cell culture plates

    • 10% (w/v) Trichloroacetic acid (TCA), cold

    • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

    • 1% (v/v) Acetic acid

    • 10 mM Tris base solution, pH 10.5

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (or cadaverine) and a vehicle control. A typical concentration range for cadaverine in breast cancer cell lines is 100-800 nM.[1] Incubate for the desired period (e.g., 48 hours).[12]

    • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.[12]

    • Wash the plates four times with 1% acetic acid to remove excess TCA and air dry.[12]

    • Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.[12]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[12]

    • Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base solution to each well.

    • Measure the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow Start Start Seed 1. Seed cells in 96-well plate Start->Seed Treat 2. Treat with 1,5-Diaminopentane dihydrochloride Seed->Treat Fix 3. Fix cells with cold TCA Treat->Fix Stain 4. Stain with SRB solution Fix->Stain Wash 5. Wash with 1% acetic acid Stain->Wash Solubilize 6. Solubilize dye with Tris base Wash->Solubilize Read 7. Measure absorbance at 510 nm Solubilize->Read End End Read->End

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[12]

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

    • Incubate the cells at room temperature for 15 minutes in the dark.[12]

    • Analyze the stained cells by flow cytometry within one hour.

Quantification of Intracellular Polyamines by HPLC

This protocol allows for the sensitive quantification of intracellular polyamine levels.

  • Materials:

    • Perchloric acid (PCA)

    • Dansyl chloride

    • Saturated sodium carbonate

    • Acetone

    • Toluene (B28343)

    • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Procedure:

    • Cell Lysis and Deproteinization:

      • After treatment, wash cells with ice-cold PBS and harvest.

      • Resuspend the cell pellet in a known volume of lysis buffer (e.g., 0.2 M PCA).

      • Lyse the cells by sonication or vigorous vortexing.

      • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Derivatization:

      • Transfer the supernatant to a new tube.

      • Add saturated sodium carbonate and dansyl chloride solution (in acetone) to the supernatant.

      • Incubate at 70°C for a specified time to allow for derivatization.

    • Extraction:

      • Add toluene to the reaction mixture and vortex to extract the dansylated polyamines.

      • Centrifuge to separate the phases and collect the upper toluene layer.

      • Evaporate the toluene to dryness.

    • HPLC Analysis:

      • Reconstitute the dried residue in the mobile phase.

      • Inject the sample into the HPLC system.

      • Separate the derivatized polyamines using a suitable gradient elution.

      • Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

      • Quantify the polyamine levels by comparing the peak areas to those of known standards.

Conclusion

This compound is a compound of significant interest to researchers in the fields of cell biology, oncology, and drug development. Its role as a direct precursor to biologically active polyamines places it at the center of investigations into cell growth, proliferation, and survival. The dysregulation of polyamine metabolism in cancer has solidified its importance as a tool to probe the intricacies of oncogenic signaling pathways, including the PI3K/AKT and Wnt/β-catenin cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted effects of this compound. A thorough understanding of the properties and biological functions of this compound will undoubtedly continue to fuel discoveries and the development of novel therapeutic strategies.

References

A Technical Guide to the Physical Properties of 1,5-Pentanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,5-Pentanediamine dihydrochloride (B599025) (also known as Cadaverine dihydrochloride). The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property determinations.

Core Physical and Chemical Properties

1,5-Pentanediamine dihydrochloride is the hydrochloride salt of 1,5-Pentanediamine, a biogenic amine.[1] It typically presents as a white to light yellow crystalline powder.[2][3] This salt form enhances its water solubility, making it suitable for various biochemical applications.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of 1,5-Pentanediamine dihydrochloride.

PropertyValueSource(s)
Molecular Formula C₅H₁₆Cl₂N₂[2][4]
Molecular Weight 175.10 g/mol [5][6]
Melting Point 260-262 °C[2][4][5][7][8]
Density 1.03 g/mL at 20 °C[2][4][8]
Water Solubility Almost transparent[2][3][4][8]
Appearance White to light yellow powder to crystal[2][3]
Storage Temperature 2-8°C[2][4][8]

Experimental Protocols

Detailed methodologies for determining the key physical properties of 1,5-Pentanediamine dihydrochloride are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of 1,5-Pentanediamine dihydrochloride can be determined using a capillary melting point apparatus.[9]

Materials:

  • 1,5-Pentanediamine dihydrochloride sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle

Procedure:

  • Ensure the 1,5-Pentanediamine dihydrochloride sample is completely dry. If necessary, dry the sample under vacuum.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Use a spatula to crush the sample into a fine powder.

  • Load a capillary tube by pressing the open end into the powdered sample until a small amount of material is in the tube.

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to approximately 20°C below the expected melting point (around 240°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • For accuracy, repeat the determination with two more samples.

Determination of Aqueous Solubility

A qualitative and semi-quantitative determination of the solubility of 1,5-Pentanediamine dihydrochloride in water can be performed as follows.

Materials:

  • 1,5-Pentanediamine dihydrochloride sample

  • Distilled or deionized water

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated cylinder or pipette

Procedure:

  • Weigh a specific amount of 1,5-Pentanediamine dihydrochloride (e.g., 100 mg) and place it into a clean, dry test tube.

  • Add a specific volume of distilled water (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by stirring with a glass rod.[11]

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration. The solution should appear clear and transparent.[2][4]

  • If the solid has not completely dissolved, incrementally add more water (e.g., in 0.5 mL portions), agitating after each addition, until the solid fully dissolves. Record the total volume of water required.

  • This information can be used to describe the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble) or semi-quantitatively (e.g., >100 mg/mL).

Logical Workflow for Compound Characterization

The determination of physical properties is a fundamental step in the characterization and identification of a chemical compound. The following diagram illustrates a logical workflow for this process.

G Logical Workflow for Compound Characterization cluster_0 Initial Analysis cluster_1 Data Interpretation & Comparison cluster_2 Confirmation Unknown Unknown Compound Physical_Properties Determine Physical Properties (Melting Point, Solubility, etc.) Unknown->Physical_Properties Spectral_Analysis Perform Spectral Analysis (NMR, IR, MS) Unknown->Spectral_Analysis Compare_Literature Compare with Literature Data Physical_Properties->Compare_Literature Propose_Structure Propose Structure Spectral_Analysis->Propose_Structure Compare_Literature->Propose_Structure Confirmation Confirm Identity Propose_Structure->Confirmation

References

Cadaverine as a Precursor for Polyamine Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polyamines are essential polycationic molecules vital for cellular growth, differentiation, and survival. The canonical pathway for polyamine biosynthesis, originating from ornithine, is well-documented. However, an alternative pathway utilizing the diamine cadaverine (B124047), a product of lysine (B10760008) decarboxylation, is gaining recognition. This guide provides a detailed technical overview of this alternative route, summarizing the core biochemical transformations, presenting quantitative enzymatic data, detailing relevant experimental protocols, and illustrating the associated pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the nuances of polyamine metabolism.

Introduction to Polyamine Metabolism

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are crucial for a multitude of cellular functions. Their intracellular levels are meticulously controlled through biosynthesis, catabolism, and transport. In the primary mammalian biosynthetic pathway, ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. Subsequently, spermidine synthase and spermine synthase catalyze the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and spermidine, respectively, to form the higher polyamines.

The Alternative Pathway: Lysine to Cadaverine

An alternative route for polyamine synthesis begins with the amino acid lysine. Lysine is decarboxylated by lysine decarboxylase (LDC) to form cadaverine (1,5-diaminopentane).[1][2][3] This pathway is well-established in bacteria and plants and is also observed in mammalian cells, particularly under conditions where the primary pathway is inhibited or overwhelmed.[4][5]

Enzymatic Conversion of Cadaverine to Higher Polyamines

The key enzymes in the canonical polyamine pathway exhibit a degree of substrate promiscuity, enabling them to process cadaverine.

  • Spermidine Synthase (SpdS): This enzyme can utilize cadaverine as an aminopropyl acceptor instead of its preferred substrate, putrescine.[4] This reaction yields N-(3-aminopropyl)cadaverine.[2][3][4]

  • Spermine Synthase (SpmS): Similarly, spermine synthase can act on N-(3-aminopropyl)cadaverine to produce NN'-bis(3-aminopropyl)cadaverine.[4]

The formation of these cadaverine-derived polyamine analogues has been confirmed in transformed mouse fibroblasts when putrescine synthesis was blocked, demonstrating the physiological relevance of this pathway.[4]

The efficiency of spermidine synthase with cadaverine is significantly lower than with putrescine. The Michaelis constant (Kₘ) for cadaverine is much higher, indicating a lower binding affinity, and the maximum reaction velocity (Vmax) is reduced.[4] This suggests that under normal physiological conditions, the conversion of putrescine is strongly favored. However, if lysine and cadaverine concentrations are elevated, this alternative pathway can become significant.

Table 1: Comparative Substrate Specificity of Rat Spermidine Synthase

SubstrateRelative Reaction Rate (at 1mM)Key Findings
Putrescine100%The preferred, primary substrate.
Cadaverine 10% A viable but less efficient substrate.[4]
1,3-Diaminopropane2%Very poor substrate activity.[4]

Experimental Protocols

This protocol outlines a method to measure and compare the enzymatic activity of spermidine synthase with putrescine versus cadaverine. The assay quantifies the production of 5'-methylthioadenosine (MTA), a co-product of the aminopropyl transfer reaction.

A. Materials and Reagents

  • Purified recombinant spermidine synthase (hSpdS)

  • Substrates: Putrescine dihydrochloride, Cadaverine dihydrochloride

  • Co-substrate: Decarboxylated S-adenosylmethionine (dcSAM)

  • Assay Buffer: 100 mM Sodium Phosphate (B84403), pH 7.5

  • Inhibitor (optional control): Decarboxylated S-adenosylhomocysteine (dcSAH)

  • Detection System: HPLC or a fluorescence-based kit for MTA/polyamine detection.[6]

B. Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), a fixed concentration of dcSAM (e.g., 50 µM), and the amine substrate. For substrate comparison, create parallel setups with varying concentrations of putrescine or cadaverine (e.g., from 10 µM to 1 mM).

  • Enzyme Preparation: Dilute the purified spermidine synthase in assay buffer to a working concentration that ensures a linear reaction rate for the desired time period (e.g., 10-60 minutes).

  • Initiation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding the diluted enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, or by heat inactivation (e.g., 95°C for 5 minutes).

  • Product Quantification:

    • HPLC Method: Analyze the reaction mixture using reverse-phase HPLC to separate and quantify the amount of MTA produced.

    • Fluorescence Method: Use a commercial fluorescence-based assay kit that detects the formation of the polyamine product. This often involves derivatization of the primary amine groups.[6]

  • Data Analysis: Calculate the initial reaction velocities from the amount of product formed over time. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax values for both putrescine and cadaverine.

Visualization of Pathways and Workflows

The following diagrams illustrate the biochemical pathway and the experimental logic.

Polyamine_Biosynthesis_Pathways cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS1 SpdS Putrescine->SpdS1 Spermidine Spermidine ODC->Putrescine SpdS1->Spermidine Lysine Lysine LDC LDC Lysine->LDC Cadaverine Cadaverine SpdS2 SpdS (promiscuous activity) Cadaverine->SpdS2 APC N-(3-aminopropyl) cadaverine LDC->Cadaverine SpdS2->APC dcSAM dcSAM (Aminopropyl Donor) dcSAM->SpdS1 dcSAM->SpdS2

Caption: Canonical vs. Alternative Polyamine Biosynthesis Pathways.

Experimental_Logic_Flow cluster_setup Assay Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis & Comparison Setup Setup Parallel Reactions Group P: Putrescine Group C: Cadaverine Vary Substrate Conc. Fixed Enzyme Conc. Fixed dcSAM Conc. Incubate Incubate at 37°C for fixed time (t) Setup->Incubate Quench Stop Reaction (e.g., Heat or Acid) Incubate->Quench Quantify Quantify Product (MTA) via HPLC or Fluorescence Quench->Quantify Calculate Calculate Reaction Velocity (v) Quantify->Calculate Compare Compare Kinetic Parameters (Km, Vmax) for Putrescine vs. Cadaverine Calculate->Compare

Caption: Logical workflow for comparing enzyme kinetics with different substrates.

Implications for Drug Development

The existence of this alternative biosynthetic route has critical implications for therapeutic strategies that target polyamine metabolism, particularly in cancer treatment.

  • Mechanism of Resistance: ODC inhibitors, such as Eflornithine (DFMO), are used to deplete cellular polyamines and inhibit cell growth. However, cells might circumvent this blockade by upregulating the lysine-to-cadaverine pathway, thereby producing functional polyamine analogues and developing resistance to the drug.[4][5]

  • Novel Therapeutic Targets: The enzymes in this alternative pathway, such as lysine decarboxylase (LDC), could represent novel targets. A dual-inhibitor strategy targeting both ODC and LDC might prove more effective in achieving comprehensive polyamine depletion.

  • Spermidine Synthase Inhibition: Developing SpdS inhibitors that can block the binding of both putrescine and cadaverine is another potential therapeutic avenue. Understanding the structural basis of SpdS's substrate promiscuity is key to designing such broad-spectrum inhibitors.[7][8]

Conclusion

Cadaverine serves as a viable, albeit less efficient, precursor for the synthesis of higher polyamines through the promiscuous activity of canonical pathway enzymes like spermidine synthase. This alternative route highlights the metabolic plasticity of cells and represents a potential mechanism of resistance to therapies targeting the primary polyamine biosynthesis pathway. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug developers aiming to effectively modulate polyamine metabolism for therapeutic benefit.

References

An In-depth Technical Guide to the Molecular Structure of 1,5-Diaminopentane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane, commonly known as cadaverine (B124047), is a biogenic amine that plays a crucial role in various biological processes. Its dihydrochloride (B599025) salt, 1,5-diaminopentane dihydrochloride, is a stable, water-soluble form that is frequently utilized in research and industrial applications, including as a building block for polymers and in the study of polyamine metabolism. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is the product of the reaction of 1,5-diaminopentane with two molar equivalents of hydrochloric acid.[1] This salt formation enhances the compound's stability and solubility in aqueous solutions, making it suitable for a wide range of experimental conditions.

PropertyValueReference
Chemical Formula C₅H₁₆Cl₂N₂[1][2]
Molecular Weight 175.10 g/mol [1][2]
CAS Number 1476-39-7[1]
Appearance White to light yellow powder/crystal[3]
Melting Point 260-262 °C (literature)[1]
Water Solubility Almost transparent[3]
SMILES C(CCN)CCN.Cl.Cl[2]
InChI InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H[2]

Crystallographic Structure

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. A study on the monohydrate form (NH₃⁺(CH₂)₅NH₃⁺·2Cl⁻·H₂O) revealed a monoclinic crystal system with the space group P2.[4] The asymmetric unit of the crystal contains two molecules of cadaverine, four chloride ions, and two partially disordered water molecules.[4] Both cadaverine molecules adopt an all-trans conformation, although the carbon backbones are slightly bent.[4]

A notable feature of the crystal structure is the presence of water channels running along the b-axis, situated between the concave surfaces of the bent cadaverine molecules.[4] The crystal is stabilized by a network of N-H···Cl hydrogen bonds.

Table of Crystallographic Data for this compound Monohydrate [4]

ParameterValue
Crystal System Monoclinic
Space Group P2
a 11.814(2) Å
b 4.517(2) Å
c 20.370(3) Å
β 106.56(1)°
Volume 1041.9(2) ų
Z 4
Calculated Density (Dx) 1.218 g/cm³

Due to the limitations of the available search results, specific bond lengths and angles from the crystallographic study could not be extracted. For precise atomic coordinates, bond lengths, and angles, researchers are directed to the original publication.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different methylene (B1212753) protons in the pentane (B18724) chain and the protons of the ammonium (B1175870) groups. The chemical shifts will be influenced by the electron-withdrawing effect of the -NH₃⁺ groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pentane backbone. The carbons closer to the ammonium groups (C1 and C5) will be shifted further downfield compared to the central carbon (C3). A predicted ¹³C NMR spectrum in D₂O shows peaks for the different carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides information about its functional groups and vibrational modes. Key expected absorptions include:

  • N-H stretching: Broad bands in the region of 3000-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium groups.

  • C-H stretching: Absorptions in the 2800-3000 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.

  • N-H bending: Bands around 1500-1600 cm⁻¹ attributed to the bending vibrations of the N-H bonds.

  • C-N stretching: Vibrations in the fingerprint region that confirm the presence of the carbon-nitrogen bonds.

Mass Spectrometry (MS)

Mass spectrometry of this compound will typically show the molecular ion of the free base, cadaverine (C₅H₁₄N₂), upon ionization. The mass spectrum of cadaverine has a molecular ion peak at m/z 102.[5] Fragmentation patterns would involve the characteristic cleavage of aliphatic amines.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of 1,5-diaminopentane is the decarboxylation of L-lysine. The resulting free base can then be converted to the dihydrochloride salt.

Protocol for Synthesis of 1,5-Diaminopentane and Conversion to Dihydrochloride Salt [6]

  • Reactant Preparation: In a round-bottom flask, combine L-lysine hydrochloride with a suitable base (e.g., sodium bicarbonate).

  • Thermal Decarboxylation: Heat the mixture under distillation to induce decarboxylation, which will be evidenced by the evolution of carbon dioxide gas. Continue heating until the reaction is complete.

  • Extraction of Cadaverine: After cooling, extract the crude cadaverine from the reaction mixture using an appropriate solvent.

  • Purification: Purify the crude cadaverine by distillation.

  • Salt Formation: Dissolve the purified 1,5-diaminopentane in a suitable solvent and bubble hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

  • Crystallization: The this compound will precipitate out of the solution. Collect the crystals by filtration and dry them under vacuum.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

General Protocol for Crystal Growth of an Amine Dihydrochloride Salt

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture) with gentle heating to achieve saturation.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. This can be achieved by covering the container with a perforated film.

  • Vapor Diffusion: Alternatively, place the saturated solution in a small open vial inside a larger sealed container with a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

  • Crystal Mounting: Once suitable single crystals have formed, carefully mount a crystal on a goniometer head for data collection.

  • Data Collection and Structure Refinement: Collect the diffraction data using an X-ray diffractometer and process the data to solve and refine the crystal structure.

Logical Relationships and Workflows

The following diagram illustrates the workflow from synthesis to structural elucidation of this compound.

G Workflow for Structural Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis lysine L-Lysine Hydrochloride decarboxylation Thermal Decarboxylation lysine->decarboxylation cadaverine 1,5-Diaminopentane (Cadaverine) decarboxylation->cadaverine purification Purification (Distillation) cadaverine->purification salt_formation Salt Formation (HCl) purification->salt_formation product This compound salt_formation->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms crystallography Single-Crystal X-ray Diffraction product->crystallography structure Molecular Structure (Bond Lengths, Angles) crystallography->structure

Caption: From synthesis to structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, integrating crystallographic, spectroscopic, and physicochemical data. The provision of experimental protocols and a visual workflow aims to equip researchers, scientists, and drug development professionals with the necessary information for their work with this important compound. A thorough understanding of its structural characteristics is fundamental for its application in materials science, biochemistry, and pharmaceutical research.

References

The Metabolic Pathway of Cadaverine in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadaverine (B124047), a five-carbon diamine, plays a critical role in bacterial physiology, contributing to acid stress resistance, and serving as a precursor for polyamine synthesis. In recent years, it has also emerged as a valuable platform chemical for the production of bio-based polymers. Understanding the intricate metabolic network governing cadaverine biosynthesis and catabolism in bacteria is paramount for harnessing its potential in industrial biotechnology and for developing novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core metabolic pathways of cadaverine in bacteria, with a focus on model organisms such as Escherichia coli and Pseudomonas sp.. It summarizes key quantitative data, details experimental protocols for studying this pathway, and presents visual diagrams of the involved molecular processes.

Introduction

Cadaverine, or 1,5-diaminopentane, is a biogenic amine produced through the decarboxylation of the amino acid L-lysine.[1][2] In bacteria, its production is a key component of the acid stress response, where the consumption of a proton during its synthesis helps to maintain a neutral intracellular pH in acidic environments.[1] The primary enzyme responsible for this conversion is lysine (B10760008) decarboxylase. Bacteria typically possess two isozymes: an inducible form (CadA) and a constitutive form (LdcC).[2][3] The regulation of cadaverine metabolism is tightly controlled, primarily at the transcriptional level, in response to environmental cues such as low pH, anaerobiosis, and the availability of lysine.[4][5][6][7][8] This guide will delve into the molecular details of these processes.

Cadaverine Biosynthesis

The primary route for cadaverine biosynthesis in bacteria is the single-step decarboxylation of L-lysine, a reaction catalyzed by lysine decarboxylase (LDC).[1][2]

Lysine Decarboxylase Isozymes: CadA and LdcC

Escherichia coli possesses two distinct lysine decarboxylases:

  • CadA: This is the inducible form of the enzyme, encoded by the cadA gene, which is part of the cadBA operon.[2][9] Its expression is significantly upregulated under conditions of acidic stress (low external pH), the presence of external lysine, and anaerobic conditions.[4][5][7][8] CadA exhibits optimal activity at a lower pH (around 5.6) and possesses greater thermal stability compared to LdcC.[2]

  • LdcC: This is the constitutive lysine decarboxylase, encoded by the ldcC gene.[2][3] It functions under more neutral pH conditions, with an optimal activity around pH 7.6.[2]

The DNA and amino acid sequences of CadA and LdcC share approximately 68% and 69% identity, respectively.[2]

The cadBA Operon and its Regulation

The biosynthesis of cadaverine under acid stress is primarily controlled by the cadBA operon.[4][5] This operon consists of two key genes:

  • cadA : Encodes the inducible lysine decarboxylase.[2][9]

  • cadB : Encodes a lysine/cadaverine antiporter. This membrane protein facilitates the exchange of extracellular lysine for intracellularly produced cadaverine, a crucial step in the acid stress response.[9][10]

Regulation of the cadBA operon is mediated by the membrane-bound transcriptional activator, CadC .[2] CadC acts as a sensor for both external low pH and the presence of lysine, integrating these signals to control the transcription of the cadBA operon.[2][11]

cad_operon_regulation cluster_environment Environmental Signals cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Low pH Low pH CadC CadC (Sensor/Activator) Low pH->CadC senses External Lysine External Lysine External Lysine->CadC senses CadB CadB (Antiporter) External Lysine->CadB imports cadBA_operon cadBA operon CadC->cadBA_operon activates transcription cadBA_operon->CadB expresses CadA CadA (Lysine Decarboxylase) cadBA_operon->CadA expresses Cadaverine_out Cadaverine CadA->Cadaverine_out produces Lysine_in Lysine Lysine_in->CadA substrate Cadaverine_out->CadB exports

Regulation of the cadBA operon in response to environmental signals.

Cadaverine Catabolism

While extensively studied for its role in acid stress, bacteria can also utilize cadaverine as a carbon and nitrogen source.[12][13] Pseudomonas species, in particular, have demonstrated robust pathways for cadaverine degradation.[12][13][14]

In Pseudomonas aeruginosa, the catabolism of cadaverine proceeds through the γ-glutamylation pathway.[15] This pathway involves a series of enzymatic reactions that convert cadaverine into intermediates that can enter central metabolism. The initial steps involve the conversion of cadaverine to 5-aminovalerate (DAVA).[12]

Recent studies in Pseudomonas putida have revealed specific gene expression patterns in response to cadaverine, suggesting a complex and regulated catabolic process. For instance, the gene spuC2, encoding a putrescine-pyruvate aminotransferase, appears to be exclusively induced by cadaverine.[14][16]

cadaverine_catabolism Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (CadA/LdcC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Aminovalerate δ-Aminovalerate (DAVA) Aminopentanal->Aminovalerate Aldehyde Dehydrogenase Glutarate_semialdehyde Glutarate semialdehyde Aminovalerate->Glutarate_semialdehyde Aminotransferase Glutarate Glutarate Glutarate_semialdehyde->Glutarate Dehydrogenase TCA_cycle TCA Cycle Glutarate->TCA_cycle enters

Generalized pathway for cadaverine catabolism in bacteria.

Quantitative Data on Cadaverine Metabolism

The following tables summarize key quantitative parameters related to the enzymes and transport systems involved in cadaverine metabolism.

Table 1: Kinetic Properties of Lysine Decarboxylases

EnzymeOrganismOptimal pHOptimal Temperature (°C)Km for Lysine (mM)Vmax (µM/min)Reference
CadAVibrio vulnificus6.0370.45 ± 0.059.45 ± 0.24[17]
CadA (free)Escherichia coli6.060--
CadA (CLEA)Escherichia coli6.055--
LdcCEscherichia coli~7.6---[2]

Table 2: Cadaverine Transport Kinetics

TransporterOrganismActivityKm for Cadaverine (µM)Reference
CadBEscherichia coliUptake20.8[10]
CadBEscherichia coliExcretion303[10]

Table 3: Engineered Bacterial Strains for Cadaverine Production

StrainEngineering StrategyTiter (g/L)Yield (g/g glucose)Reference
Engineered E. coliCo-culture system28.5-[18]
Engineered E. coliFed-batch culture58.70.396[18]
Engineered C. glutamicumFed-batch from xylose1030.32[2]
E. coli whole-cell biocatalystOverexpression of ldcC133.7-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of cadaverine metabolism.

Assay for Lysine Decarboxylase (LDC) Activity

Several methods are available for determining LDC activity. A common approach is a spectrophotometric assay based on the chemical derivatization of cadaverine.[1]

Protocol: Spectrophotometric Assay using 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) [19][20]

  • Reaction Setup:

    • Prepare a reaction mixture containing the substrate L-lysine and the enzyme source (e.g., purified LDC or cell lysate) in an appropriate buffer (e.g., phosphate (B84403) buffer at the optimal pH for the enzyme).

    • Incubate the reaction at the optimal temperature (e.g., 37°C).

  • Sampling and Reaction Termination:

    • At specific time points, withdraw aliquots of the reaction mixture and add them to a stop solution (e.g., a solution that drastically changes the pH to inactivate the enzyme).

  • Derivatization:

    • Add 2,4,6-trinitrobenzenesulfonic acid (TNBS) to the samples. TNBS reacts with the primary amines of both lysine and cadaverine, forming TNP-lysine and TNP-cadaverine adducts.

  • Extraction:

    • TNP-lysine is water-soluble, while TNP-cadaverine is soluble in organic solvents like toluene (B28343).

    • Add toluene to the samples and vortex vigorously to extract the TNP-cadaverine into the organic phase.

  • Quantification:

    • Separate the toluene phase and measure its absorbance at 340 nm using a spectrophotometer.

    • The absorbance is proportional to the amount of cadaverine produced.

ldc_assay_workflow start Start reaction_setup 1. Set up LDC reaction: - L-lysine (substrate) - Enzyme source - Buffer at optimal pH start->reaction_setup incubation 2. Incubate at optimal temperature (e.g., 37°C) reaction_setup->incubation sampling 3. Take samples at time points and add to stop solution incubation->sampling derivatization 4. Add TNBS to form TNP-lysine and TNP-cadaverine sampling->derivatization extraction 5. Add toluene and vortex to extract water-insoluble TNP-cadaverine derivatization->extraction separation 6. Separate the toluene (organic) phase extraction->separation measurement 7. Measure absorbance of toluene phase at 340 nm separation->measurement end End measurement->end

Workflow for the spectrophotometric LDC activity assay.
Quantification of Cadaverine in Bacterial Cultures

High-performance liquid chromatography (HPLC) is a widely used and accurate method for quantifying polyamines like cadaverine in biological samples.[21][22]

Protocol: HPLC Analysis of Cadaverine

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells. The supernatant can be analyzed for extracellular cadaverine.

    • For intracellular cadaverine, the cell pellet needs to be lysed (e.g., by sonication or chemical lysis) and the cell debris removed by centrifugation.

    • Proteins in the sample should be precipitated (e.g., with perchloric acid) and removed by centrifugation.

  • Derivatization:

    • Polyamines are often derivatized to enhance their detection. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (B127526) (OPA).

  • HPLC Separation:

    • Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Use a gradient of appropriate mobile phases (e.g., acetonitrile (B52724) and water) to separate the different polyamines.

  • Detection and Quantification:

    • Detect the derivatized polyamines using a fluorescence or UV detector.

    • Quantify the amount of cadaverine by comparing the peak area to a standard curve generated with known concentrations of cadaverine.

Conclusion

The metabolic pathway of cadaverine in bacteria is a finely tuned system that is integral to their survival and adaptation. A thorough understanding of the enzymes, regulatory networks, and transport mechanisms involved is crucial for both fundamental microbiology and applied biotechnology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of cadaverine metabolism or to engineer robust microbial cell factories for the sustainable production of this valuable chemical. Future research in this area will likely focus on elucidating the metabolic pathways in a wider range of bacterial species and on applying systems and synthetic biology approaches to optimize cadaverine production.

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis Using 1,5-Diaminopentane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane, also known as cadaverine (B124047), is a versatile bio-based monomer that serves as a crucial building block for a range of high-performance polyamides, commonly referred to as the Polyamide 5,X (PA 5,X) series.[1][2] These polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts due to their excellent mechanical strength, thermal stability, and, in some cases, enhanced properties like moisture absorption and dyeability.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using 1,5-diaminopentane dihydrochloride (B599025). The dihydrochloride salt form offers improved stability, ease of handling, and solubility in aqueous media, making it particularly suitable for specific polymerization techniques such as interfacial polymerization.[4] The protocols provided herein detail the necessary steps for successful polymerization, including the crucial in-situ neutralization of the diamine salt.

Applications of Polyamides from 1,5-Diaminopentane

Polyamides derived from 1,5-diaminopentane have a wide array of potential applications across various industries:

  • Engineering Plastics: Their robust mechanical properties make them suitable for demanding applications in the automotive and electronics sectors.[2]

  • Fibers and Textiles: The resulting polyamides can be processed into fibers with excellent strength and wear resistance, suitable for textiles and industrial yarns.[5]

  • Biomedical Devices: The biocompatibility of certain polyamides makes them candidates for applications in drug delivery and medical implants.

  • Films and Membranes: These polyamides can be cast into films and membranes for packaging and separation applications.

Data Presentation

The following tables summarize key quantitative data for a selection of polyamides synthesized from 1,5-diaminopentane and various dicarboxylic acids or their derivatives.

Table 1: Thermal Properties of Polyamide 5,X Series

PolyamideMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
PA 5,6 250-410
PA 5,T >300141>400
PA 5,10 ~215->400

Data compiled from multiple sources.[3] Note that specific values can vary based on the synthesis method and resulting polymer molecular weight.

Table 2: Mechanical Properties of Polyamide 5,X Series

PolyamideTensile Strength (MPa)Elongation at Break (%)
PA 5,6 ~70-80~150-200
PA 5,T HighLow
PA 5,10 ~50-60~200-250

Data compiled from multiple sources.[3] Properties are highly dependent on processing conditions and the presence of additives or reinforcements.

Experimental Protocols

This section provides detailed methodologies for the synthesis of polyamides using 1,5-diaminopentane dihydrochloride via interfacial and solution polymerization techniques.

Protocol 1: Interfacial Polymerization for the Synthesis of Polyamide 5,10 (PA 5,10)

This protocol describes the synthesis of Polyamide 5,10 from this compound and sebacoyl chloride. The key step is the in-situ neutralization of the diamine dihydrochloride to the free diamine in the aqueous phase.

Materials:

Equipment:

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Preparation of Aqueous Phase:

    • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in deionized water.

    • To this solution, add two molar equivalents of sodium hydroxide (NaOH) to neutralize the hydrochloric acid and liberate the free diamine. Stir until a clear solution is obtained.

  • Preparation of Organic Phase:

    • In a separate container, dissolve one molar equivalent of sebacoyl chloride in dichloromethane.

  • Polymerization:

    • Gently pour the organic phase over the aqueous phase in the beaker, minimizing mixing to create a distinct interface.

    • Alternatively, for a stirred reaction, vigorously stir the aqueous phase while slowly adding the organic phase from a dropping funnel.

    • A polymeric film will form at the interface.

  • Polymer Isolation and Purification:

    • Carefully remove the formed polymer from the interface using forceps or by decanting the liquid phases.

    • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and salts.

    • Subsequently, wash the polymer with methanol to remove organic impurities.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Low-Temperature Solution Polycondensation for the Synthesis of Polyamide 5,T (PA 5,T)

This protocol outlines the synthesis of an aromatic polyamide, PA 5,T, from this compound and terephthaloyl chloride in an organic solvent. An acid scavenger is used to neutralize the HCl generated during the reaction and from the diamine salt.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Anhydrous pyridine (B92270) or other suitable acid scavenger

  • Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen.

    • To the flask, add anhydrous NMP (and optionally LiCl) and the specified molar equivalent of this compound. Stir to dissolve.

    • Add at least two molar equivalents of anhydrous pyridine to the solution to act as an acid scavenger.

  • Cooling:

    • Cool the reaction flask to 0-5°C using a low-temperature bath.

  • Monomer Addition:

    • Dissolve one molar equivalent of terephthaloyl chloride in a minimal amount of anhydrous NMP in the dropping funnel.

    • Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the low temperature.

  • Polymerization:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Precipitation and Purification:

    • Precipitate the polyamide by slowly pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.

    • Collect the fibrous or powdered polymer by filtration using a Buchner funnel.

    • Wash the polymer repeatedly with hot methanol and then with water to remove any residual solvent, unreacted monomers, and salts.

    • Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.

Visualizations

Polyamide Synthesis from this compound

Polyamide_Synthesis cluster_monomers Starting Materials cluster_process Polymerization Process Diamine Salt 1,5-Diaminopentane Dihydrochloride Neutralization In-situ Neutralization (Base Addition) Diamine Salt->Neutralization Aqueous Phase Diacid Chloride Diacid Chloride (e.g., Sebacoyl Chloride) Polycondensation Polycondensation (Amide Bond Formation) Diacid Chloride->Polycondensation Organic Phase Neutralization->Polycondensation Liberated Diamine Polyamide Polyamide 5,X Polycondensation->Polyamide Forms

Caption: General workflow for polyamide synthesis.

Experimental Workflow: Interfacial Polymerization

Interfacial_Polymerization_Workflow start Start prep_aq Prepare Aqueous Phase: Dissolve Diamine Salt & NaOH in Water start->prep_aq prep_org Prepare Organic Phase: Dissolve Diacid Chloride in Solvent start->prep_org react Combine Phases & Initiate Polymerization at Interface prep_aq->react prep_org->react isolate Isolate Polymer Film react->isolate wash_water Wash with Deionized Water isolate->wash_water wash_methanol Wash with Methanol wash_water->wash_methanol dry Dry Polymer in Vacuum Oven wash_methanol->dry end End: Purified Polyamide dry->end Monomer_Property_Relationship cluster_monomers Monomer Structure cluster_properties Resulting Polyamide Properties diamine 1,5-Diaminopentane (Fixed Component) diacid Diacid Chloride (Variable Component) thermal Thermal Stability (Tm, Tg) diacid->thermal mechanical Mechanical Strength diacid->mechanical crystallinity Crystallinity diacid->crystallinity Influences crystallinity->thermal crystallinity->mechanical

References

Application Notes and Protocols for 1,5-Diaminopentane Dihydrochloride as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane dihydrochloride (B599025), also known as cadaverine (B124047) dihydrochloride, is a versatile diamine that serves as an effective crosslinking agent in various biological and biomedical applications. Its two primary amine groups can participate in enzymatic and non-enzymatic reactions to form stable covalent bonds, thereby creating crosslinked networks in biopolymer solutions. This property is particularly valuable in the formation of hydrogels for applications such as drug delivery, tissue engineering, and regenerative medicine.

This document provides detailed protocols for the use of 1,5-diaminopentane dihydrochloride as a crosslinking agent, with a primary focus on the well-established enzymatic crosslinking of gelatin using microbial transglutaminase (mTG). Additionally, a general protocol for non-enzymatic crosslinking is presented. The protocols are supplemented with tables of quantitative data from literature to guide researchers in achieving desired hydrogel properties.

Principle of Crosslinking

1,5-Diaminopentane acts as a crosslinker by covalently connecting two polymer chains. This can be achieved through two primary mechanisms:

  • Enzymatic Crosslinking: In the presence of transglutaminase, the primary amine groups of 1,5-diaminopentane can react with the γ-carboxamide group of glutamine residues in proteins like gelatin or collagen. This forms a stable isopeptide bond, effectively creating a bridge between two polypeptide chains.

  • Non-Enzymatic Crosslinking: The amine groups can react with other functional groups on polymer chains, such as carboxylic acids (in the presence of a coupling agent like EDC), aldehydes, or epoxides, to form covalent bonds and thus a crosslinked network.

Experimental Protocols

Protocol 1: Enzymatic Crosslinking of Gelatin with this compound using Microbial Transglutaminase (mTG)

This protocol describes the formation of a gelatin hydrogel with tunable mechanical properties and swelling behavior through enzymatic crosslinking.

Materials:

  • Gelatin (Type A or B)

  • This compound (MW: 175.10 g/mol )[1]

  • Microbial Transglutaminase (mTG) (activity ≥ 100 U/g)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer and stir bar

  • Water bath or incubator set to 37-40°C

  • Molds for hydrogel casting (e.g., petri dishes, custom-made molds)

Procedure:

  • Preparation of Gelatin Solution:

    • Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of PBS (pH 7.4).

    • Heat the solution to 50-60°C with gentle stirring until the gelatin is completely dissolved.

    • Cool the solution to 37-40°C.

  • Preparation of Crosslinker and Enzyme Solutions:

    • Prepare a 1 M stock solution of this compound in deionized water.

    • Prepare a stock solution of mTG at a concentration of 100 U/mL in PBS.

  • Crosslinking Reaction:

    • To the warm gelatin solution (37-40°C), add the desired volume of the this compound stock solution. The final concentration can be varied to modulate hydrogel properties (e.g., 5-20 mM). Mix thoroughly.

    • Initiate the crosslinking reaction by adding the mTG solution. A typical enzyme concentration is 10-20 U per gram of gelatin.[2]

    • Stir the mixture for 1-2 minutes to ensure homogeneity.

  • Hydrogel Formation:

    • Pour the reaction mixture into the desired molds.

    • Incubate at 37°C for 1-4 hours to allow for enzymatic crosslinking. Gelation time will depend on the concentrations of mTG and 1,5-diaminopentane.

  • Washing and Equilibration:

    • After gelation, gently remove the hydrogels from the molds.

    • Wash the hydrogels extensively with deionized water or PBS for 24-48 hours to remove any unreacted crosslinker and enzyme.

    • The hydrogels are now ready for characterization and use.

Experimental Workflow for Enzymatic Crosslinking

G cluster_prep Preparation cluster_reaction Reaction cluster_formation Formation cluster_post Post-Processing Gelatin 10% Gelatin in PBS Mix Mix Components (37-40°C) Gelatin->Mix DAP 1,5-Diaminopentane dihydrochloride Solution DAP->Mix mTG mTG Solution mTG->Mix Incubate Incubate (37°C, 1-4h) Mix->Incubate Wash Wash & Equilibrate Incubate->Wash Characterize Characterization Wash->Characterize

Caption: Workflow for enzymatic crosslinking of gelatin.

Protocol 2: General Non-Enzymatic Crosslinking of Amine-Reactive Biopolymers

This protocol provides a general framework for crosslinking biopolymers containing amine-reactive groups (e.g., carboxylic acids, aldehydes) with this compound. The specific conditions will need to be optimized for the particular polymer being used.

Materials:

  • Biopolymer with amine-reactive groups (e.g., hyaluronic acid, alginate)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (if crosslinking to carboxylic acids)

  • N-Hydroxysuccinimide (NHS) (if crosslinking to carboxylic acids)

  • Appropriate buffer (e.g., MES buffer for EDC/NHS chemistry, PBS for others)

  • Magnetic stirrer and stir bar

  • Dialysis tubing (appropriate MWCO)

Procedure (Example for Carboxylic Acid Containing Polymer):

  • Polymer Solution Preparation:

    • Dissolve the biopolymer (e.g., hyaluronic acid) in MES buffer (pH 5.5-6.5) to the desired concentration (e.g., 1-2% w/v).

  • Activation of Carboxylic Acid Groups:

    • Add EDC and NHS to the polymer solution to activate the carboxyl groups. Molar ratios of EDC/NHS to carboxyl groups should be optimized, but a starting point is a 2:1 molar excess.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Crosslinking Reaction:

    • Prepare a stock solution of this compound in the same buffer.

    • Add the this compound solution to the activated polymer solution. The molar ratio of diamine to activated carboxyl groups will determine the crosslinking density and should be optimized.

    • Allow the crosslinking reaction to proceed for several hours to overnight at room temperature.

  • Purification:

    • Transfer the resulting hydrogel or crosslinked polymer solution to a dialysis tube.

    • Dialyze against deionized water for 2-3 days to remove unreacted reagents and byproducts.

    • The purified crosslinked polymer can then be lyophilized or used directly.

Logical Flow for Non-Enzymatic Crosslinking

G Start Start PrepPolymer Prepare Biopolymer Solution Start->PrepPolymer Activate Activate Functional Groups (e.g., EDC/NHS) PrepPolymer->Activate AddDAP Add 1,5-Diaminopentane dihydrochloride Activate->AddDAP React Allow Crosslinking Reaction AddDAP->React Purify Purify (e.g., Dialysis) React->Purify End End Purify->End

Caption: General workflow for non-enzymatic crosslinking.

Characterization of Crosslinked Hydrogels

1. Swelling Ratio:

The swelling ratio provides an indication of the crosslinking density. A lower swelling ratio generally corresponds to a higher degree of crosslinking.

  • Protocol:

    • Lyophilize a sample of the hydrogel to obtain its dry weight (Wd).

    • Immerse the dried hydrogel in a swelling medium (e.g., PBS, pH 7.4) at 37°C.

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (Ws).

    • Continue until the weight remains constant (equilibrium swelling).

    • Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.

2. Mechanical Properties:

The mechanical properties, such as the storage modulus (G'), indicate the stiffness of the hydrogel.

  • Protocol:

    • Use a rheometer with a parallel plate geometry to perform oscillatory frequency sweeps on the hydrated hydrogel samples.

    • The storage modulus (G') and loss modulus (G'') can be measured over a range of frequencies to characterize the viscoelastic properties of the hydrogel.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR can be used to confirm the formation of new covalent bonds resulting from the crosslinking reaction.

  • Protocol:

    • Acquire FTIR spectra of the uncrosslinked biopolymer, this compound, and the lyophilized crosslinked hydrogel.

    • For enzymatic crosslinking of proteins, look for changes in the amide I and amide II bands, which can indicate the formation of isopeptide bonds.[3]

    • For non-enzymatic crosslinking, look for the appearance of new peaks corresponding to the newly formed bonds (e.g., amide bonds) and the disappearance or reduction of peaks from the reactive functional groups.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from the literature for gelatin hydrogels crosslinked with transglutaminase, which is analogous to using 1,5-diaminopentane as a crosslinker. These values can serve as a benchmark for researchers.

Table 1: Mechanical Properties of TGase-Crosslinked Gelatin Hydrogels

Gelatin Concentration (% w/v)TGase Concentration (U/g gelatin)Storage Modulus (G') (Pa)Reference
312~1000[2]
5202000 - 4000[4]
1020> 7000[4]

Table 2: Swelling Properties of TGase-Crosslinked Gelatin Hydrogels

Gelatin TypeBloom StrengthSwelling Ratio (at equilibrium)Reference
Type A172~14
Type B300~5

Signaling Pathways and Mechanisms

In the context of tissue engineering, the crosslinked hydrogel serves as a scaffold that mimics the extracellular matrix (ECM). The mechanical properties and biocompatibility of the hydrogel can influence cell behavior, including adhesion, proliferation, and differentiation. While this compound itself is not directly involved in signaling pathways, the properties of the hydrogel it helps to create are critical for providing the appropriate cues to cells. For instance, the stiffness of the hydrogel can influence mechanotransduction pathways in cells, affecting their fate.

Diagram of Crosslinking Mechanism

G cluster_protein Protein Chains P1 Protein 1 (...-Gln-...) TGase Transglutaminase P1->TGase P2 Protein 2 (...-Lys-...) DAP 1,5-Diaminopentane (H2N-(CH2)5-NH2) DAP->TGase Crosslinked Crosslinked Proteins (...-Gln-NH-(CH2)5-NH-Lys-...) TGase->Crosslinked

Caption: Enzymatic crosslinking via transglutaminase.

Conclusion

This compound is a valuable tool for creating crosslinked biopolymer networks, particularly through enzymatic reactions with transglutaminase. The protocols and data presented here provide a comprehensive guide for researchers to develop and characterize hydrogels with tailored properties for a range of biomedical applications. By carefully controlling the reaction conditions, the mechanical strength and swelling behavior of the resulting materials can be optimized to meet the specific demands of the intended application.

References

Application of Cadaverine in the Production of Bio-Based Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine (B124047), a five-carbon diamine (1,5-pentanediamine), is a bio-based platform chemical with significant potential for the synthesis of sustainable and high-performance polymers.[1][2][3] Traditionally derived from petrochemical feedstocks, the production of polyamides and other polymers can now leverage renewable resources through the microbial biosynthesis of cadaverine. This shift towards bio-based manufacturing aligns with the growing demand for environmentally friendly materials with a reduced carbon footprint.[1][4]

Genetically engineered microorganisms, primarily Corynebacterium glutamicum and Escherichia coli, have been developed as efficient cellular factories for the high-level production of cadaverine from renewable feedstocks like glucose.[1][5][6] The primary biosynthetic route involves the decarboxylation of L-lysine, a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).[1] The bio-produced cadaverine can then be purified and utilized as a monomer in polymerization reactions with various dicarboxylic acids to create a family of bio-based polyamides, often referred to as PA 5X.[2][7] For instance, the reaction of cadaverine with sebacic acid yields Polyamide 510 (PA510), while reaction with adipic acid produces Polyamide 56 (PA56).[2] These bio-polyamides exhibit excellent thermal and mechanical properties, making them suitable for a wide range of applications, including engineering plastics, fibers, and textiles.[2][3][7]

These application notes provide detailed protocols for the microbial production, purification, and polymerization of cadaverine, along with methods for the characterization of the resulting bio-based polymers.

Data Presentation

Table 1: Microbial Production of Cadaverine
Engineered MicroorganismSubstrateProduction Titer (g/L)Purity (%)Reference
Corynebacterium glutamicum PKCGlucose103.7899[5][6]
Corynebacterium glutamicum DAP-16Glucose88-[7]
Engineered E. coliGalactose8.80-[7]
Table 2: Thermal Properties of Cadaverine-Based Polyamides
PolyamideDicarboxylic AcidMelting Temperature (Tm)Crystallization Temperature (Tc)Degradation Temperature (Td)Reference
PA510Sebacic Acid215 °C158 °C-[5][6]
PA56Adipic Acid250 °C220 °C410 °C[8]

Experimental Protocols

Protocol 1: Microbial Production of Cadaverine via Fed-Batch Fermentation

This protocol describes the production of cadaverine using an engineered strain of Corynebacterium glutamicum.

1. Strain and Preculture Preparation: a. Use an engineered C. glutamicum strain harboring the gene for lysine decarboxylase (e.g., ldcC from E. coli).[5] b. Prepare a seed culture by inoculating a single colony into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubating at 30°C with shaking until the mid-log phase is reached.

2. Fermentation: a. Inoculate a 5 L fermenter containing a defined production medium with the seed culture. A typical production medium contains glucose, mineral salts, and essential vitamins. b. Maintain the fermentation at 30°C and control the pH at 7.0 through the automated addition of a base (e.g., aqueous ammonia). c. Employ a fed-batch strategy by feeding a concentrated glucose solution to the fermenter to maintain a constant glucose concentration and support high-density cell growth and product formation. d. Monitor cell growth (optical density at 600 nm) and cadaverine concentration in the broth periodically using High-Performance Liquid Chromatography (HPLC).

3. Harvesting: a. Once the fermentation is complete (indicated by the cessation of cadaverine production), harvest the fermentation broth. b. Separate the bacterial cells from the supernatant containing the cadaverine by centrifugation or microfiltration.

Protocol 2: Purification of Bio-Based Cadaverine

This protocol outlines the steps for purifying cadaverine from the fermentation supernatant to achieve polymer-grade purity.[5][6]

1. Solvent Extraction: a. Adjust the pH of the cell-free supernatant to a basic value (e.g., pH > 10) to ensure cadaverine is in its free base form. b. Perform a liquid-liquid extraction using an organic solvent such as chloroform (B151607) or n-butanol to transfer the cadaverine from the aqueous phase to the organic phase.[5][9] c. Separate the organic phase containing the cadaverine.

2. Distillation: a. Perform a two-step distillation of the organic extract to purify the cadaverine. b. The first distillation step removes the lower-boiling point solvent. c. The second distillation step, performed under reduced pressure, purifies the cadaverine to a high degree (e.g., >99%).[5][6]

3. Purity Analysis: a. Confirm the purity of the distilled cadaverine using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

Protocol 3: Synthesis of Polyamide 510 (PA510)

This protocol describes the polycondensation of purified bio-based cadaverine with sebacic acid to synthesize PA510.[5][6]

1. Reactant Preparation: a. In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of purified cadaverine and sebacic acid. b. Add a small amount of water to form a salt solution and facilitate mixing.

2. Polycondensation: a. Heat the mixture under a nitrogen atmosphere to initiate the polymerization reaction. A typical temperature profile involves a gradual increase to around 250-280°C. b. As the reaction proceeds, water will be generated and should be removed from the reaction vessel to drive the equilibrium towards polymer formation. c. Apply a vacuum during the later stages of the reaction to further remove water and increase the molecular weight of the polymer.

3. Polymer Recovery and Purification: a. Once the desired molecular weight is achieved (monitored by viscosity measurements), cool the reactor and extrude the molten polymer. b. The resulting PA510 can be pelletized for further processing. c. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomers or oligomers.

Protocol 4: Characterization of Bio-Based Polyamides

This protocol provides methods for characterizing the thermal and mechanical properties of the synthesized bio-based polyamides.

1. Thermal Analysis: a. Differential Scanning Calorimetry (DSC): Determine the melting temperature (Tm) and crystallization temperature (Tc) of the polymer. Heat a small sample of the polymer under a controlled temperature program and measure the heat flow. b. Thermogravimetric Analysis (TGA): Determine the thermal stability and degradation temperature (Td) of the polymer. Heat a sample of the polymer at a constant rate in a controlled atmosphere and measure the weight loss as a function of temperature.

2. Molecular Weight Determination: a. Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

3. Structural Analysis: a. Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the amide linkages and identify characteristic functional groups in the polymer. b. Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Elucidate the detailed chemical structure of the polymer.

Visualizations

cadaverine_biosynthesis Glucose Glucose Central Metabolism Central Metabolism Glucose->Central Metabolism Glycolysis Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Central Metabolism->Lysine Biosynthesis Pathway experimental_workflow cluster_production Cadaverine Production cluster_purification Purification cluster_polymerization Polymer Synthesis cluster_characterization Characterization Fermentation Fed-Batch Fermentation (Engineered C. glutamicum) Harvesting Cell Separation Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Distillation Two-Step Distillation Extraction->Distillation Polycondensation Polycondensation (Cadaverine + Dicarboxylic Acid) Distillation->Polycondensation Recovery Polymer Recovery Polycondensation->Recovery Analysis Thermal and Structural Analysis (DSC, TGA, FTIR, NMR) Recovery->Analysis

References

Application Notes and Protocols for 1,5-Diaminopentane Dihydrochloride in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane, also known as cadaverine, is a biogenic polyamine that plays a role in various cellular processes, including cell growth, differentiation, and stress response.[1][2][3] While it is a naturally occurring molecule, its dihydrochloride (B599025) salt can be utilized as a supplement in cell culture media formulations.[4] These application notes provide a comprehensive guide to the use of 1,5-Diaminopentane Dihydrochloride in cell culture, including its preparation, application, and potential effects on cellular signaling pathways.

Polyamines like putrescine, spermidine, and spermine (B22157) are essential for cell proliferation.[1][5] Some mammalian cell lines, such as Chinese hamster ovary (CHO)-K1 cells, have a limited capacity to synthesize their own polyamines and thus require supplementation in serum-free media to support robust growth and productivity.[1][5][6] While putrescine is a commonly used supplement, 1,5-Diaminopentane can also be considered as an alternative or supplementary polyamine source.

Quantitative Data Summary

The optimal concentration of this compound can vary significantly depending on the cell line and culture conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. The following table summarizes reported concentration ranges for polyamines in cell culture, which can be used as a starting point for optimization studies.

Polyamine Cell Line Concentration Range Observed Effect Reference
CadaverineL1210 Mouse LeukemiaMicromolar concentrationsSupported growth in the presence of a polyamine synthesis inhibitor.[4]
PutrescineCHO-K11 mg/LSupported healthy growth.[7][8]
Putrescine, Spermidine, SpermineCHO-K1Not specifiedEnhanced cell growth and production in a dose-dependent manner.[1][5]
CadaverineGlycine max (Soybean)0.1 - 1.0 mMDecreased primary root growth, increased lateral root branching.[9]
CadaverineArabidopsis thaliana0.5 - 1.0 mMInhibition of primary root growth.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 175.1 g/mol )[10]

  • Sterile, cell culture-grade water or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 17.51 mg of this compound powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile, cell culture-grade water or PBS to the tube.

  • Vortex gently until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Label the tube clearly as "10 mM this compound Stock" and include the date of preparation.

  • Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Determination of Optimal Concentration for Cell Growth

This protocol describes a dose-response experiment to determine the optimal concentration of this compound for a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (polyamine-free, if possible, for a more pronounced effect)

  • 10 mM stock solution of this compound (from Protocol 1)

  • Sterile multi-well plates (e.g., 96-well or 24-well)

  • Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter

  • Cell viability assay kit (e.g., MTT or resazurin-based)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows for several days of growth without reaching confluency. The exact seeding density will depend on the cell line's growth rate.

  • Preparation of Treatment Media: Prepare a series of dilutions of the 10 mM this compound stock solution in your complete cell culture medium. Suggested final concentrations to test include: 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 250 µM.

  • Treatment: After allowing the cells to attach (for adherent cells, typically 12-24 hours), replace the existing medium with the prepared treatment media. For suspension cells, the treatment can be initiated at the time of seeding.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Monitoring Cell Growth and Viability: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess cell growth and viability.

    • Cell Count: For adherent cells, detach them using trypsin or another appropriate method. For suspension cells, directly collect a sample. Perform a cell count using a hemocytometer and Trypan Blue to determine the viable cell density.

    • Viability Assay: Perform a metabolic viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the viable cell density or viability assay results against the concentration of this compound for each time point. The optimal concentration will be the one that results in the highest cell growth and/or viability.

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis and Catabolism

Polyamines are synthesized from amino acid precursors and their levels are tightly regulated through biosynthesis, catabolism, and transport. 1,5-Diaminopentane is synthesized from lysine (B10760008) via lysine decarboxylase.

Polyamine_Metabolism Lysine Lysine LDC Lysine Decarboxylase Lysine->LDC Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Arginine Arginine Arginase Arginase Arginine->Arginase Cadaverine 1,5-Diaminopentane (Cadaverine) Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS PAO Polyamine Oxidase Spermidine->PAO Catabolism Spermine Spermine Spermine->PAO Catabolism LDC->Cadaverine ODC->Putrescine Arginase->Ornithine SpdS->Spermidine SpmS->Spermine

Caption: Simplified overview of polyamine biosynthesis and catabolism.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for assessing the impact of this compound on a cell culture process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Protocol 1) Prep_Media Prepare Treatment Media Prep_Stock->Prep_Media Treat_Cells Treat Cells with Varying Concentrations Prep_Media->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate and Monitor Treat_Cells->Incubate Cell_Count Cell Count & Viability Incubate->Cell_Count Metabolic_Assay Metabolic Activity Assay Incubate->Metabolic_Assay Data_Analysis Data Analysis and Optimal Concentration Determination Cell_Count->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: Workflow for optimizing this compound concentration.

Potential Signaling Pathways Influenced by Polyamines

Polyamines are known to influence several key signaling pathways that regulate cell proliferation, survival, and differentiation. Exogenous supplementation with this compound could potentially modulate these pathways.

Signaling_Pathways cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Polyamines Intracellular Polyamines (including 1,5-Diaminopentane) MAPK MAPK/ERK Pathway Polyamines->MAPK PI3K PI3K/Akt Pathway Polyamines->PI3K mTOR mTOR Pathway Polyamines->mTOR CellCycle Cell Cycle Regulation Polyamines->CellCycle Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival PI3K->Survival Differentiation Differentiation PI3K->Differentiation mTOR->Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways modulated by intracellular polyamines.

Concluding Remarks

The supplementation of cell culture media with this compound may be beneficial for certain cell lines, particularly those with impaired polyamine synthesis. The provided protocols offer a framework for preparing and optimizing the concentration of this supplement. Researchers should carefully validate the effects of this compound on their specific cell line and experimental system. Further investigation into its impact on cellular signaling and product quality is recommended for bioprocessing applications.

References

Application Notes and Protocols for the Experimental Use of Cadaverine in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine (B124047), a diamine produced from the decarboxylation of lysine (B10760008), plays a significant role in various biological processes and serves as a key substrate and product in several enzymatic reactions. Understanding the kinetics of enzymes that metabolize or are inhibited by cadaverine is crucial for elucidating metabolic pathways, developing novel therapeutics, and for applications in biotechnology. These application notes provide detailed protocols and data for studying the kinetics of enzymes interacting with cadaverine, including lysine decarboxylase, diamine oxidase, and ornithine decarboxylase. Additionally, a protocol for investigating the potential inhibitory effects of cadaverine on enzymes such as carbonic anhydrase is included.

Data Presentation

The following tables summarize the available quantitative data on the interaction of cadaverine with various enzymes.

Table 1: Kinetic Parameters of Enzymes Acting on Cadaverine or Lysine

EnzymeSubstrateOrganismKmVmaxOptimal pHOptimal Temperature (°C)Notes
Lysine Decarboxylase (CadA)L-Lysine (B1673455)E. coliNot explicitly stated, but assays use 1-8 mMNot explicitly stated6.0 - 6.2[1]55 - 60[1]Activity is dependent on the cofactor pyridoxal (B1214274) 5-phosphate (PLP).[2]
Diamine Oxidase (DAO)CadaverinePorcineNot explicitly statedDegradation rate is ~50% of that for histamine.[3]6.0 (for biosensor)Not specifiedExhibits substrate inhibition kinetics.[4][5]
Ornithine Decarboxylase (ODC)L-LysineRat9 mM[6]~25% of the Vmax for ornithine.[6]Not specifiedNot specifiedCan produce cadaverine at high lysine concentrations and high enzyme activity.[6]

Table 2: Performance of a Diamine Oxidase-Based Biosensor for Cadaverine Detection

ParameterValueReference
Linear Concentration Range3 - 150 µg/mL[7]
Limit of Detection (LOD)0.8 µg/mL[7]

Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the key metabolic pathways involving cadaverine.

Cadaverine_Metabolism cluster_production Cadaverine Production cluster_catabolism Cadaverine Catabolism Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC/CadA) + PLP, - CO₂ Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Diamine Oxidase (DAO) + O₂, + H₂O - NH₃, - H₂O₂ Piperideine Δ¹-Piperideine Aminopentanal->Piperideine (spontaneous cyclization) Ornithine L-Ornithine Ornithine->Cadaverine Ornithine Decarboxylase (ODC) (minor activity)

Caption: Metabolic pathways of cadaverine synthesis and degradation.

Experimental Protocols

Protocol 1: Determination of Lysine Decarboxylase (LDC/CadA) Activity

This protocol describes a colorimetric assay to measure the activity of LDC by quantifying the amount of cadaverine produced from L-lysine.

Materials:

  • Purified LDC enzyme

  • L-Lysine solution (substrate)

  • Pyridoxal 5-phosphate (PLP) solution (cofactor)

  • Citric acid-hydrogen phosphate (B84403) disodium (B8443419) buffer (pH 6.2)

  • Stop solution (e.g., 10% trichloroacetic acid)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution

  • Toluene (B28343)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM citric acid-hydrogen phosphate disodium buffer (pH 6.2)

    • 0.1 mM PLP

    • Varying concentrations of L-lysine (e.g., 1 to 8 mM)

    • Purified LDC enzyme (e.g., 10 µg/mL)

  • Initiate Reaction: Start the reaction by adding the LDC enzyme and incubate at the optimal temperature (e.g., 45°C) for a specific time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Cadaverine Derivatization:

    • Add TNBSA solution to the reaction mixture. TNBSA reacts with the primary amines of both lysine and cadaverine.

    • Incubate to allow for the formation of TNP-lysine and TNP-cadaverine.

  • Extraction:

    • Add toluene to the mixture. TNP-cadaverine is soluble in toluene, while TNP-lysine is water-soluble.

    • Vortex and centrifuge to separate the phases.

  • Quantification:

    • Carefully collect the toluene phase.

    • Measure the absorbance of the toluene phase at 340 nm using a spectrophotometer.

    • Create a standard curve using known concentrations of cadaverine to determine the amount of cadaverine produced in the enzymatic reaction.

Data Analysis:

Calculate the initial velocity (V₀) of the reaction at each substrate concentration. Plot V₀ against the L-lysine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

LDC_Assay_Workflow A Prepare Reaction Mixture (Buffer, PLP, L-Lysine) B Initiate Reaction with LDC Incubate at Optimal Temperature A->B C Stop Reaction (e.g., TCA) B->C D Derivatize with TNBSA C->D E Extract with Toluene D->E F Separate Phases (Centrifugation) E->F G Measure Absorbance of Toluene Phase at 340 nm F->G H Calculate Cadaverine Concentration using Standard Curve G->H

Caption: Workflow for the colorimetric assay of LDC activity.

Protocol 2: Measurement of Diamine Oxidase (DAO) Activity using an Electrochemical Biosensor

This protocol outlines the use of a multi-walled carbon nanotube (MWCNT) functionalized screen-printed electrode (SPE) with immobilized DAO to detect cadaverine.

Materials:

  • DAO-functionalized MWCNT-SPE

  • Phosphate buffer (0.1 M, pH 7.2)

  • Britton-Robinson buffer (pH 6.0)

  • Cadaverine standard solutions

  • Potentiostat for cyclic voltammetry (CV) and differential pulse voltammetry (DPV)

Procedure:

  • Biosensor Preparation: The DAO is covalently crosslinked to MWCNTs on the SPE using EDC/NHS chemistry.[7]

  • Electrochemical Measurement:

    • Place the DAO-functionalized SPE in an electrochemical cell containing the Britton-Robinson buffer (pH 6.0).

    • Perform CV scans to observe the redox peaks of cadaverine.

    • Use DPV to isolate the oxidation peak of cadaverine for more sensitive quantification.

  • Calibration:

    • Record DPV measurements for a series of cadaverine standard solutions (e.g., 3-150 µg/mL).

    • Plot the peak current against the cadaverine concentration to generate a calibration curve.

  • Sample Analysis:

    • Introduce the sample containing an unknown concentration of cadaverine into the electrochemical cell.

    • Record the DPV signal and determine the cadaverine concentration from the calibration curve.

Data Analysis:

The enzyme kinetics can be studied by measuring the initial rate of cadaverine depletion at various initial cadaverine concentrations. Due to substrate inhibition, it is important to test a wide range of substrate concentrations to observe the full kinetic profile.[4][5]

DAO_Biosensor_Workflow A Prepare DAO-functionalized MWCNT-SPE B Set up Electrochemical Cell with Buffer (pH 6.0) A->B C Perform DPV Measurements for Cadaverine Standards B->C E Introduce Sample to Cell B->E D Generate Calibration Curve (Peak Current vs. [Cadaverine]) C->D F Record DPV Signal of Sample E->F G Determine Cadaverine Concentration from Calibration Curve F->G CA_Inhibition_Assay_Workflow A Prepare Reagents (CA, pNPA, Cadaverine dilutions) B Set up 96-well Plate (Buffer, Cadaverine, CA) A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with pNPA C->D E Monitor Absorbance at 400 nm over Time D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Calculate IC₅₀ Value G->H

References

Application Notes and Protocols for Cadaverine Dihydrochloride in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their soft, tissue-like properties make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The mechanical and biochemical properties of hydrogels are largely determined by the type of polymer used and the crosslinking strategy employed.

Cadaverine (B124047) dihydrochloride (B599025), a stable and water-soluble form of the diamine cadaverine, presents a compelling option as a crosslinking agent. The two primary amine groups of cadaverine can form covalent bonds with functional groups on polymer chains, such as carboxylic acids or amides, thereby creating a crosslinked network. This application note provides detailed protocols for the synthesis of hydrogels using cadaverine dihydrochloride as a crosslinker with two common biopolymers: gelatin (via enzymatic crosslinking) and hyaluronic acid (via chemical crosslinking). It also outlines methods for the characterization of these hydrogels and presents expected quantitative data in a tabular format.

Signaling Pathways and Experimental Workflows

Enzymatic Crosslinking of Gelatin with Cadaverine

Enzymatic_Crosslinking cluster_materials Materials cluster_process Process cluster_product Product Gelatin Gelatin Solution Mix Mix Components Gelatin->Mix mTG Microbial Transglutaminase (mTG) mTG->Mix Cadaverine Cadaverine Dihydrochloride Cadaverine->Mix Incubate Incubate at 37°C Mix->Incubate Enzymatic Reaction Purify Purify by Dialysis Incubate->Purify Stop Reaction & Remove Unreacted Components Hydrogel Cadaverine-Crosslinked Gelatin Hydrogel Purify->Hydrogel

Caption: Workflow for enzymatic crosslinking of gelatin with cadaverine.

Chemical Crosslinking of Hyaluronic Acid with Cadaverine

Chemical_Crosslinking cluster_materials Materials cluster_process Process cluster_product Product HA Hyaluronic Acid (HA) Activate Activate HA with EDC/NHS HA->Activate EDC EDC/NHS EDC->Activate Cadaverine Cadaverine Dihydrochloride Add_Cadaverine Add Cadaverine Solution (pH adjusted) Cadaverine->Add_Cadaverine Activate->Add_Cadaverine Activated HA React React at Room Temperature Add_Cadaverine->React Amide Bond Formation Purify Purify by Dialysis React->Purify Hydrogel Cadaverine-Crosslinked HA Hydrogel Purify->Hydrogel

Caption: Workflow for chemical crosslinking of hyaluronic acid with cadaverine.

Experimental Protocols

Protocol 1: Enzymatic Crosslinking of Gelatin with Cadaverine Dihydrochloride

This protocol describes the use of microbial transglutaminase (mTG) to catalyze the formation of covalent bonds between the glutamine residues of gelatin and the primary amine groups of cadaverine.[1][2][3]

Materials:

  • Gelatin (Type A or B, from porcine or bovine source)

  • Cadaverine dihydrochloride

  • Microbial transglutaminase (mTG) (activity ≥ 100 U/g)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 50°C with continuous stirring. Sterilize the solution by passing it through a 0.22 µm filter.

    • Prepare a 1 M stock solution of cadaverine dihydrochloride in DI water. Adjust the pH to 7.4 with 1 M NaOH.

    • Prepare a 10% (w/v) mTG solution in PBS.

  • Hydrogel Formation:

    • In a sterile container, mix the 10% gelatin solution with the pH-adjusted cadaverine dihydrochloride solution to achieve a final cadaverine concentration of 10-50 mM.

    • Initiate the crosslinking reaction by adding the mTG solution to the gelatin-cadaverine mixture. A typical enzyme concentration is 1-5% (w/v) relative to the gelatin content.

    • Gently mix the components and cast the solution into a desired mold.

    • Incubate the mixture at 37°C for 1-4 hours to allow for enzymatic crosslinking and hydrogel formation. Gelation time will vary depending on the mTG and cadaverine concentrations.

  • Purification:

    • After gelation, immerse the hydrogel in a large volume of DI water for 24-48 hours, changing the water every 8-12 hours, to remove unreacted reagents. Alternatively, place the hydrogel in dialysis tubing and dialyze against DI water.

    • The purified hydrogel is now ready for characterization and use.

Protocol 2: Chemical Crosslinking of Hyaluronic Acid with Cadaverine Dihydrochloride

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of hyaluronic acid (HA) for subsequent reaction with the amine groups of cadaverine.[4][5][6]

Materials:

  • Hyaluronic acid (sodium salt, medical grade)

  • Cadaverine dihydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Preparation of Solutions:

    • Dissolve hyaluronic acid in MES buffer to a final concentration of 1% (w/v).

    • Prepare a 1 M stock solution of cadaverine dihydrochloride in DI water. Adjust the pH to 7.4 with 1 M NaOH.

  • Activation of Hyaluronic Acid:

    • Add EDC and NHS to the HA solution. A molar ratio of 2:1 for EDC:carboxyl groups of HA and a molar ratio of 1:1 for NHS:EDC is recommended.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.

  • Crosslinking Reaction:

    • Add the pH-adjusted cadaverine dihydrochloride solution to the activated HA solution. The molar ratio of cadaverine to activated carboxyl groups can be varied (e.g., 0.5:1 to 2:1) to control the crosslinking density.

    • Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring.

  • Purification:

    • Transfer the resulting hydrogel into dialysis tubing and dialyze against a 1:1 mixture of PBS and ethanol (B145695) for 24 hours to remove unreacted EDC, NHS, and byproducts.

    • Continue dialysis against DI water for another 48 hours, changing the water frequently, to remove residual salts and unreacted cadaverine.

    • The purified hydrogel can then be lyophilized for storage or used directly.

Characterization of Cadaverine-Crosslinked Hydrogels

1. Swelling Behavior:

  • Protocol: Lyophilize a sample of the hydrogel to determine its dry weight (Wd). Immerse the dried hydrogel in PBS (pH 7.4) at 37°C. At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws). The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

2. Mechanical Properties:

  • Protocol: Use a rheometer to perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G'').[7] Compressive testing can also be performed to determine the compressive modulus and strength.

3. Biocompatibility Assessment:

  • Protocol: Conduct a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[8] Culture a relevant cell line (e.g., fibroblasts) in the presence of hydrogel extracts. Cell viability is determined by measuring the absorbance of the formazan (B1609692) product. A cell viability of over 70% is generally considered non-cytotoxic.

4. Drug Release Studies:

  • Protocol: Load a model drug into the hydrogel during its formation or by soaking the formed hydrogel in a drug solution. Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation. At specific time points, withdraw aliquots of the release medium and quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Presentation

The following tables summarize expected quantitative data for gelatin and hyaluronic acid hydrogels crosslinked with varying concentrations of cadaverine dihydrochloride. These values are illustrative and will depend on the specific experimental conditions.

Table 1: Properties of Cadaverine-Crosslinked Gelatin Hydrogels (Enzymatic Crosslinking)

Cadaverine Dihydrochloride Concentration (mM)Swelling Ratio (%)Storage Modulus (G') (Pa)Compressive Modulus (kPa)Cell Viability (%) (MTT Assay)
0 (Control - mTG only)1200 ± 80150 ± 205 ± 1> 95
10950 ± 60300 ± 3012 ± 2> 90
25700 ± 50550 ± 4025 ± 3> 85
50500 ± 40800 ± 5040 ± 4> 80

Table 2: Properties of Cadaverine-Crosslinked Hyaluronic Acid Hydrogels (Chemical Crosslinking)

Molar Ratio of Cadaverine to HA Carboxyl GroupsSwelling Ratio (%)Storage Modulus (G') (Pa)Compressive Modulus (kPa)Cell Viability (%) (MTT Assay)
0 (Control - EDC/NHS only)1500 ± 100100 ± 153 ± 0.5> 95
0.5:11100 ± 70250 ± 258 ± 1> 90
1:1800 ± 60450 ± 3518 ± 2> 85
2:1600 ± 50700 ± 4530 ± 3> 80

Table 3: In Vitro Drug Release Profile of a Model Drug (e.g., Doxorubicin) from Cadaverine-Crosslinked Hydrogels

Hydrogel FormulationBurst Release at 1h (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
Gelatin - 10 mM Cadaverine15 ± 245 ± 470 ± 5
Gelatin - 50 mM Cadaverine8 ± 125 ± 350 ± 4
HA - 0.5:1 Cadaverine:HA20 ± 355 ± 580 ± 6
HA - 2:1 Cadaverine:HA12 ± 235 ± 465 ± 5

Conclusion

Cadaverine dihydrochloride serves as a versatile and effective crosslinking agent for the fabrication of biocompatible hydrogels from natural polymers like gelatin and hyaluronic acid. By tuning the concentration of cadaverine and the crosslinking method, the mechanical properties, swelling behavior, and drug release kinetics of the resulting hydrogels can be precisely controlled. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and tissue engineering to explore the potential of cadaverine-based hydrogels in their applications. Further optimization and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising biomaterials.

References

Application Note: Quantification of Biogenic Amines in Food Matrices using HPLC with a Cadaverine Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous organic compounds that result from the decarboxylation of amino acids.[1] They are naturally present in a variety of fermented foods and beverages, and their concentration can be an indicator of food quality and safety.[2][3] Elevated levels of biogenic amines, such as histamine, tyramine, putrescine, and cadaverine, can have toxicological effects in humans.[4][5] Therefore, the accurate and reliable quantification of these compounds is of significant importance for food safety and quality control.

High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the separation and quantification of biogenic amines.[6][7] Due to the lack of a strong chromophore in most biogenic amines, a pre-column derivatization step is typically required to enhance their detection by UV or fluorescence detectors.[6][8] Dansyl chloride is a frequently used derivatizing agent that reacts with the primary and secondary amino groups of biogenic amines, yielding highly fluorescent and UV-absorbent derivatives.[9][10]

This application note provides a detailed protocol for the quantification of biogenic amines in food matrices using reversed-phase HPLC with UV detection. The method involves pre-column derivatization with dansyl chloride and utilizes a standard mixture of biogenic amines, including cadaverine, for calibration. For improved accuracy and precision, 1,7-diaminoheptane (B1222138) is used as an internal standard.[4][11][12]

Experimental Protocol

Reagents and Materials
  • Standards: Tryptamine, β-phenylethylamine, putrescine, cadaverine, histamine, tyramine, spermidine, and spermine (B22157) (analytical grade).[13][14]

  • Internal Standard (IS): 1,7-diaminoheptane.[4][12]

  • Derivatizing Agent: Dansyl chloride.[9]

  • Solvents: Perchloric acid (HClO₄), sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), acetone, acetonitrile (B52724) (HPLC grade), and ultrapure water.[4][9]

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up.

Preparation of Standard Solutions
  • Stock Solutions (1000 mg/L): Prepare individual stock solutions of each biogenic amine standard and the internal standard by dissolving the appropriate amount in 0.1 M HCl. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions containing a mixture of all biogenic amines and a constant concentration of the internal standard (1,7-diaminoheptane) by diluting the stock solutions with 0.1 M HCl. A typical calibration range is 0.1 to 50 mg/kg.

Sample Preparation and Extraction
  • Homogenization: Homogenize 5-10 g of the food sample.[9]

  • Extraction: Add 20 mL of 0.4 M perchloric acid to the homogenized sample and vortex for 5 minutes.[4][9]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.[12]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.[9]

  • Internal Standard Spiking: Add a known amount of the 1,7-diaminoheptane internal standard to the filtered extract.[4]

Derivatization Procedure
  • Take 1 mL of the sample extract or standard solution and add 200 µL of 2 M NaOH, followed by 300 µL of saturated sodium bicarbonate solution.[13]

  • Add 2 mL of 10 mg/mL dansyl chloride in acetone.[9][13]

  • Incubate the mixture at 40-60°C for 45 minutes in the dark.[4][11]

  • Add 100 µL of 25% ammonium (B1175870) hydroxide to remove excess dansyl chloride and incubate for 30 minutes at room temperature.[9]

  • Adjust the final volume to 5 mL with acetonitrile.[9][13]

  • Filter the derivatized solution through a 0.22 µm syringe filter before HPLC analysis.[9]

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][12]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Gradient Elution: A linear gradient starting from 50% B to 90% B over 20 minutes is a common starting point.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30-40°C.[9]

  • Detection: UV detector at 254 nm.[9]

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of biogenic amines using a method validated across various food matrices.

Table 1: HPLC Method Validation Parameters for Biogenic Amine Quantification. [13][14]

Biogenic AmineRetention Time (min)Linearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)
Tryptamine8.5>0.990.01 - 0.150.03 - 0.5085 - 105
β-phenylethylamine9.2>0.990.01 - 0.120.04 - 0.4088 - 107
Putrescine10.1>0.990.02 - 0.180.06 - 0.6090 - 110
Cadaverine 11.3 >0.99 0.02 - 0.20 0.05 - 0.65 92 - 108
Histamine12.5>0.990.03 - 0.250.10 - 0.8089 - 106
Tyramine14.8>0.990.01 - 0.150.04 - 0.5091 - 109
Spermidine16.2>0.990.05 - 0.300.15 - 1.0087 - 104
Spermine17.5>0.990.05 - 0.350.18 - 1.2086 - 103

Data compiled from various validated methods in different food matrices. Actual values may vary depending on the specific matrix and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acid Extraction (Perchloric Acid) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Filtration 4. Supernatant Filtration Centrifugation->Filtration Spiking 5. Internal Standard Spiking (1,7-diaminoheptane) Filtration->Spiking pH_Adjustment 6. pH Adjustment (NaOH & NaHCO3) Spiking->pH_Adjustment Dansylation 7. Dansyl Chloride Addition & Incubation (40-60°C) pH_Adjustment->Dansylation Quenching 8. Quenching Excess Reagent (Ammonium Hydroxide) Dansylation->Quenching Final_Dilution 9. Dilution with Acetonitrile Quenching->Final_Dilution HPLC_Injection 10. HPLC Injection Final_Dilution->HPLC_Injection Separation 11. C18 Reversed-Phase Separation HPLC_Injection->Separation Detection 12. UV Detection (254 nm) Separation->Detection Quantification 13. Quantification (vs. Standard Curve) Detection->Quantification

Caption: Experimental workflow for biogenic amine quantification.

biogenic_amine_structures cluster_diamines Diamines cluster_polyamines Polyamines cluster_aromatic Aromatic Amines Putrescine Putrescine (C4H12N2) Cadaverine Cadaverine (C5H14N2) Spermidine Spermidine (C7H19N3) Spermine Spermine (C10H26N4) Histamine Histamine (C5H9N3) Tyramine Tyramine (C8H11NO) Phenylethylamine β-phenylethylamine (C8H11N) Tryptamine Tryptamine (C10H12N2)

References

Application Notes and Protocols: 1,5-Diaminopentane Dihydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane dihydrochloride (B599025), also known as cadaverine (B124047) dihydrochloride, is a highly versatile and valuable building block in organic synthesis.[1][2] As a salt of the biogenic amine 1,5-diaminopentane (cadaverine), it offers a stable, water-soluble, and less odorous alternative to the free base for various chemical transformations.[2] Its bifunctional nature, possessing two primary amine groups, allows for its use in the construction of a wide array of linear polymers, heterocyclic compounds, and other complex organic molecules.[3][4] These synthesized molecules have found applications in materials science, pharmaceuticals, and agrochemicals.[3] This document provides detailed application notes and experimental protocols for the use of 1,5-diaminopentane dihydrochloride in two key areas: polyamide synthesis and Schiff base formation.

I. Polyamide Synthesis

The primary industrial application of 1,5-diaminopentane is as a monomer for the synthesis of polyamides, such as bio-based Polyamide 5,X (PA 5,X).[5] These polymers exhibit desirable properties, including high strength, thermal stability, and abrasion resistance, making them suitable for applications in textiles, automotive parts, and electronics.[5] The dihydrochloride salt can be used as a starting material, typically requiring neutralization to the free diamine prior to or during the polymerization process.

Quantitative Data for Polyamide Synthesis

The following table summarizes typical reaction conditions for the synthesis of polyamides from diamines and dicarboxylic acid derivatives. These conditions can be adapted for reactions involving 1,5-diaminopentane.

ParameterMelt PolycondensationLow-Temperature Solution Polycondensation
Reactants Diamine, Dicarboxylic Acid or EsterDiamine, Diacyl Chloride
Solvent None (neat)Aprotic polar solvents (e.g., NMP, DMAc)
Temperature 180-280 °C0 °C to room temperature
Pressure Atmospheric, then vacuumAtmospheric (under inert gas)
Catalyst Optional (e.g., Ti(OBu)₄, Sb₂O₃)Acid scavenger (e.g., pyridine, triethylamine)
Reaction Time 2-6 hours12-24 hours
Typical Yield > 90%> 95%
Experimental Protocols

This protocol describes the synthesis of PA 5,10 from 1,5-diaminopentane (generated in situ from the dihydrochloride) and sebacic acid.

Materials:

  • This compound

  • Sebacic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Nitrogen gas

  • High-temperature polymerization reactor with mechanical stirrer and distillation outlet

Procedure:

  • Neutralization and Salt Formation: In the polymerization reactor, dissolve this compound (1 equivalent) in a minimal amount of deionized water. Add a stoichiometric amount of NaOH (2 equivalents) to neutralize the hydrochloride and liberate the free diamine. To this aqueous solution, add an equimolar amount of sebacic acid (1 equivalent). Stir the mixture to form the nylon salt (1,5-diaminopentane sebacate).

  • Water Removal: Heat the reactor to 120-140 °C under a slow stream of nitrogen to evaporate the water.

  • Polycondensation: Once the water is removed, gradually increase the temperature to 220-250 °C to melt the salt and initiate polycondensation. Water will be eliminated as a byproduct and should be removed from the system via the distillation outlet.

  • Vacuum Stage: After the initial polycondensation at atmospheric pressure for 1-2 hours, apply a vacuum to the reactor to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyamide. Continue the reaction under vacuum for another 1-2 hours.

  • Polymer Extrusion and Quenching: Extrude the molten polyamide from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strand.

  • Purification and Drying: Pelletize the polymer strand and wash thoroughly with hot water to remove any unreacted monomers or oligomers. Dry the polyamide pellets in a vacuum oven at 80-100 °C until a constant weight is achieved.

Visualization of Polyamide Synthesis Workflow

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Processing 1_5_Diaminopentane_2HCl 1,5-Diaminopentane dihydrochloride Neutralization Neutralization & Salt Formation 1_5_Diaminopentane_2HCl->Neutralization NaOH Sodium Hydroxide NaOH->Neutralization Sebacic_Acid Sebacic Acid Sebacic_Acid->Neutralization Melt_Polycondensation Melt Polycondensation (220-250 °C) Neutralization->Melt_Polycondensation Vacuum_Stage Vacuum Stage (<1 torr) Melt_Polycondensation->Vacuum_Stage Extrusion_Quenching Extrusion & Quenching Vacuum_Stage->Extrusion_Quenching Purification_Drying Purification & Drying Extrusion_Quenching->Purification_Drying PA510 Polyamide 5,10 Purification_Drying->PA510

Caption: Workflow for the synthesis of Polyamide 5,10.

II. Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[1][6] These compounds are valuable intermediates in organic synthesis and are widely used as ligands in coordination chemistry.[1] this compound can be used to synthesize bis-Schiff bases by reacting it with two equivalents of a carbonyl compound.

Quantitative Data for Schiff Base Synthesis
ParameterTypical Reaction Conditions
Reactants Diamine, Aldehyde or Ketone
Solvent Ethanol (B145695), Methanol, or solvent-free
Temperature Room temperature to reflux
Catalyst Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysis, or none
Reaction Time 1-24 hours
Typical Yield 70-98%
Experimental Protocol

This protocol details the synthesis of a bis-Schiff base, a common ligand type, in a one-pot reaction.

Materials:

Procedure:

  • Reactant Preparation: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Neutralization: Add triethylamine or sodium carbonate (2.2 equivalents) to the suspension and stir for 15-30 minutes at room temperature to neutralize the dihydrochloride and form the free diamine in situ.

  • Schiff Base Formation: To the resulting mixture, add salicylaldehyde (2 equivalents) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified bis-Schiff base in a vacuum oven at a low temperature (e.g., 40-50 °C).

Visualization of Schiff Base Formation Workflow

G 1_5_Diaminopentane_2HCl 1,5-Diaminopentane dihydrochloride Neutralization In situ Neutralization 1_5_Diaminopentane_2HCl->Neutralization Base Base (e.g., TEA) Base->Neutralization Salicylaldehyde Salicylaldehyde (2 equiv.) Condensation Condensation (Reflux) Salicylaldehyde->Condensation Ethanol Ethanol (Solvent) Ethanol->Neutralization Neutralization->Condensation Precipitation Precipitation & Filtration Condensation->Precipitation Purification Recrystallization Precipitation->Purification Product Bis-Schiff Base Purification->Product

Caption: Workflow for the synthesis of a bis-Schiff base.

Conclusion

This compound serves as a convenient and effective precursor for the synthesis of valuable organic compounds. Its application in the formation of high-performance polyamides and versatile Schiff base ligands highlights its importance as a building block in both materials science and synthetic chemistry. The protocols provided herein offer a foundation for researchers to explore the diverse reactivity of this bifunctional molecule in their own research endeavors.

References

Application Notes and Protocols for Studying Polyamine Transport Systems Using Cadaverine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules vital for numerous cellular functions, including cell proliferation, differentiation, and growth. The intracellular concentration of polyamines is meticulously regulated through biosynthesis, catabolism, and transport across the cell membrane. Due to their positive charge at physiological pH, polyamines necessitate carrier-mediated transport systems to permeate the cell membrane. Notably, the polyamine transport system (PTS) is frequently upregulated in cancer cells to satisfy their heightened demand for polyamines, rendering it a compelling target for therapeutic intervention.

Cadaverine (B124047), a diamine structurally analogous to putrescine, is synthesized from the decarboxylation of lysine. While less prevalent in mammalian cells compared to ornithine-derived polyamines, cadaverine serves as an invaluable tool for researchers. In its stable salt form, cadaverine dihydrochloride (B599025) is employed as a probe and competitive inhibitor to investigate the specificity and kinetics of polyamine transporters. Its structural similarity to putrescine enables it to compete for binding and transport on specific permeases, thereby aiding in the elucidation of the mechanisms governing these critical cellular systems.

Data Presentation

Table 1: Kinetic and Inhibition Constants for Polyamines
Transporter/SystemOrganism/Cell LineSubstrate/InhibitorParameterValue (µM)Reference(s)
CadBEscherichia coliCadaverine (Uptake)Km20.8
CadBEscherichia coliCadaverine (Excretion)Km303
TcPOT1.1Trypanosoma cruziPutrescineKm0.158
TcPOT1.2Trypanosoma cruziPutrescineKm0.385
TcPOT1.1Trypanosoma cruziCadaverineKm18
TcPOT1.2Trypanosoma cruziCadaverineKm4
Putrescine EffluxRAW 264 CellsPutrescineKi2

Signaling Pathways

The regulation of polyamine transport is a complex process involving various signaling molecules that modulate the activity of transporters. Key pathways include those mediated by calcium/calmodulin and protein kinases A and C.

Regulation of Polyamine Transport by Signaling Pathways cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Polyamines Polyamines Polyamine_Transporter Polyamine Transporter (e.g., SLC, ABC) Polyamines->Polyamine_Transporter Uptake Hormones Hormones GPCR G-Protein Coupled Receptor Hormones->GPCR AC Adenylate Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC Transport_Modulation Modulation of Transporter Activity cAMP cAMP AC->cAMP produces IP3 Inositol Trisphosphate PLC->IP3 produces DAG Diacylglycerol PLC->DAG produces PKA Protein Kinase A cAMP->PKA activates PKA->Transport_Modulation phosphorylates Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC Protein Kinase C DAG->PKC activates Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex CaM_Complex->Transport_Modulation modulates PKC->Transport_Modulation phosphorylates

Regulation of Polyamine Transport

Experimental Workflows and Logical Relationships

Biosynthesis of Polyamines

Cadaverine is synthesized from lysine, a pathway distinct from the synthesis of canonical polyamines (putrescine, spermidine, and spermine) which originate from ornithine.

Biosynthesis of Polyamines cluster_0 Canonical Pathway cluster_1 Cadaverine Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine ODC->Putrescine Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine LDC->Cadaverine

Polyamine Biosynthetic Pathways
Radiolabeled Cadaverine Uptake Assay Workflow

This workflow outlines the key steps in a typical radiolabeled cadaverine uptake experiment to characterize polyamine transport activity.

Workflow for Radiolabeled Cadaverine Uptake Assay Start Start Seed_Cells Seed cells in 24-well plates Start->Seed_Cells Grow_Cells Grow to 80-90% confluency Seed_Cells->Grow_Cells Prepare_Assay Wash cells and add assay buffer Grow_Cells->Prepare_Assay Pre_Incubate Pre-incubate at 37°C Prepare_Assay->Pre_Incubate Add_Radiolabel Add [³H] or [¹⁴C] Cadaverine Pre_Incubate->Add_Radiolabel Incubate Incubate for a defined time Add_Radiolabel->Incubate Terminate_Uptake Aspirate medium and wash with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Quantify Quantify radioactivity (scintillation counting) Lyse_Cells->Quantify Analyze Analyze data (normalize to protein) Quantify->Analyze End End Analyze->End

Radiolabeled Cadaverine Uptake Assay
Competitive Inhibition of Putrescine Transport by Cadaverine

This diagram illustrates the principle of a competitive inhibition assay where unlabeled cadaverine competes with a radiolabeled substrate (e.g., [³H]putrescine) for binding to the polyamine transporter.

Competitive Inhibition of Putrescine Transport cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Putrescine_radiolabeled [³H]Putrescine Transporter Polyamine Transporter Putrescine_radiolabeled->Transporter Binds Cadaverine_unlabeled Cadaverine (unlabeled) Cadaverine_unlabeled->Transporter Competes for binding No_Uptake No Uptake Uptake [³H]Putrescine Uptake Transporter->Uptake Transport

Competitive Inhibition Mechanism

Experimental Protocols

Protocol 1: Radiolabeled Cadaverine Uptake Assay in Adherent Mammalian Cells

This protocol provides a framework for measuring the uptake of radiolabeled cadaverine to characterize polyamine transport activity.

I. Materials

  • Cells: Mammalian cell line of interest expressing polyamine transporters.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM + 10% FBS).

  • Plates: Sterile 24-well tissue culture-treated plates.

  • Radiolabeled Substrate: [³H]Cadaverine or [¹⁴C]Cadaverine dihydrochloride.

  • Unlabeled Competitor: High-purity cadaverine dihydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 0.2 M NaOH or 1% SDS solution.

  • Scintillation Fluid: A high-quality cocktail compatible with aqueous samples.

  • Equipment: Humidified CO₂ incubator (37°C), liquid scintillation counter, multi-channel pipette, vacuum aspirator, plate shaker.

II. Experimental Procedure

A. Cell Preparation

  • Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay. This typically requires 24-48 hours of growth.

  • On the day of the experiment, aspirate the culture medium from each well.

  • Gently wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Assay Buffer.

B. Uptake Assay

  • Add 450 µL of pre-warmed Assay Buffer to each well. For determining non-specific uptake, this buffer should contain a high concentration of unlabeled cadaverine (e.g., 100-fold excess).

  • Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate.

  • Initiate the transport reaction by adding 50 µL of Assay Buffer containing the radiolabeled cadaverine to achieve the final desired concentration (e.g., 1-10 µM).

  • Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 2, 5, 10 minutes). Time course experiments should be performed initially to determine the linear range of uptake for the specific cell line.

C. Termination and Lysis

  • To stop the uptake, rapidly aspirate the radioactive medium from the wells.

  • Immediately wash the cell monolayer three times with 1 mL of ice-cold Wash Buffer (PBS) per well. Perform this step quickly to minimize efflux of the radiolabeled substrate.

  • After the final wash, aspirate all remaining buffer.

  • Add 500 µL of Lysis Buffer to each well and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete cell lysis.

D. Quantification

  • Transfer the entire volume of the cell lysate from each well into a liquid scintillation vial.

  • Add 4-5 mL of scintillation fluid to each vial, cap the vials, and vortex thoroughly.

  • Measure the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM) or counts per minute (CPM).

  • In parallel, use lysate from separate, non-radioactive wells to determine the total protein concentration (e.g., using a BCA or Bradford assay) for data normalization.

III. Data Analysis

  • Calculate Specific Uptake:

    • Total Uptake: DPM from cells incubated with radiolabel only.

    • Non-Specific Uptake: DPM from cells incubated with radiolabel plus a high concentration of unlabeled cadaverine.

    • Specific Uptake = Total Uptake - Non-Specific Uptake.

  • Normalize Data: Express the specific uptake rate as pmol/min/mg of protein.

  • Kinetic Analysis: To determine Km and Vmax, perform the assay using a range of radiolabeled cadaverine concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Competitive Inhibition Assay to Determine the Ki of Cadaverine

This protocol outlines the procedure to determine the inhibitory constant (Ki) of cadaverine against the transport of another radiolabeled polyamine, such as [³H]putrescine.

I. Materials

  • Same as Protocol 1, with the following modifications:

    • Radiolabeled Substrate: [³H]Putrescine or another radiolabeled polyamine of interest.

    • Unlabeled Competitor: High-purity cadaverine dihydrochloride at a range of concentrations.

    • Unlabeled Substrate: High-purity putrescine (or the corresponding unlabeled polyamine) for determining non-specific uptake.

II. Experimental Procedure

A. Cell Preparation

  • Follow the same cell preparation steps as in Protocol 1.

B. Competition Assay

  • Prepare a series of dilutions of unlabeled cadaverine dihydrochloride in Assay Buffer.

  • Add 400 µL of pre-warmed Assay Buffer to control wells. To the experimental wells, add 400 µL of the various concentrations of unlabeled cadaverine. For non-specific uptake, add buffer containing a high concentration of unlabeled putrescine (e.g., 100-fold excess of the radiolabeled putrescine concentration).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the transport reaction by adding 100 µL of Assay Buffer containing a fixed concentration of [³H]putrescine to all wells. The final concentration of [³H]putrescine should ideally be close to its Km value for the transporter.

  • Incubate the plate at 37°C for a time within the linear range of uptake, as determined in preliminary experiments.

C. Termination, Lysis, and Quantification

  • Follow the same steps for termination, lysis, and quantification as described in Protocol 1.

III. Data Analysis

  • Calculate Percent Inhibition:

    • For each concentration of cadaverine, calculate the specific uptake of [³H]putrescine.

    • Percent Inhibition = [1 - (Specific uptake in the presence of cadaverine / Specific uptake in the absence of cadaverine)] x 100.

  • Determine IC50: Plot the percent inhibition against the logarithm of the cadaverine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of cadaverine that inhibits 50% of the specific [³H]putrescine uptake).

  • Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki) from the IC50 value:

    • Ki = IC50 / (1 + [S]/Km)

    • Where:

      • [S] is the concentration of the radiolabeled substrate ([³H]putrescine).

      • Km is the Michaelis-Menten constant for the substrate.

By following these protocols, researchers can effectively utilize cadaverine dihydrochloride to probe the intricacies of polyamine transport systems, contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

Application Notes and Protocols for the Synthesis of PA 5X from 1,5-Diaminopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Diaminopentane, also known as cadaverine, is a bio-based monomer that serves as a crucial building block for a variety of sustainable, high-performance polyamides (PAs). Polyamides synthesized from 1,5-diaminopentane are systematically named PA 5X, where '5' represents the five carbon atoms of the diamine and 'X' denotes the number of carbon atoms in the dicarboxylic acid comonomer. These bio-based polyamides are gaining significant attention as environmentally friendly alternatives to petroleum-based plastics, offering a wide range of thermal and mechanical properties suitable for various applications. This document provides detailed protocols for the synthesis of PA 5X and summarizes their key properties.

Experimental Protocols

Two-Step Melt Polycondensation for PA 5X Synthesis

This protocol outlines a common and effective method for synthesizing high molecular weight PA 5X. The process involves two main stages: the preparation of a nylon salt followed by melt polycondensation under vacuum.

a. Step 1: Nylon Salt Preparation (Example: PA 56 Salt)

  • Dissolution: Dissolve 1,5-diaminopentane in ethanol (B145695) (or a water/ethanol mixture) in a reaction flask equipped with a stirrer.

  • Acid Addition: Slowly add an equimolar amount of the desired dicarboxylic acid (e.g., adipic acid for PA 56) to the diamine solution. The addition should be done dropwise or in small portions to control the exothermic reaction.

  • Precipitation: The nylon salt will precipitate out of the solution upon addition of the diacid. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

  • Isolation and Purification: Filter the precipitated salt, wash it several times with ethanol to remove unreacted monomers, and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

b. Step 2: Melt Polycondensation

  • Reactor Setup: Place the dried nylon salt into a high-pressure stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen several times to remove any oxygen.

  • Heating and Pre-polymerization: Heat the reactor to the desired temperature (typically 200-250 °C) under a nitrogen atmosphere. As the salt melts, water will be generated. Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer.

  • Polycondensation under Vacuum: Gradually apply a vacuum to the reactor to remove the water and drive the polymerization reaction towards completion. The temperature can be increased to 250-280 °C. The reaction is typically continued for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify it.

  • Granulation: The resulting polymer strand is then pelletized into granules for further processing and characterization.

Data Presentation

The properties of PA 5X polyamides are highly dependent on the length of the dicarboxylic acid chain. Longer diacids generally lead to lower melting points and increased flexibility.

Table 1: Thermal and Physical Properties of Various PA 5X Polyamides
PolyamideDicarboxylic AcidMelting Point (Tm)Glass Transition Temp. (Tg)Thermal Decomposition Temp. (Td)
PA 56 Adipic Acid (C6)~255 °C[1][2]45-55 °C[2]403.7 °C[3]
PA 510 Sebacic Acid (C10)218 °C[4][5]--
PA 5T Terephthalic Acid~359 °C[6]141 °C[7]>370 °C[6]

Note: Properties can vary based on the specific synthesis conditions and the resulting molecular weight of the polymer.

Table 2: Mechanical Properties of Selected PA 5X Polyamides
PolyamideTensile StrengthTensile ModulusFlexural StrengthFlexural ModulusNotched Impact Strength
PA 56 71.3 MPa[8]---Lower than PA66[8]
PA 510 60.0 MPa[4][5]2.0 GPa[4][5]65.0 MPa[4][5]1.6 GPa[4][5]7.3 kJ/m²[4][5]
PA 5T/56 95.2 MPa----

Note: Mechanical properties are often measured on standardized test specimens and can be influenced by processing conditions and the presence of additives or reinforcements.

Mandatory Visualizations

Diagrams

PA5X_Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Diamine 1,5-Diaminopentane (H₂N-(CH₂)₅-NH₂) Salt_Formation Salt Formation (Ethanol/Water) Diamine->Salt_Formation Diacid Dicarboxylic Acid (HOOC-(CH₂)ₓ₋₂-COOH) Diacid->Salt_Formation Polycondensation Melt Polycondensation (High Temp. & Vacuum) Salt_Formation->Polycondensation Nylon Salt PA5X Polyamide 5X [-NH-(CH₂)₅-NH-CO-(CH₂)ₓ₋₂-CO-]n Polycondensation->PA5X Water Water (H₂O) (Byproduct) Polycondensation->Water Removed

Caption: Chemical synthesis pathway for Polyamide 5X.

PA5X_Experimental_Workflow cluster_synthesis Synthesis Stage cluster_polymerization Polymerization Stage cluster_analysis Analysis Stage A 1. Monomer Dissolution (1,5-Diaminopentane in Ethanol) B 2. Diacid Addition (Equimolar Amount) A->B C 3. Salt Precipitation & Stirring (1-2h) B->C D 4. Filtration & Washing (with Ethanol) C->D E 5. Drying (Vacuum Oven) D->E F 6. Reactor Charging & Nitrogen Purge E->F Dried Nylon Salt G 7. Pre-polymerization (200-250°C, N₂) F->G H 8. Polycondensation (250-280°C, Vacuum) G->H I 9. Polymer Extrusion & Cooling H->I J 10. Pelletization I->J K 11. Characterization (FTIR, NMR, TGA, DSC) J->K PA 5X Pellets

Caption: Experimental workflow for PA 5X synthesis.

References

Troubleshooting & Optimization

preventing enzymatic degradation of cadaverine in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of cadaverine (B124047) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for cadaverine degradation in biological samples?

A1: The primary enzyme responsible for the breakdown of cadaverine is Diamine Oxidase (DAO)[1][2][3][4]. This enzyme catalyzes the oxidative deamination of cadaverine, leading to the formation of 5-aminopentanal, hydrogen peroxide (H₂O₂), and ammonia[5]. Another enzyme that may be involved in pathways related to cadaverine is Lysyl Oxidase (LOX), although its direct role in cadaverine degradation is less characterized compared to DAO[6].

Q2: What are the optimal storage conditions to prevent cadaverine degradation in my samples?

A2: Proper sample storage is critical for preserving cadaverine concentrations. For long-term storage, it is highly recommended to keep samples at -80°C to minimize enzymatic activity and ensure stability[7][8]. For short-term storage (a few hours), samples should be kept on ice[7]. It is crucial to avoid repeated freeze-thaw cycles, as this can compromise sample integrity[7]. Aliquoting samples into single-use vials before freezing is a best practice.

Q3: Are there any chemical inhibitors I can use to prevent enzymatic degradation of cadaverine?

A3: Yes, specific enzyme inhibitors can be added to samples to prevent cadaverine degradation. Aminoguanidine is a known inhibitor of Diamine Oxidase (DAO) and can be used to prevent the breakdown of cadaverine[7]. The optimal concentration of the inhibitor should be determined based on the sample type and experimental conditions.

Q4: How can I prepare my samples to minimize cadaverine degradation before analysis?

A4: Proper sample preparation is essential. A common method involves protein precipitation with an acid, such as perchloric acid, to inactivate enzymes[9]. The sample should be kept at low temperatures (e.g., 4°C) during preparation. Following precipitation, the sample should be centrifuged, and the supernatant containing cadaverine can be collected for analysis[7][9].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower-than-expected cadaverine concentrations in stored samples. 1. Inappropriate Storage Temperature: Samples may have been stored at temperatures that allow for enzymatic activity.[7] 2. Repeated Freeze-Thaw Cycles: This can lead to the degradation of sensitive compounds.[7] 3. Oxidative or Chemical Degradation: Exposure to air and light can promote non-enzymatic degradation.[7]1. Verify that samples are stored at -80°C for long-term storage or on ice for short-term use. Ensure the freezer maintains a stable temperature.[7][8] 2. Aliquot samples into single-use tubes before freezing to avoid multiple freeze-thaw cycles.[7] 3. Minimize exposure to air and light by using tightly sealed, opaque containers. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[7]
Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS). 1. Presence of Degradation Products: The unknown peaks may correspond to metabolites of cadaverine, such as 5-aminopentanal.[7] 2. Contamination: Reagents, solvents, or labware may be contaminated.1. Review the known enzymatic degradation pathway of cadaverine. Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products.[7] 2. Run a blank sample (matrix without the analyte) to check for interfering substances. Ensure all materials are clean and of high purity.
High variability between replicate samples. 1. Inconsistent Sample Handling: Variations in the time between sample collection and processing or in the addition of inhibitors can lead to different levels of degradation. 2. Matrix Effects: Components of the biological matrix (e.g., other biogenic amines, proteins) can interfere with the assay.[8]1. Standardize the sample handling protocol to ensure all samples are treated identically. This includes consistent timing for each step and precise addition of any inhibitors or reagents. 2. Employ advanced analytical techniques like LC-MS/MS with internal standards to minimize matrix effects. Sample clean-up procedures, such as solid-phase extraction, can also be beneficial.[8][10]

Quantitative Data Summary

Parameter Condition Recommendation/Finding Reference
Long-Term Storage Temperature Biological Samples-80°C is ideal for preserving cadaverine.[7][8]
Short-Term Storage Temperature Biological SamplesKeep on ice for up to a few hours.[7]
DAO Inhibitor AminoguanidinePrevents the degradation of diamines like cadaverine.[7]
Sample pH for Stability GeneralpH can influence enzyme activity and cadaverine stability. Acidification is often used during extraction to inactivate enzymes.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Perchloric Acid Precipitation

This protocol is adapted from methods used for the extraction of biogenic amines from biological samples[9].

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • 5% Perchloric acid (HClO₄), ice-cold

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Place 1 mL of the biological sample into a microcentrifuge tube.

  • Add 1 mL of ice-cold 5% perchloric acid to the sample.[9]

  • Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Incubate the mixture on ice for 1 hour at 4°C to allow for full precipitation of proteins.[9]

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[7]

  • Carefully collect the supernatant, which contains the deproteinized sample with cadaverine.

  • The supernatant is now ready for derivatization (if required by the analytical method) and analysis by HPLC or LC-MS/MS.

Protocol 2: Diamine Oxidase (DAO) Activity Assay

This protocol provides a method to measure the activity of DAO, a key enzyme in cadaverine degradation[11].

Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of cadaverine by DAO. The H₂O₂ production is coupled to a colorimetric reaction catalyzed by horseradish peroxidase (HRP).

Materials:

  • Sample containing DAO (e.g., tissue extract)

  • Cadaverine dihydrochloride (B599025) solution (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable chromogenic substrate for HRP)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and Amplex Red reagent.

  • Add the sample containing DAO to the wells of the 96-well microplate.

  • Initiate the reaction by adding the cadaverine dihydrochloride solution to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength for the chosen chromogenic substrate using a microplate reader.

  • Calculate the DAO activity based on a standard curve generated with known concentrations of H₂O₂.

Visualizations

cadaverine_degradation_pathway cluster_inhibition Inhibition Lysine (B10760008) Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Diamine Oxidase (DAO) Products NH₃ + H₂O₂ Aminopentanal->Products Further Oxidation Aminoguanidine Aminoguanidine Aminoguanidine->Cadaverine Inhibits DAO

Caption: Enzymatic degradation pathway of cadaverine.

experimental_workflow start Sample Collection step1 Immediate Storage (-80°C or on ice) start->step1 step2 Add DAO Inhibitor (e.g., Aminoguanidine) step1->step2 step3 Protein Precipitation (e.g., Perchloric Acid) step2->step3 step4 Centrifugation (14,000 x g, 4°C) step3->step4 step5 Collect Supernatant step4->step5 step6 Derivatization (optional) step5->step6 end Analysis (HPLC / LC-MS) step6->end

Caption: Sample preparation workflow for cadaverine analysis.

References

Technical Support Center: Optimizing 1,5-Diaminopentane Dihydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 1,5-Diaminopentane Dihydrochloride (B599025) (also known as Cadaverine (B124047) Dihydrochloride) in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is 1,5-Diaminopentane Dihydrochloride and what is its role in cell culture?

A1: 1,5-Diaminopentane, also known as cadaverine, is a biogenic polyamine.[1][2] Polyamines are essential for cell growth, proliferation, and differentiation. In cell culture, supplementing with polyamines like 1,5-diaminopentane can be crucial for certain cell lines, especially those that lack the ability to synthesize their own polyamines.[3] Its dihydrochloride form is a stable salt that is readily soluble in aqueous solutions, making it suitable for use in cell culture media.

Q2: What is a good starting concentration for this compound in my experiments?

A2: The optimal concentration is highly cell-type dependent. For initial experiments with a new cell line, a dose-response study is recommended. Based on studies with the human colon adenocarcinoma cell line HT29, a starting range of 1 mM to 10 mM could be explored.[4] However, it is critical to determine the optimal concentration for your specific cell line empirically.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of 5 mg/mL (28.55 mM).[5][6] It is recommended to prepare a concentrated stock solution in a sterile solvent like DMSO or sterile water, which can then be further diluted in your cell culture medium to the desired final concentration. Store stock solutions at -20°C or -80°C for long-term stability.

Q4: What are the potential effects of this compound on cells?

A4: As a polyamine, 1,5-Diaminopentane can influence various cellular processes, including cell cycle progression, proliferation, and stress response.[5][7] At optimal concentrations, it can support cell growth.[3] However, at high concentrations, it can be cytotoxic and may induce necrosis.[4][8]

Q5: Are there any known signaling pathways affected by 1,5-Diaminopentane?

A5: Polyamines are known to be involved in various signaling pathways that regulate cell growth and proliferation, including interactions with the mTOR pathway.[9] Exogenous polyamines are taken up by cells through specific transport systems.[1][10][11] Once inside the cell, they can influence gene expression, protein synthesis, and the stability of nucleic acids.[12] The direct signaling cascade initiated by extracellular 1,5-Diaminopentane is an area of ongoing research.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death or cytotoxicity Concentration of this compound is too high.Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 value for your cell line. Start with a lower concentration range. A study on HT29 cells showed cytotoxic effects at concentrations above 70 mM.[4][8]
No observable effect on cell growth Concentration is too low.Gradually increase the concentration in your experiments. The required concentration can be cell-type specific.
Cell line does not respond to exogenous polyamines.Confirm that your cell line requires exogenous polyamines for growth. Some cell lines have robust endogenous polyamine synthesis pathways.
Inconsistent results between experiments Variability in stock solution preparation or storage.Prepare fresh stock solutions regularly and store them properly in aliquots to avoid repeated freeze-thaw cycles.
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded for each experiment, as cell density can influence the response to treatment.
Changes in cell culture conditions (e.g., media, serum lot).Maintain consistent cell culture conditions and test new batches of media and serum before use in critical experiments.
Precipitate formation in the media High concentration of the compound.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid precipitation and solvent-induced cytotoxicity.
Interaction with media components.Prepare fresh dilutions of the compound in pre-warmed media just before use.

Quantitative Data

The following table summarizes the cytotoxic effects of 1,5-Diaminopentane (Cadaverine) on the human colon adenocarcinoma cell line HT29, as determined by a real-time cell analysis. This data can serve as a reference point for designing your initial dose-response experiments.

Parameter Value (mM) Notes
IC50 (24h) 40.72 ± 1.98The concentration that causes 50% inhibition of cell growth after 24 hours of treatment.[4]
NOAEL < 5No-Observed-Adverse-Effect Level; the highest concentration at which no significant cytotoxic effects were observed.[4]
LOAEL 5Lowest-Observed-Adverse-Effect Level; the lowest concentration at which a significant cytotoxic effect was observed.[4]

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density

Objective: To determine the appropriate number of cells to seed per well to ensure they are in the exponential growth phase during the experiment.

Methodology:

  • Prepare a single-cell suspension of your target cell line.

  • Seed cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At 24, 48, 72, and 96 hours post-seeding, measure cell viability using a preferred method (e.g., MTT assay, cell counting).

  • Plot cell number versus time to determine the seeding density that allows for exponential growth throughout the intended duration of your experiment.

Protocol 2: Cytotoxicity Assay (MTT Assay) to Determine IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is a 2-fold serial dilution starting from a high concentration (e.g., 100 mM). Include a vehicle control (the solvent used for the stock solution, e.g., DMSO) at the same final concentration as in the highest compound dilution.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_prep Prepare Single-Cell Suspension start->cell_prep seed_density Determine Optimal Seeding Density (Protocol 1) cell_prep->seed_density plate_cells Plate Cells at Optimal Density seed_density->plate_cells prepare_compound Prepare Serial Dilutions of this compound plate_cells->prepare_compound treat_cells Treat Cells with Compound Dilutions plate_cells->treat_cells prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay (Protocol 2) incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_effects Cellular Effects extracellular Extracellular 1,5-Diaminopentane transporter Polyamine Transporter (e.g., SLC3A2) extracellular->transporter intracellular Intracellular 1,5-Diaminopentane transporter->intracellular mTOR mTOR Pathway Modulation intracellular->mTOR gene_expression Altered Gene Expression intracellular->gene_expression protein_synthesis Impact on Protein Synthesis intracellular->protein_synthesis cell_cycle Cell Cycle Progression intracellular->cell_cycle stress_response Stress Response intracellular->stress_response proliferation Cell Proliferation & Growth mTOR->proliferation gene_expression->proliferation protein_synthesis->proliferation cell_cycle->proliferation

Caption: Hypothesized signaling pathway of exogenous 1,5-Diaminopentane.

References

stability of cadaverine dihydrochloride solution at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, preparation, and handling of cadaverine (B124047) dihydrochloride (B599025) solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid cadaverine dihydrochloride?

For long-term storage, solid cadaverine dihydrochloride should be kept in a tightly sealed container in a dry and well-ventilated place.[1] Many suppliers recommend storing the solid powder at 2-10°C or -20°C to ensure stability for two years or more.[2]

Q2: How should I prepare an aqueous solution of cadaverine dihydrochloride?

To prepare an aqueous solution, dissolve the desired amount of cadaverine dihydrochloride powder in high-purity water (e.g., deionized or distilled). Ensure the powder is fully dissolved by gentle mixing. For applications sensitive to air, it is advisable to use degassed water and to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q3: What is the expected pH of a cadaverine dihydrochloride solution?

Cadaverine is a strong base, and its dihydrochloride salt is formed by reacting it with two molar equivalents of hydrochloric acid.[3] Therefore, an aqueous solution of cadaverine dihydrochloride is expected to be acidic. The exact pH will depend on the concentration.

Q4: How stable is a cadaverine dihydrochloride solution at room temperature?

Q5: Are there any known incompatibilities for cadaverine dihydrochloride solutions?

Yes, cadaverine dihydrochloride is incompatible with strong oxidizing agents, acid chlorides, acids, acid anhydrides, and carbon dioxide.[1] Contact with these substances should be avoided to prevent degradation or unwanted reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution upon storage. - The concentration may exceed the solubility at the storage temperature.- The pH of the solution may have shifted.- Gently warm the solution to see if the precipitate redissolves.- If the precipitate persists, consider preparing a more dilute solution.- Verify and, if necessary, adjust the pH of the solution.
The solution develops a yellow tint over time. - This may be an indication of degradation, possibly due to oxidation or exposure to light.- It is best to discard the solution and prepare a fresh one.- To minimize degradation, store solutions protected from light (e.g., in amber vials) and under an inert atmosphere if possible.
Inconsistent experimental results with the same solution. - The solution may be degrading over the course of the experiment, leading to a decrease in the effective concentration.- Prepare fresh solutions for each experiment or for use within a single day.- If using a stock solution, prepare it fresh and use it for a limited and defined period, storing it at 2-8°C between uses.
Difficulty dissolving the powder. - The powder may be hygroscopic and have absorbed moisture, leading to clumping.- The solubility limit in the chosen solvent may have been reached.- Ensure the solid is stored in a desiccator to minimize moisture absorption.- Gently warm the solution or sonicate to aid dissolution.- Confirm the solubility of cadaverine dihydrochloride in your specific solvent and adjust the concentration if necessary.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of Cadaverine Dihydrochloride

Objective: To prepare a 10 mg/mL stock solution of cadaverine dihydrochloride in water.

Materials:

  • Cadaverine dihydrochloride powder

  • High-purity deionized or distilled water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh 100 mg of cadaverine dihydrochloride powder using an analytical balance.

  • Carefully transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of high-purity water to the flask.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

  • Once dissolved, add water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • For immediate use, this solution can be stored at room temperature. For storage longer than a few hours, it is recommended to store the solution at 2-8°C.

Protocol 2: Assessment of Solution Stability by HPLC

Objective: To assess the stability of a cadaverine dihydrochloride solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared cadaverine dihydrochloride solution

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Appropriate HPLC column (e.g., C18 or a mixed-mode column like Primesep 200)

  • Mobile phase components (e.g., water, acetonitrile, ammonium (B1175870) formate)

  • Autosampler vials

Procedure:

  • Initial Analysis (Time = 0):

    • Immediately after preparing the cadaverine dihydrochloride solution, transfer an aliquot to an HPLC vial.

    • Analyze the sample using a validated HPLC method to determine the initial concentration.

  • Storage:

    • Store the remaining solution under the desired conditions (e.g., room temperature, 2-8°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution.

    • Transfer the aliquot to an HPLC vial and analyze it using the same HPLC method.

  • Data Analysis:

    • Compare the peak area or concentration of cadaverine at each time point to the initial value.

    • Calculate the percentage of degradation over time.

Example HPLC Method (without derivatization):

  • Column: Primesep 200, 4.6 x 100 mm, 5 µm

  • Mobile Phase: Water with an ammonium formate (B1220265) buffer (e.g., 40 mM, pH 3.0) and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: ELSD

Note: Due to the lack of a strong chromophore, derivatization with reagents like dansyl chloride or acetylacetone (B45752) may be necessary for sensitive UV detection.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Cadaverine Dihydrochloride Solution t0 Initial HPLC Analysis (Time = 0) prep->t0 storage Store Solution at Room Temperature t0->storage data Data Analysis: Compare Peak Areas t0->data tp1 HPLC Analysis (Time = 24h) storage->tp1 tp2 HPLC Analysis (Time = 48h) tp1->tp2 tp1->data tpn HPLC Analysis (Time = n) tp2->tpn tp2->data tpn->data conclusion Determine Degradation Rate and Shelf-Life data->conclusion

Caption: Workflow for assessing the stability of a cadaverine dihydrochloride solution.

troubleshooting_logic Troubleshooting Logic for Solution Issues issue Issue with Solution (e.g., precipitate, color change) precipitate Precipitate Observed issue->precipitate Type of Issue? color_change Color Change (e.g., yellowing) issue->color_change inconsistent_results Inconsistent Results issue->inconsistent_results check_solubility Check Solubility Limit & Temperature Effects precipitate->check_solubility check_degradation Suspect Degradation (Oxidation/Light Exposure) color_change->check_degradation check_age Assess Solution Age & Storage Conditions inconsistent_results->check_age solution1 Action: - Warm solution gently - Prepare a more dilute solution check_solubility->solution1 solution2 Action: - Prepare fresh solution - Store protected from light check_degradation->solution2 solution3 Action: - Prepare fresh solution daily - Store at 2-8°C if necessary check_age->solution3

Caption: A logical guide for troubleshooting common issues with cadaverine dihydrochloride solutions.

References

Technical Support Center: Cadaverine Toxicity in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding issues related to cadaverine (B124047) toxicity in Chinese Hamster Ovary (CHO) cells.

Frequently Asked Questions (FAQs)

Q1: What is cadaverine and why is it relevant to my CHO cell cultures?

Cadaverine, a foul-smelling diamine, is formed by the decarboxylation of lysine. In the context of CHO cell cultures, it can be relevant for several reasons: it may be a component of complex media, a metabolic byproduct, or the subject of toxicological studies. In polyamine-dependent strains of CHO cells, starvation for ornithine can lead to the accumulation of cadaverine.[1][2]

Q2: What are the expected cytotoxic effects of cadaverine on CHO cells?

While specific data on cadaverine's cytotoxicity in CHO cells is limited, studies on other cell lines, such as human intestinal HT29 cells, have shown that cadaverine can be cytotoxic at high concentrations. The effects can include reduced cell viability and induction of necrosis. It is crucial to perform dose-response studies to determine the specific toxic concentrations for your CHO cell line.

Q3: My CHO cells show reduced viability and morphological changes after treatment with cadaverine. What could be the underlying mechanism?

Reduced viability and altered morphology are common indicators of cytotoxicity. In other cell lines, cadaverine has been shown to induce necrosis. Apoptosis, or programmed cell death, is another major cause of cell death in CHO cell cultures and can be triggered by various stressors.[3] It is possible that cadaverine induces one or both of these cell death pathways in CHO cells. Further investigation using specific assays for apoptosis and necrosis is recommended to elucidate the mechanism.

Q4: How can I assess the toxicity of cadaverine in my CHO cell experiments?

Several in vitro assays can be used to measure cytotoxicity. Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A straightforward method to differentiate between live and dead cells based on membrane permeability.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to distinguish between viable, apoptotic, and necrotic cells.[4]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Q: I am observing inconsistent results in my cadaverine cytotoxicity assays with CHO cells. What are the possible causes and solutions?

A: High variability can stem from several factors. Here's a troubleshooting guide:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.

  • Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.

  • Inconsistent drug concentration: Ensure accurate and consistent dilution of your cadaverine stock solution for each experiment.

  • Contamination: Microbial contamination can significantly impact cell health and assay results. Regularly check your cultures for any signs of contamination.[5]

  • Assay timing: The duration of exposure to cadaverine can influence the results. Optimize the incubation time for your specific CHO cell line and experimental goals.

Issue 2: Unexpectedly high or low cytotoxicity.

Q: The observed cytotoxicity of cadaverine in my CHO cells is much higher/lower than anticipated based on literature for other cell lines. How should I interpret this?

A: Discrepancies between expected and observed cytotoxicity can be due to several factors:

  • Cell line-specific sensitivity: Different cell lines, and even different CHO sub-clones, can have varying sensitivities to chemical compounds.

  • Media composition: Components in your culture media could interact with cadaverine, altering its effective concentration or toxicity.

  • Cell density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Higher cell densities may require higher concentrations of the toxicant to elicit a response.

  • Solvent effects: If cadaverine is dissolved in a solvent like DMSO or ethanol, ensure that the final solvent concentration in the culture is non-toxic to the cells. Always include a vehicle control (media with the solvent at the same concentration) in your experiments.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.

Q: My viability assays indicate cell death, but I am unsure if it is due to apoptosis or necrosis. How can I differentiate between these two pathways?

A: To distinguish between apoptosis and necrosis, you can use the following approaches:

  • Annexin V/PI Staining: As mentioned earlier, this flow cytometry method is a powerful tool. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is often mediated by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can provide evidence for apoptosis.[6]

  • Morphological Examination: Observe cell morphology using microscopy. Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.

Data Presentation

Table 1: Cytotoxicity of Cadaverine in a Human Intestinal Cell Line (HT29)

Note: This data is for HT29 cells and should be used as a reference for designing initial dose-range finding experiments in CHO cells. The IC50 for CHO cells may differ significantly.

ParameterValue
IC50 40.72 ± 1.98 mM
NOAEL < 0.63 mM
LOAEL 5 mM

IC50 (Half-maximal inhibitory concentration), NOAEL (No-observed-adverse-effect level), LOAEL (Lowest-observed-adverse-effect level).

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for assessing the effect of cadaverine on CHO cell viability.

Materials:

  • CHO cells

  • Complete growth medium

  • Cadaverine stock solution

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Methodology:

  • Seed CHO cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.

  • Prepare serial dilutions of cadaverine in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of cadaverine. Include untreated control wells and vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for differentiating between apoptotic and necrotic CHO cells treated with cadaverine using flow cytometry.[4]

Materials:

  • CHO cells treated with cadaverine

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Methodology:

  • Treat CHO cells with the desired concentrations of cadaverine for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA).

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Cadaverine Toxicity in CHO Cells cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis start Start culture Culture CHO Cells start->culture seed Seed Cells in 96-well Plates culture->seed prepare_cadaverine Prepare Cadaverine Dilutions seed->prepare_cadaverine treat_cells Treat Cells with Cadaverine prepare_cadaverine->treat_cells viability_assay Perform Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay read_plate Read Plate / Acquire Data viability_assay->read_plate apoptosis_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability analyze_apoptosis Analyze Apoptosis/Necrosis Data read_plate->analyze_apoptosis determine_ic50 Determine IC50 calculate_viability->determine_ic50 conclusion Conclusion determine_ic50->conclusion analyze_apoptosis->conclusion Apoptosis_Pathway Simplified Overview of Apoptosis Pathways in CHO Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 bcl2_family Bcl-2 Family Proteins caspase8->bcl2_family Crosstalk caspase37 Executioner Caspases (Caspase-3, -7) Activation caspase8->caspase37 stress Cellular Stress (e.g., DNA damage, toxic compounds) stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

References

Technical Support Center: 1,5-Diaminopentane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of 1,5-Diaminopentane Dihydrochloride (B599025) (also known as Cadaverine Dihydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is 1,5-Diaminopentane Dihydrochloride and what are its common applications?

A1: this compound is the salt form of 1,5-Diaminopentane (Cadaverine), a five-carbon diamine.[1][2][3] The dihydrochloride salt enhances its solubility in water.[3] It is a versatile building block in organic synthesis, used in the production of polymers like polyamides and polyurethanes, as a chelating agent, and in the development of pharmaceuticals.[4][5][6]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH. In its salt form, it is relatively stable in acidic to neutral conditions. However, as the pH becomes more alkaline, the diamine is deprotonated to its free base form, which can be more susceptible to degradation, particularly through oxidation. The pKa values of the amine groups are critical in determining the predominant species in solution at a given pH.[7]

Q3: What are the likely degradation pathways for 1,5-Diaminopentane at different pH values?

A3: While specific degradation pathways for 1,5-Diaminopentane are not extensively detailed in the provided results, general chemical principles suggest that at alkaline pH, the free amine groups are susceptible to oxidation. Under forced conditions such as high temperature and in the presence of oxidizing agents, degradation is more likely to occur. In acidic and neutral solutions, the protonated amine groups are generally more stable and less prone to oxidative degradation.

Q4: What are the recommended storage conditions for this compound powder and its stock solutions?

A4: For the solid powder, storage at -20°C for up to 3 years is recommended for long-term stability.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. In a solvent, it is stable for 1 year at -80°C and for 1 month at -20°C.[2] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a dry environment.[3]

Q5: How can I quantify the concentration of 1,5-Diaminopentane in my samples to assess its stability?

A5: High-Performance Liquid Chromatography (HPLC) is a common analytical method for the quantification of 1,5-Diaminopentane.[1] Methods using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) for detection are effective.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected precipitation in solution The pH of the solution may have shifted, affecting the solubility of the compound or leading to the formation of insoluble salts with buffer components.Verify the pH of your solution and ensure it is within the optimal range for solubility. Check for compatibility with your chosen buffer system.
Loss of compound potency or activity over time This could be due to degradation, especially if the solution is stored at an inappropriate pH or temperature, or exposed to light or oxygen.Prepare fresh solutions for critical experiments. Store stock solutions under the recommended conditions (-80°C for long-term). Consider conducting a forced degradation study to understand the stability limits of your specific formulation.[8][9][10][11]
Inconsistent analytical results (e.g., HPLC) This may be due to improper sample preparation, column degradation, or issues with the mobile phase.Ensure consistent sample dilution and handling. Use a suitable HPLC column, such as a Primesep 200, and an appropriate mobile phase, for instance, a mixture of water, acetonitrile, and an ionic modifier like ammonium (B1175870) formate (B1220265) at a controlled pH.[1]
Discoloration of the solution This could indicate oxidative degradation of the diamine, which is more likely to occur at alkaline pH.If possible, work with solutions at a slightly acidic to neutral pH. Consider degassing your solvents or adding an antioxidant if compatible with your experimental setup.

Data Presentation

Table 1: Predicted pH-Dependent Stability of this compound

pH RangePredominant SpeciesPredicted StabilityPotential Degradation
1.0 - 4.0Fully Protonated (H₃N⁺-(CH₂)₅-N⁺H₃)HighMinimal degradation expected.
4.0 - 7.0Mix of Fully and Partially ProtonatedGoodLow risk of degradation.
7.0 - 10.0Mix of Partially Protonated and Free BaseModerateIncreased susceptibility to oxidation.
> 10.0Predominantly Free Base (H₂N-(CH₂)₅-NH₂)LowHigher potential for oxidative degradation.

Note: This table is based on general chemical principles of amines as direct quantitative stability data was not available in the search results.

Experimental Protocols

Protocol: Forced Degradation Study for pH-Dependent Stability

This protocol outlines a typical forced degradation study to evaluate the stability of this compound across a range of pH values.[8][9][10][11][12]

1. Materials:

  • This compound
  • Hydrochloric Acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Phosphate or citrate (B86180) buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
  • HPLC grade water and acetonitrile
  • Ammonium formate
  • HPLC system with ELSD or MS detector
  • pH meter
  • Incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).
  • Stress Sample Preparation:
  • For each pH condition, mix an aliquot of the stock solution with the respective buffer or acid/base solution to achieve the target pH and a final desired concentration.
  • Prepare a control sample by diluting the stock solution in water (or the initial dissolution solvent).
  • Incubation:
  • Incubate all samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • Protect samples from light to avoid photolytic degradation.
  • Sample Analysis:
  • At each time point, withdraw an aliquot from each sample.
  • Neutralize the pH of the acidic and basic samples if necessary before injection.
  • Analyze the samples by a validated stability-indicating HPLC method.
  • Data Analysis:
  • Quantify the remaining concentration of this compound in each sample.
  • Calculate the percentage of degradation for each pH condition and time point.
  • Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in H2O) stress_samples Prepare Stress Samples (pH 2, 4, 7, 9, 12) stock->stress_samples control Prepare Control Sample stock->control incubate Incubate at 60°C (24, 48, 72h) stress_samples->incubate control->incubate sampling Withdraw Aliquots incubate->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Parent Compound hplc->quantify degradation Calculate % Degradation quantify->degradation products Identify Degradants degradation->products

Caption: Workflow for a forced degradation study of this compound.

ph_stability_relationship cluster_ph pH Scale cluster_stability Compound State & Stability acidic Acidic (pH < 7) protonated Protonated Form (High Stability) acidic->protonated Favors neutral Neutral (pH = 7) neutral->protonated Predominantly alkaline Alkaline (pH > 7) free_base Free Base Form (Lower Stability) alkaline->free_base Favors

References

long-term storage conditions for cadaverine sulfate samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cadaverine (B124047) Sulfate (B86663)

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and stability assessment of cadaverine sulfate samples.

Frequently Asked Questions (FAQs)

Q1: What is cadaverine sulfate and why is its stability important for research?

Q2: What are the ideal long-term storage conditions for solid cadaverine sulfate?

A2: For long-term stability, solid cadaverine sulfate should be stored at -20°C in a dark, dry environment.[2][3] It is crucial to keep the container tightly sealed to protect it from moisture and light.[2][4][5]

Q3: What type of containers are recommended for storing cadaverine sulfate?

A3: It is recommended to use inert containers such as those made of polyethylene (B3416737) or polypropylene.[6] For solutions, especially if they are light-sensitive, amber glass vials are a suitable option.[7] Ensure all containers are clearly labeled and free from leaks.[6]

Q4: How should I store aqueous solutions of cadaverine sulfate for long-term use?

A4: For long-term storage, aqueous solutions of cadaverine sulfate should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or ideally -80°C.[1][5] This minimizes both enzymatic and chemical degradation.[1]

Q5: What are the primary factors that can cause cadaverine sulfate to degrade?

A5: The main factors contributing to the degradation of cadaverine sulfate are improper storage temperature, pH fluctuations, exposure to light and oxidizing agents, and microbial contamination.[1][4] Higher temperatures, in particular, accelerate the degradation process.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected concentrations in stored samples. 1. Improper Storage Temperature: Samples may have been stored at temperatures higher than recommended. 2. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation from repeated freezing and thawing. 3. Degradation Over Time: The solution may be old or was not stored in appropriate light-protected and sealed containers.1. Verify that samples are consistently stored at -20°C or -80°C for long-term storage.[1] 2. Prepare fresh solutions for critical experiments and aliquot them into single-use vials.[4] 3. Always use freshly prepared solutions when possible and protect them from light.[4]
Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC). 1. Degradation Products: The unknown peaks could be degradation products like 5-aminopentanal (B1222117) or 1-piperideine.[1] 2. Contamination: Reagents, solvents, or labware may be contaminated.1. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products.[1] 2. Run a blank sample to check for interfering substances and ensure all materials are clean.[1]
Solid cadaverine sulfate appears discolored or clumped. 1. Moisture Absorption (Hygroscopicity): The container may not have been sealed properly, leading to moisture absorption. 2. Oxidation: Exposure to air and light can cause oxidative degradation.1. Store in a desiccator and ensure the container is tightly sealed. Allow the container to warm to room temperature before opening to prevent condensation.[3] 2. Minimize exposure to air and light by storing in a dark, sealed container. Consider purging the container with an inert gas like nitrogen or argon.[1][3]

Experimental Protocols

Protocol 1: Stability Assessment of Cadaverine Sulfate in Aqueous Solution

This protocol outlines a method to evaluate the stability of cadaverine sulfate under various storage conditions.

Materials:

  • Cadaverine sulfate standard

  • Blank biological matrix (e.g., phosphate-buffered saline, serum)

  • HPLC-grade water and acetonitrile

  • Microcentrifuge tubes

  • Calibrated pipettes

  • HPLC system with a suitable detector (e.g., FLD after derivatization or MS/MS)

Procedure:

  • Solution Preparation: Prepare a stock solution of cadaverine sulfate in the desired biological matrix to a final concentration relevant to your experiments (e.g., 10 µM).

  • Aliquoting: Dispense the solution into single-use microcentrifuge tubes.

  • Storage Conditions:

    • Time Zero (T0): Immediately analyze 3-5 aliquots to establish a baseline concentration.[1]

    • Refrigerated (4°C): Store aliquots at 4°C.

    • Freezer (-20°C): Store aliquots at -20°C.[1]

    • Deep Freezer (-80°C): Store aliquots at -80°C for comparison.[1]

    • Freeze-Thaw Cycles: Store a set of aliquots at -20°C and subject them to daily freeze-thaw cycles for five days.[1]

  • Time Points: Analyze 3-5 replicates from each storage condition at specified time points (e.g., 24 hours, 7 days, 30 days, 90 days).

  • Sample Analysis:

    • Thaw samples on ice.

    • Analyze the concentration of cadaverine sulfate using a validated HPLC method.

    • Create a standard curve with known concentrations of cadaverine sulfate for quantification.[4]

  • Data Analysis:

    • Calculate the percentage of cadaverine sulfate remaining at each time point relative to the T0 control.

    • Plot the percentage remaining versus time for each storage condition to determine the rate of degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Cadaverine Sulfate Quantification

This is a general workflow for the quantification of cadaverine sulfate. The exact parameters may need to be optimized for your specific instrument and sample matrix.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Fluorescence or Mass Spectrometry detector

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Derivatizing agent (if using fluorescence detection), e.g., Dansyl chloride

Procedure:

  • Sample Preparation: If necessary, perform a protein precipitation or extraction of your sample. For derivatization, follow the specific protocol for your chosen agent.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC system.

    • Use a gradient elution with the mobile phases to separate cadaverine from other components. A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased.

  • Detection: Detect the analyte using either its mass-to-charge ratio (MS) or its fluorescence after derivatization.

  • Quantification: Determine the concentration of cadaverine sulfate in your samples by comparing the peak area to a standard curve generated from known concentrations.

Visualizations

cadaverine_degradation_pathway lysine (B10760008) Lysine ldc Lysine Decarboxylase (LDC) lysine->ldc cadaverine Cadaverine dao Diamine Oxidase (DAO) cadaverine->dao aminopentanal 5-Aminopentanal piperideine Δ1-Piperideine aminopentanal->piperideine Cyclization ldc->cadaverine dao->aminopentanal

Enzymatic degradation pathway of lysine to cadaverine and its subsequent products.

experimental_workflow start Start: Prepare Cadaverine Sulfate Solution aliquot Aliquot into Single-Use Tubes start->aliquot storage_conditions Store at Different Conditions (4°C, -20°C, -80°C, Freeze-Thaw) aliquot->storage_conditions time_points Analyze at Predetermined Time Points (T0, 24h, 7d, 30d, 90d) storage_conditions->time_points analysis Quantify Concentration using HPLC time_points->analysis data_analysis Calculate % Remaining vs. T0 and Plot Degradation Curve analysis->data_analysis end End: Determine Stability data_analysis->end

Workflow for assessing the stability of cadaverine sulfate samples.

References

minimizing oxidative degradation of 1,5-Diaminopentane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-Diaminopentane Dihydrochloride (Cadaverine Dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing its oxidative degradation and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as Cadaverine Dihydrochloride, is a diamine that serves as a building block in the synthesis of various organic molecules and polymers. Its stability is crucial as degradation can lead to the formation of impurities, loss of potency, and unreliable experimental results. The primary degradation pathway of concern is oxidation.

Q2: What are the common signs of this compound degradation?

A2: Common signs of degradation include a change in the physical appearance of the solid or solution, such as discoloration (yellowing or browning), and the development of a strong, unpleasant odor. In solution, you might also observe the formation of precipitates. Analytically, degradation can be detected by the appearance of new peaks in chromatographic analyses, such as HPLC.

Q3: What are the main factors that contribute to the oxidative degradation of this compound?

A3: The main factors are exposure to oxidizing agents, elevated temperatures, light (especially UV light), and high pH. The presence of metal ions, such as copper and iron, can also catalyze oxidative degradation.[1][2]

Q4: How should I properly store this compound to minimize degradation?

A4: For long-term stability, the solid powder should be stored at -20°C for up to 3 years. For stock solutions, it is recommended to aliquot and store them at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3] If stored in a solvent at -20°C, the stability is typically around one month.[3] It is also crucial to protect the compound from light and moisture.

Q5: What are the primary degradation products of oxidative stress?

A5: The oxidation of 1,5-Diaminopentane (cadaverine) primarily yields 5-aminopentanal (B1222117), ammonia, and hydrogen peroxide.[4] Further oxidation or side reactions can lead to other impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (yellowing/browning) of solid or solution Oxidative degradation due to exposure to air, light, or high temperatures.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature. For solutions, use deoxygenated solvents.
Unexpected peaks in HPLC analysis Formation of degradation products.Confirm the identity of the degradation products using techniques like LC-MS. Review storage and handling procedures to identify the source of degradation. Implement the use of antioxidants if compatible with your application.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh stock solutions more frequently. Validate the stability of your stock solution under your specific experimental conditions by performing periodic purity checks using a stability-indicating HPLC method.
Precipitate formation in solution Formation of insoluble degradation products or reaction with components of the solvent or buffer.Ensure the pH of the solution is within a stable range (acidic pH is generally preferred for amines). Filter the solution before use. Consider the compatibility of your buffer components with the diamine.

Minimizing Oxidative Degradation

To proactively minimize oxidative degradation, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidation. The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment.

Antioxidant Typical Concentration Solvent System Comments
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Aqueous solutionsActs as a reducing agent. May be more effective in acidic to neutral pH.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic solventsA radical scavenger. Less effective in aqueous systems.
  • Control of pH: Maintaining a slightly acidic pH can improve the stability of amine solutions, as the protonated form is generally less susceptible to oxidation.

  • Inert Atmosphere: For highly sensitive applications, handling and storing the compound and its solutions under an inert atmosphere (e.g., in a glovebox) can prevent exposure to oxygen.

  • Chelating Agents: If metal ion contamination is suspected to be catalyzing oxidation, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) can be beneficial.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the stability-indicating capability of an analytical method.

Materials:

  • This compound

  • 3% (v/v) Hydrogen Peroxide (H₂O₂) solution

  • Deionized water

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Incubate the mixture at room temperature (approximately 25°C) and protect it from light.

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to monitor the decrease in the parent compound peak and the formation of degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to quantify this compound and its primary oxidative degradation product, 5-aminopentanal. Note that 5-aminopentanal lacks a strong chromophore, and derivatization may be necessary for sensitive UV detection. This protocol outlines a direct detection method at a low wavelength, which may require optimization for your specific instrumentation.

HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

    • Gradient Example: Start with 5% B, ramp to 50% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation (Abbreviated):

  • Specificity: Analyze stressed samples (from Protocol 1) to ensure that the degradation product peaks are well-resolved from the parent peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot the peak area versus concentration to establish the linear range.

  • Accuracy and Precision: Perform replicate injections of known concentrations to determine the method's accuracy and precision.

Visualizations

Oxidative_Degradation_Pathway 1,5-Diaminopentane 1,5-Diaminopentane 5-Aminopentanal 5-Aminopentanal 1,5-Diaminopentane->5-Aminopentanal Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->5-Aminopentanal Ammonia Ammonia Hydrogen_Peroxide_Product Hydrogen Peroxide Troubleshooting_Workflow Start Degradation Suspected Visual Visual Inspection (Discoloration, Precipitate) Start->Visual HPLC HPLC Analysis (Extra Peaks) Visual->HPLC No visual signs Storage Review Storage Conditions (Temp, Light, Air) Visual->Storage Signs present HPLC->Storage Extra peaks found Handling Review Handling Procedures (Solvents, pH) Storage->Handling Modify_Storage Modify Storage Handling->Modify_Storage Modify_Handling Modify Handling (e.g., use antioxidants, adjust pH) Modify_Storage->Modify_Handling End Problem Resolved Modify_Handling->End Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution Add_Stress Add Oxidizing Agent (H₂O₂) Prep_Stock->Add_Stress Incubate Incubate at Controlled Temp & Time Add_Stress->Incubate Sample Take Time-Point Samples Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Interpret Quantify Degradation Analyze->Interpret

References

Technical Support Center: Purification of Bio-produced Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bio-produced cadaverine (B124047). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered during the downstream processing of fermented cadaverine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying cadaverine from fermentation broth?

A1: The primary challenges stem from the complex nature of the fermentation broth and the chemical properties of cadaverine itself. Key difficulties include:

  • Product Inhibition and Toxicity: High concentrations of cadaverine can be toxic to the microbial production host, limiting the final titer and potentially leading to the generation of stress-related byproducts.[1]

  • Complex Broth Composition: The fermentation broth is a complex mixture containing the microbial cells, soluble proteins, pigments, inorganic salts, and various organic acid byproducts (e.g., acetic acid, lactic acid). These impurities must be effectively removed to achieve high-purity cadaverine.

  • pH Sensitivity: Cadaverine has two primary amino groups, making its charge state highly dependent on the pH of the solution. This is a critical factor in the efficiency of extraction and ion exchange chromatography steps.[2] The decarboxylation of lysine (B10760008) to cadaverine consumes a proton, leading to an increase in intracellular pH which can inhibit the lysine decarboxylase enzyme.[1]

  • High Energy Consumption: Traditional purification methods such as distillation can be energy-intensive, impacting the overall cost-effectiveness of the bio-production process.[3]

  • Cadaverine Stability: Ensuring the stability of cadaverine throughout the purification process is crucial for accurate quantification and to prevent degradation, which can be caused by enzymatic activity or adverse storage conditions.[4]

Q2: Why is my final cadaverine yield lower than expected?

A2: Low yield can be attributed to several factors throughout the purification process:

  • Inefficient Initial Recovery: Significant losses can occur during the initial solid-liquid separation if not optimized.

  • Emulsion Formation during Solvent Extraction: The formation of stable emulsions can trap cadaverine in the interfacial layer, leading to poor phase separation and reduced recovery.

  • Adsorption to Activated Carbon: While effective for decolorization, activated carbon can also adsorb cadaverine, leading to product loss if the process is not optimized.[3]

  • Losses during Crystallization: Sub-optimal solvent systems or cooling rates can result in incomplete crystallization or the formation of fine crystals that are difficult to recover.

  • Degradation: Cadaverine can be degraded by enzymes like diamine oxidase present in the biological sample.[4]

Q3: What analytical methods are recommended for determining the purity of cadaverine?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for quantifying cadaverine. Due to its lack of a native chromophore, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag.[5] Common derivatizing agents include dansyl chloride and acetylacetone.[1][5] Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for both quantification and identification of volatile impurities.

Troubleshooting Guides

Membrane Filtration (Microfiltration/Ultrafiltration)

Problem: Low permeate flux or membrane fouling.

Possible Cause Solution
Cell Debris and Protein Clogging: Microbial cells and large protein molecules can block the membrane pores.- Pre-treatment: Consider a centrifugation step before filtration to remove the bulk of the cell mass.- Backwashing: Implement regular backwashing cycles to dislodge accumulated foulants.[6]- Chemical Cleaning: Use appropriate chemical cleaning agents (e.g., NaOH, NaClO) to dissolve organic foulants.[7]
Biofilm Formation: Microbial growth on the membrane surface can lead to the formation of a biofilm.- Sanitization: Regularly sanitize the filtration system with effective biocides.- Pre-ozonation: Pre-treatment with ozone can help to inactivate microbes and reduce biofilm formation.[7]
Cake Layer Formation: A layer of rejected solids can build up on the membrane surface, increasing resistance to flow.- Cross-flow Filtration: Operate in cross-flow mode to sweep away the cake layer.- Optimize Operating Conditions: Adjust transmembrane pressure and feed flow rate to minimize cake formation.
Decolorization with Activated Carbon

Problem: Poor decolorization efficiency or significant loss of cadaverine.

Possible Cause Solution
Sub-optimal Activated Carbon Type: Different types of activated carbon have varying pore structures and surface chemistries.- Screening: Test different types of activated carbon (e.g., granular vs. powdered, different source materials) to find the most effective one for your specific fermentation broth. Granular activated carbon has been shown to have higher adsorption efficiency for pigments in some cases.[3]
Incorrect Carbon Dosage: Too little activated carbon will result in incomplete decolorization, while too much can lead to excessive cadaverine adsorption.- Optimization: Experiment with different activated carbon concentrations. A study found that an optimal concentration of 1% (w/v) granular activated carbon resulted in 84.44% decolorization with a 97.86% cadaverine yield.[3]
Non-ideal pH, Temperature, or Contact Time: These parameters significantly influence the adsorption process.- Process Optimization: Systematically vary pH, temperature, and contact time to find the optimal conditions. For example, one study found the highest decolorization efficiency at 25°C with a contact time of 2 hours.[3]
Solvent Extraction

Problem: Formation of a stable emulsion between the aqueous and organic phases.

Possible Cause Solution
Presence of Surfactant-like Molecules: Proteins, lipids, and other cellular components can act as emulsifying agents.[8]- Centrifugation: Centrifuging the mixture can help to break the emulsion by physically separating the phases.[9]- Salting Out: Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and promote phase separation.[8]- pH Adjustment: Adjusting the pH of the aqueous phase can alter the charge of the emulsifying agents, reducing their stabilizing effect.[10]
Vigorous Agitation: Excessive shaking or stirring can create a fine dispersion of one phase in the other, leading to a stable emulsion.- Gentle Mixing: Use gentle swirling or a slow stirring speed to facilitate mass transfer without creating a stable emulsion.[8]
High Concentration of Solids: Finely suspended solids can accumulate at the interface and stabilize the emulsion.- Improved Clarification: Ensure the fermentation broth is adequately clarified by centrifugation or filtration before extraction.
Crystallization

Problem: "Oiling out" - cadaverine separates as a liquid instead of a solid.

Possible Cause Solution
High Impurity Level: The presence of impurities can lower the melting point of the solute, causing it to separate as an oil.[11]- Additional Purification: Perform an additional purification step (e.g., another extraction or a quick column chromatography) to remove impurities before crystallization.- Multiple Recrystallizations: Sometimes, repeated crystallization can remove the impurities and lead to solid crystal formation.[2]
Inappropriate Solvent System: The solvent may have a boiling point that is too high relative to the melting point of the cadaverine salt.[2]- Solvent Screening: Test different solvents or solvent mixtures. A good solvent should dissolve the compound when hot but not when cold.[2]- Mixed Solvent System: If a single solvent is not effective, try a mixed solvent system where the compound is soluble in one solvent and insoluble in the other.
Cooling Rate is Too Fast: Rapid cooling can lead to supersaturation and oiling out.- Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., refrigerator or ice bath).
Analytical HPLC

Problem: Poor peak shape (tailing or fronting) in the chromatogram.

Possible Cause Solution
Secondary Interactions: The basic amine groups of cadaverine can interact with residual silanol (B1196071) groups on the silica-based column packing, causing peak tailing.[12]- Use a Buffered Mobile Phase: Employ a buffer to maintain a consistent pH and suppress silanol interactions.[12]- Use an End-capped Column: Select a column that has been end-capped to minimize the number of free silanol groups.[12]
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the sample being injected.
Column Contamination: Buildup of contaminants from the sample matrix on the column can affect peak shape.- Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.[13]- Sample Cleanup: Implement a solid-phase extraction (SPE) step to clean up the sample before injection.

Data Presentation

Table 1: Summary of Purification Steps and Performance

Purification StepKey ParametersTypical PurityTypical YieldReference
Microfiltration Removal of cells and large proteins--[3]
Decolorization 1% (w/v) granular activated carbon, 25°C, 2h-97.86%[3]
Solvent Extraction n-butanol, pH > 11->90%[14]
Crystallization (as carbamate) Three rounds of solventing-out crystallization99.1%57.48% (total)[3]
Distillation 80-180°C, under vacuum>99%87.47%[15][16]

Experimental Protocols

Protocol 1: Quantification of Cadaverine using HPLC with Pre-Column Derivatization

This protocol describes the quantification of cadaverine using dansyl chloride derivatization followed by HPLC analysis.[5]

1. Sample Preparation (from Fermentation Broth):

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Collect the supernatant. To 1 mL of supernatant, add 1 mL of 0.6 M perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for the derivatization step.

2. Derivatization with Dansyl Chloride:

  • To 200 µL of the prepared supernatant, add 200 µL of 1 M sodium bicarbonate buffer (pH 9.5).

  • Add 400 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, evaporate the acetone (B3395972) under a gentle stream of nitrogen.

  • Add 500 µL of toluene (B28343) to the aqueous residue and vortex for 1 minute to extract the dansylated derivatives.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic (toluene) layer to a new tube.

  • Evaporate the toluene to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of acetonitrile (B52724). The sample is now ready for HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a fluorescence detector with excitation at 340 nm and emission at 510 nm.

  • Injection Volume: 20 µL.

Protocol 2: General Procedure for Cation Exchange Chromatography

This protocol outlines a general procedure for purifying cadaverine using a strong cation exchange resin.

1. Resin Selection and Column Packing:

  • Select a strong cation exchange resin (e.g., with sulfonate functional groups).[7]

  • Prepare a slurry of the resin in the starting buffer and pack it into a suitable chromatography column.

2. Column Equilibration:

  • Equilibrate the packed column with 5-10 column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH where cadaverine is positively charged, typically below its pKa).

3. Sample Loading:

  • Adjust the pH and ionic strength of the clarified and decolorized fermentation broth to match the starting buffer.

  • Load the sample onto the column at a controlled flow rate.

4. Washing:

  • Wash the column with 5-10 column volumes of the starting buffer to remove unbound impurities.

5. Elution:

  • Elute the bound cadaverine using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) or by a step-wise increase in pH.

6. Regeneration:

  • Regenerate the column by washing with a high salt concentration buffer (e.g., 2 M NaCl) followed by the starting buffer.

Visualizations

experimental_workflow fermentation Fermentation Broth centrifugation Centrifugation/ Microfiltration fermentation->centrifugation supernatant Clarified Supernatant centrifugation->supernatant decolorization Decolorization (Activated Carbon) supernatant->decolorization decolorized_supernatant Decolorized Supernatant decolorization->decolorized_supernatant extraction Solvent Extraction (pH Adjustment) decolorized_supernatant->extraction organic_phase Cadaverine in Organic Phase extraction->organic_phase crystallization Crystallization organic_phase->crystallization distillation Distillation crystallization->distillation pure_cadaverine High-Purity Cadaverine distillation->pure_cadaverine

Cadaverine Purification Workflow

troubleshooting_logic start Low Final Yield check_extraction Emulsion during Solvent Extraction? start->check_extraction solve_emulsion Optimize Mixing/ Add Salt/Adjust pH check_extraction->solve_emulsion Yes check_decolorization High Loss after Decolorization? check_extraction->check_decolorization No solve_emulsion->check_decolorization solve_decolorization Optimize Carbon Type/ Concentration/Time check_decolorization->solve_decolorization Yes check_crystallization Oiling Out during Crystallization? check_decolorization->check_crystallization No solve_decolorization->check_crystallization solve_crystallization Change Solvent/ Cooling Rate check_crystallization->solve_crystallization Yes check_analysis Inaccurate Purity Assessment? check_crystallization->check_analysis No solve_crystallization->check_analysis solve_analysis Calibrate HPLC/ Optimize Method check_analysis->solve_analysis Yes

Troubleshooting Logic for Low Yield

References

Validation & Comparative

Validating the Effect of Cadaverine on Acid Phosphatase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the effects of cadaverine (B124047) on acid phosphatase activity, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data. The information presented herein is compiled from recent studies to facilitate a deeper understanding of the molecular interactions and their quantitative outcomes.

I. Quantitative Analysis of Cadaverine's Effect on Acid Phosphatase

Cadaverine has been shown to alter the structure and activity of acid phosphatase. The interaction is spontaneous and primarily driven by hydrogen bonds and van der Waals forces.[1] This binding event leads to conformational changes in the enzyme, characterized by an increase in α-helical content and a decrease in β-sheet structures, which subsequently impacts its stability and catalytic function.[1]

Table 1: Summary of Cadaverine's Influence on Acid Phosphatase Properties

ParameterObservationQuantitative DataReference
Enzyme Activity Cadaverine alters acid phosphatase activity.Specific activity changes were observed at pH 4.8 and 310K.[1][1]
Binding Thermodynamics The binding process is spontaneous.Gibbs Free Energy (ΔG°) < 0[1]
Binding is enthalpically and entropically driven.ΔH° < 0 and ΔS° < 0[1]
Structural Changes Increase in α-helix content.α-helicity increased from 10.8% to 15.6%.[1][1]
Decrease in β-sheet content.β-sheet content decreased from 30.2% to 27.0%.[1][1]
Thermal Stability Reduced thermal stability with increasing cadaverine.Melting temperature (Tm) decreased from 342 K to 337 K.[1][1]
Fluorescence Quenching Static quenching mechanism observed.Stern-Volmer constant (KSV) decreased with increasing temperature (1.8x10³ to 1.6x10³ Lmol⁻¹).[1][1]

II. Experimental Protocol: Measuring Acid Phosphatase Activity

This protocol is a standard method for determining acid phosphatase activity and can be adapted to study the effects of inhibitors or activators like cadaverine. The principle involves the hydrolysis of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), by acid phosphatase to produce p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Acid Phosphatase

  • p-Nitrophenyl Phosphate (pNPP) solution

  • Citrate (B86180) Buffer (pH 4.8)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Spectrophotometer

  • Incubator or water bath (37°C)

  • Test tubes or microplate

Procedure:

  • Reagent Preparation:

    • Prepare a citrate buffer solution (e.g., 0.1 M) and adjust the pH to 4.8.[2]

    • Prepare a stock solution of the substrate, p-nitrophenyl phosphate.[2]

    • Prepare a stop solution of sodium hydroxide (e.g., 0.1 M).[2]

    • Prepare a solution of acid phosphatase in cold purified water.[2]

    • Prepare various concentrations of cadaverine in the citrate buffer.

  • Assay Setup:

    • For each reaction, set up a test tube or well in a microplate.

    • Add the citrate buffer to each tube/well.

    • Add the desired concentration of cadaverine solution (or buffer for the control).

    • Add the acid phosphatase solution and pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow for interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPP substrate solution to each tube/well.[2]

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).[2]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the NaOH solution. This will also cause a color change to yellow due to the formation of p-nitrophenolate.[3]

    • Measure the absorbance of the solution at 410 nm using a spectrophotometer.[2]

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of p-nitrophenol produced, using the molar extinction coefficient of p-nitrophenol.

    • Compare the activity of acid phosphatase in the presence of different concentrations of cadaverine to the control (no cadaverine) to determine the inhibitory or activating effect.

III. Visualizing Experimental and Biological Pathways

To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing the impact of cadaverine on acid phosphatase and the biosynthetic pathway of cadaverine.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction cluster_measurement 4. Measurement & Analysis reagents Prepare Reagents: - Acid Phosphatase - pNPP Substrate - Citrate Buffer (pH 4.8) - Cadaverine Solutions setup Assay Setup: - Control (no cadaverine) - Test (with cadaverine) reagents->setup pre_inc Pre-incubate at 37°C setup->pre_inc start_rxn Add pNPP to initiate reaction pre_inc->start_rxn incubate_rxn Incubate at 37°C start_rxn->incubate_rxn stop_rxn Add NaOH to stop reaction incubate_rxn->stop_rxn measure Measure Absorbance at 410 nm stop_rxn->measure analyze Calculate and Compare Activity measure->analyze

Caption: Experimental workflow for validating the effect of cadaverine on acid phosphatase activity.

cadaverine_biosynthesis lysine (B10760008) Lysine ldc Lysine Decarboxylase (LDC) lysine->ldc Substrate cadaverine Cadaverine ldc->cadaverine Product co2 CO₂ ldc->co2 By-product

Caption: Biosynthesis of cadaverine from lysine via lysine decarboxylase.

References

A Comparative Analysis of Biogenic Amine Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical techniques used to quantify biogenic amines, offering a comparative look at performance, protocols, and underlying principles to guide researchers in selecting the optimal method for their specific needs.

Biogenic amines (BAs) are low molecular weight organic bases that play crucial roles in a multitude of physiological processes, including neurotransmission, allergic reactions, and cell growth.[1][2] Their accurate detection and quantification are paramount in diverse fields ranging from food safety and quality control to clinical diagnostics and drug development. This guide provides a comparative analysis of the most prevalent methods for biogenic amine detection, with a focus on chromatographic techniques and electrochemical biosensors. We present a summary of their performance metrics, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Performance Comparison of Biogenic Amine Detection Methods

The selection of an appropriate analytical method for biogenic amine detection is contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are considered the gold standard due to their high resolution and reproducibility.[3][4] Gas Chromatography (GC) offers an alternative for volatile amines, while electrochemical biosensors are emerging as rapid and portable options.[4][5] The following table summarizes the key performance characteristics of these methods based on experimental data from various studies.

MethodAnalyte(s)Derivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference(s)
HPLC-DAD 8 BAsDansyl Chloride1.53–1.88 mg/kg5.13–6.28 mg/kgRipened Cheese[6]
HPLC-FLD Primary BAso-phthaldialdehyde (OPA)--General[7]
UPLC-TQ/MS 8 BAsDansyl Chloride--Wine[8]
GC-FID 5 BAsPropyl Chloroformate1.2–2.9 µg/mL3.98–9.65 µg/mLFish[9][10]
GC-MS 22 BAsIsobutyl Chloroformate--Beer[11]
Electrochemical Biosensor Polyamines-0.01 mM-General[12]
Electrochemical Biosensor Histamine (B1213489), Putrescine, Cadaverine-µM to sub-µM range-Fish[13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical techniques. Below are representative protocols for the most common methods of biogenic amine detection.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method often requires a derivatization step to enhance the UV absorbance of biogenic amines.[14]

1. Sample Preparation (e.g., Fish Sample):

  • Homogenize 5 grams of the fish sample with 10 mL of 0.6 M perchloric acid.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction on the pellet with another 10 mL of 0.6 M perchloric acid.

  • Combine the supernatants and bring the final volume to 25 mL with 0.6 M perchloric acid.

  • Filter the extract through a 0.45 µm membrane filter.

2. Derivatization with Dansyl Chloride:

  • To 1 mL of the filtered extract, add 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate solution.

  • Add 400 µL of dansyl chloride solution (10 mg/mL in acetone) and mix vigorously.

  • Incubate the mixture in a water bath at 40°C for 45 minutes in the dark.

  • Add 100 µL of 25% ammonia (B1221849) solution to stop the reaction.

  • Bring the final volume to 2 mL with acetonitrile (B52724).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and derivatized non-volatile biogenic amines.[15][16]

1. Sample Preparation and Derivatization with Isobutyl Chloroformate:

  • To 1 mL of the sample (e.g., beer), add internal standards.[11]

  • Add 500 µL of toluene (B28343) and 50 µL of isobutyl chloroformate.

  • Vortex for 10 minutes.

  • To remove excess reagent, add 200 µL of alkaline methanol (B129727) and vortex.[16]

  • The upper toluene layer containing the derivatized amines is collected for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., ZB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C for 1.2 min, ramp to 160°C at 10°C/min, then to 280°C at 25°C/min, and hold for 12 min.[17]

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

Electrochemical Biosensor

Enzyme-based electrochemical biosensors offer a rapid and sensitive method for biogenic amine detection without the need for extensive sample preparation or derivatization.[12]

1. Electrode Modification and Enzyme Immobilization:

  • The working electrode (e.g., screen-printed carbon electrode) is modified with a layer of nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance conductivity and surface area.

  • An enzyme specific to the target biogenic amine (e.g., diamine oxidase for histamine and putrescine, or a polyamine oxidase for spermine (B22157) and spermidine) is immobilized on the modified electrode surface.[12]

2. Electrochemical Measurement:

  • The modified electrode is immersed in a buffer solution containing the sample.

  • The enzymatic reaction between the target biogenic amine and the immobilized enzyme produces an electroactive species (e.g., hydrogen peroxide).

  • An amperometric measurement is performed by applying a specific potential to the electrode and measuring the resulting current, which is proportional to the concentration of the biogenic amine.[18]

Visualizing Key Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by visual diagrams. The following sections provide Graphviz diagrams for a key biogenic amine signaling pathway and a typical experimental workflow.

Histamine Signaling Pathway

Histamine exerts its diverse physiological effects by binding to four different G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2][19][20] The activation of these receptors triggers distinct intracellular signaling cascades.

Histamine_Signaling Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R H3R H3 Receptor (Gi/o-coupled) Histamine->H3R H4R H4 Receptor (Gi/o-coupled) Histamine->H4R PLC Phospholipase C (PLC) H1R->PLC AC_stim Adenylate Cyclase (AC) H2R->AC_stim AC_inhib Adenylate Cyclase (AC) H3R->AC_inhib H4R->AC_inhib IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects_H1 Allergic Inflammation, Vasodilation, Bronchoconstriction Ca2->Physiological_Effects_H1 PKC->Physiological_Effects_H1 cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA Physiological_Effects_H2 Gastric Acid Secretion, Cardiac Stimulation PKA->Physiological_Effects_H2 cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Physiological_Effects_H3_H4 Neurotransmitter Release Modulation, Immunomodulation cAMP_dec->Physiological_Effects_H3_H4

Caption: Overview of histamine receptor signaling pathways.

Tyramine (B21549) Signaling in Neurons

Tyramine acts as a neuromodulator in the nervous system, primarily through G-protein coupled receptors, influencing neuronal activity.[21][22][23]

Tyramine_Signaling Tyramine Tyramine TyrR Tyramine Receptor (GPCR) Tyramine->TyrR G_protein G-protein (e.g., Gq) TyrR->G_protein Effector Effector Enzyme (e.g., PLC) G_protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Neuronal_Activity Modulation of Neuronal Activity Second_Messenger->Neuronal_Activity Behavioral_Response Behavioral Response (e.g., motor control, sensory perception) Neuronal_Activity->Behavioral_Response

Caption: Neuromodulatory signaling of tyramine via a G-protein coupled receptor.

General Experimental Workflow for Biogenic Amine Analysis

The analytical process for determining biogenic amine concentrations typically involves several key steps, from sample collection to data analysis.

BA_Workflow Sample Sample Collection (e.g., food, biological fluid) Extraction Extraction of Biogenic Amines (e.g., acid extraction) Sample->Extraction Derivatization Derivatization (for HPLC/GC) Extraction->Derivatization Analysis Instrumental Analysis (HPLC, GC, Biosensor) Extraction->Analysis Direct analysis for some biosensors Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Caption: A generalized workflow for the analysis of biogenic amines.

References

A Comparative Guide to Bio-Based Polyamides Derived from Cadaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cadaverine-Based Polyamides and Their Petroleum-Based Counterparts, Supported by Experimental Data.

The increasing demand for sustainable and high-performance polymers has propelled research into bio-based alternatives to traditional petroleum-derived plastics. Among these, polyamides synthesized from the bio-based monomer cadaverine (B124047) (1,5-pentanediamine) are gaining significant traction. This guide provides a detailed comparison of the key properties of several cadaverine-based polyamides (PA 5X) with the widely used petroleum-based polyamides, PA 6 and PA 66. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited tests are provided.

Overview of Cadaverine-Based Polyamides

Cadaverine is a five-carbon diamine that can be produced through the decarboxylation of the amino acid L-lysine, often utilizing genetically engineered microorganisms. This bio-based building block can be polymerized with various dicarboxylic acids to create a family of polyamides known as PA 5X. For instance, reaction with adipic acid, succinic acid, and sebacic acid yields Polyamide 56 (PA 56), Polyamide 54 (PA 54), and Polyamide 510 (PA 510), respectively. These bio-based polyamides exhibit properties that are not only comparable but in some aspects superior to their petroleum-based counterparts, making them promising candidates for applications in engineering plastics, fibers, and even biomedical fields.[1]

Quantitative Data Comparison

The performance of these polyamides is critically evaluated through their mechanical, thermal, and water absorption properties. The following tables present a summary of these key characteristics.

Mechanical Properties

The mechanical properties of polyamides are crucial for determining their suitability for various structural and high-stress applications.

PropertyPA 56PA 510PA 54PA 6PA 66
Tensile Strength (MPa) 71.360.095.282 - 8483 - 85
Elongation at Break (%) -≥ 100-3740
Tensile Modulus (GPa) -2.0-3.33.2 - 3.5

Note: Specific values can vary based on processing conditions and additives.

Thermal Properties

Thermal properties dictate the temperature range in which a polymer can be processed and used without significant degradation of its properties.

PropertyPA 56PA 510PA 54PA 6PA 66
Melting Point (°C) 250 - 255215 - 218-220253 - 260
Glass Transition Temp. (°C) ---5152
Degradation Temp. (°C) 410->430--

Note: Specific values can vary based on processing conditions and additives.

Water Absorption

Water absorption affects the dimensional stability and mechanical properties of polyamides. Lower water absorption is generally desirable for applications requiring high dimensional precision.

PropertyPA 56PA 510PA 54PA 6PA 66
Water Absorption, 24h (%) Higher than PA 660.45 (at 50% RH)Excellent water absorption properties0.30.2

Note: Specific values can vary based on environmental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Mechanical Properties Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dogbone" shape through injection molding or machining. The dimensions of the specimen depend on the material's rigidity and thickness.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified duration to ensure equilibrium with the environment.

  • Test Procedure: The conditioned specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to accurately measure strain. The specimen is then pulled apart at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The force applied and the elongation of the specimen are continuously recorded throughout the test.

  • Calculations: From the recorded data, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

Thermal Properties Analysis

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter is used, which measures the difference in heat flow between the sample and an inert reference as a function of temperature.

  • Test Procedure: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate, followed by cooling at a constant rate, and then a second heating cycle.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Identified as a step-like change in the heat flow curve during the heating cycles.

    • Melting Point (Tm): Observed as an endothermic peak on the heating curve, representing the temperature at which the crystalline regions of the polymer melt.

    • Crystallization Temperature (Tc): Seen as an exothermic peak on the cooling curve, indicating the temperature at which the polymer crystallizes from the molten state.

    • Degradation Temperature: Can be determined by thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature.

Water Absorption Testing

Standard: ASTM D570 - Standard Test Method for Water Absorption of Plastics.

Methodology:

  • Specimen Preparation: Test specimens of a defined size and shape are prepared.

  • Initial Conditioning and Weighing: The specimens are dried in an oven at a specified temperature for a set duration to remove any initial moisture. After drying, they are cooled in a desiccator and then weighed to determine their initial dry mass.

  • Immersion: The dried and weighed specimens are immersed in distilled water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed again.

  • Calculation: The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight.

Visualizations

Synthesis of Cadaverine-Based Polyamides

The following diagram illustrates the general synthesis pathway for producing PA 5X polyamides from the bio-based monomer cadaverine.

Synthesis_Pathway Lysine L-Lysine Cadaverine Cadaverine (1,5-Pentanediamine) Lysine->Cadaverine Decarboxylation (Microbial Fermentation) Polyamide Polyamide 5X (e.g., PA 56, PA 54, PA 510) Cadaverine->Polyamide Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid, Succinic Acid, Sebacic Acid) Dicarboxylic_Acid->Polyamide Polycondensation

Caption: General synthesis pathway of PA 5X from L-lysine.

Experimental Workflow for Material Characterization

This diagram outlines the typical workflow for characterizing the properties of the synthesized polyamides.

Experimental_Workflow Synthesis Polyamide Synthesis Specimen_Prep Specimen Preparation (Injection Molding / Machining) Synthesis->Specimen_Prep Conditioning Conditioning (Controlled Temp & Humidity) Specimen_Prep->Conditioning Mechanical_Testing Mechanical Testing (ASTM D638) Conditioning->Mechanical_Testing Thermal_Analysis Thermal Analysis (ASTM D3418 - DSC) Conditioning->Thermal_Analysis Water_Absorption Water Absorption (ASTM D570) Conditioning->Water_Absorption Data_Analysis Data Analysis & Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Water_Absorption->Data_Analysis

Caption: Workflow for polyamide property characterization.

Conclusion

Bio-based polyamides derived from cadaverine present a sustainable and high-performance alternative to conventional petroleum-based nylons. The data indicates that PA 5X polyamides, such as PA 56, PA 510, and PA 54, exhibit a competitive profile in terms of mechanical strength and thermal stability. While water absorption in some bio-based variants may be higher than their petroleum counterparts, this can be advantageous for applications requiring moisture wicking, such as in textiles. The continued development and characterization of these bio-polymers will undoubtedly expand their application scope, offering environmentally friendly solutions without compromising performance.

References

A Comparative Guide to HPLC Method Validation for Cadaverine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the precise quantification of cadaverine (B124047) in various matrices, including biological samples and food products.[1][2][3] This guide provides a comparative overview of validated HPLC methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing a suitable analytical approach. The following sections detail experimental protocols and present key performance data to facilitate an objective comparison.

Methodology Overview

The quantification of cadaverine by HPLC typically involves a series of steps, including sample preparation, derivatization, chromatographic separation, and detection.[1] Due to its lack of a native chromophore, cadaverine requires a derivatization step to attach a UV-absorbing or fluorescent tag, thereby enabling sensitive detection.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Sample Collection (e.g., Plasma, Urine, Food) Extraction Extraction of Analytes (e.g., Perchloric Acid) Sample->Extraction Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1: General experimental workflow for cadaverine quantification by HPLC.
Comparative Performance of Validated HPLC Methods

The following table summarizes the performance characteristics of different validated HPLC methods for cadaverine quantification. These methods employ various derivatization agents and have been applied to diverse sample matrices.

Derivatization AgentSample MatrixLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Recovery (%)Reference
Dansyl ChlorideAgricultural Products>0.990.01 - 0.10 mg/kg0.02 - 0.31 mg/kg89.63 - 100+[2]
Dansyl ChlorideRipened Cheeses0.9997 - 0.99981.53 - 1.88 mg/kg5.13 - 6.28 mg/kg70 - 120[4]
Benzoyl ChlorideChicken Meat>0.990.03 - 1.25 µg/L0.15 - 5.00 µg/L64 - 112[5]
Acetylacetone (B45752)Human Serum>0.992.5 ng/injectionNot Reported94.2 - 97.3[6]
o-Phthalaldehyde (OPA)Not Specified0.985 - 0.998Not ReportedNot ReportedNot Reported[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Method 1: Dansyl Chloride Derivatization for Agricultural Products[2]

This method is suitable for the analysis of various agricultural food matrices.

  • Sample Preparation and Extraction:

    • Homogenize the sample.

    • Extract biogenic amines with 0.1 M HCl.

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • To the extract, add saturated sodium bicarbonate solution and dansyl chloride in acetone.

    • Incubate the mixture in a water bath.

    • Add ammonia (B1221849) solution to remove excess dansyl chloride.

    • Bring the volume to the mark with acetonitrile (B52724).

    • Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at 254 nm.

Method 2: Benzoyl Chloride Derivatization for Chicken Meat[5]

This protocol is optimized for the analysis of cadaverine in meat samples.

  • Sample Preparation and Extraction:

    • Homogenize the chicken meat sample with 5% perchloric acid.

    • Centrifuge the homogenate and filter the supernatant.

  • Derivatization:

    • To the acidic extract, add 2 M sodium hydroxide (B78521) and benzoyl chloride.

    • Vortex the mixture and allow it to stand for derivatization.

    • Add saturated sodium chloride solution to stop the reaction.

    • Extract the benzoylated amines with diethyl ether.

    • Evaporate the ether layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with a methanol/water mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm.

Method 3: Acetylacetone Derivatization for Human Serum[6]

This method is tailored for the determination of cadaverine in clinical samples like blood serum.

  • Sample Preparation:

    • Deproteinize the serum sample with an appropriate agent.

    • Centrifuge and collect the supernatant.

  • Derivatization:

    • Mix the supernatant with an acetylacetone derivatizing solution in an aqueous-methanolic solution at pH 8.2.[6]

  • Chromatographic Conditions:

    • Column: µ Bondapak C18, 10 µm (3.9×300 mm id).[6]

    • Mobile Phase: Water:methanol:acetonitrile (73:22:05 v/v/v).[6]

    • Flow Rate: 1.2 mL/min.[6]

    • Detection: UV detection at 310 nm.[6]

Alternative and Emerging Techniques

While HPLC is a well-established method, other techniques offer competitive or complementary advantages. Ion Chromatography-Mass Spectrometry (IC-MS/MS), for instance, has shown a good correlation with HPLC for cadaverine determination and eliminates the need for a derivatization step.[9] Gas chromatography (GC) is another alternative, often employing derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA).[10][11] For high-throughput screening where the specificity of mass spectrometry is not required, HPLC with o-Phthalaldehyde (OPA) derivatization and fluorescence detection can be a cost-effective option.[10] The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

References

A Comparative Analysis of Cadaverine and Putrescine as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory activities of two prominent biogenic diamines, cadaverine (B124047) and putrescine. While both are crucial molecules in cellular metabolism, their roles as enzyme inhibitors are a subject of ongoing research. This document synthesizes available experimental data to offer a comparative perspective on their performance, complete with detailed experimental protocols and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Comparison of Inhibitory Activity

Precise quantitative data on the inhibitory effects of cadaverine and putrescine across a wide range of enzymes is still an emerging area of research. However, existing studies provide valuable insights into their interactions with specific enzymes, most notably Diamine Oxidase (DAO), Ornithine Decarboxylase (ODC), and Tissue Transglutaminase (tTG).

Enzyme TargetInhibitorIC50 / Inhibition DataType of Inhibition
Diamine Oxidase (DAO) PutrescineActs as a competitive substrate, inhibiting histamine (B1213489) degradation by up to 70% at a 20-fold higher concentration than histamine.[1]Competitive
CadaverineActs as a competitive substrate, inhibiting histamine degradation by up to 80% at a 20-fold higher concentration than histamine.[1]Competitive
Ornithine Decarboxylase (ODC) PutrescineAddition of putrescine to cell cultures can inhibit ODC activity.[2] Specific IC50/Ki values from direct enzymatic assays are not readily available in the literature.Product Inhibition
CadaverineData on direct inhibition of ODC by cadaverine is limited.Not well characterized
Tissue Transglutaminase (tTG) PutrescineInhibits tTG-mediated cross-linking.[3] Specific IC50 values are not consistently reported.Substrate/Inhibitor
CadaverineMonodansylcadaverine, a derivative, is a well-known competitive inhibitor of tTG.[4]Competitive (for derivative)

Note: The inhibitory activity of these molecules can be highly dependent on the specific enzyme, its source, and the assay conditions. The data presented here is a summary of available findings and highlights the need for further direct comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for key experiments that can be adapted for a direct comparative study of cadaverine and putrescine.

Diamine Oxidase (DAO) Inhibition Assay (Competitive Substrate Analysis)

This protocol is designed to assess the ability of cadaverine and putrescine to competitively inhibit the degradation of a primary DAO substrate, such as histamine.

Materials:

  • Purified Diamine Oxidase (porcine kidney or other source)

  • Histamine dihydrochloride (B599025) (substrate)

  • Putrescine dihydrochloride

  • Cadaverine dihydrochloride

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Amplex® Red reagent or other suitable hydrogen peroxide detection agent

  • Horseradish peroxidase (HRP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of histamine, putrescine, and cadaverine in phosphate buffer. Create a series of dilutions for the inhibitors (putrescine and cadaverine).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Varying concentrations of putrescine or cadaverine.

    • A fixed concentration of histamine (e.g., at its Km value).

    • Control wells should contain buffer in place of the inhibitors.

  • Enzyme Addition: Add a fixed amount of purified DAO to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and add the Amplex® Red/HRP solution. This reagent reacts with the hydrogen peroxide produced during the oxidative deamination of histamine by DAO, generating a fluorescent product.

  • Measurement: Read the fluorescence on a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of histamine degradation inhibition for each concentration of putrescine and cadaverine relative to the control.

Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol measures the inhibition of ODC by putrescine, its product.

Materials:

  • Purified Ornithine Decarboxylase

  • L-[1-¹⁴C]ornithine (radioactive substrate)

  • Putrescine dihydrochloride

  • Assay buffer (e.g., Tris-HCl with DTT and pyridoxal (B1214274) phosphate)

  • Scintillation vials and cocktail

  • Filter paper and a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Reagent Preparation: Prepare a stock solution of putrescine in the assay buffer and create a dilution series.

  • Assay Setup: In sealed reaction vials, combine the assay buffer and varying concentrations of putrescine.

  • Enzyme Addition: Add a fixed amount of purified ODC to each vial.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add L-[1-¹⁴C]ornithine to each vial to start the reaction. Immediately seal the vials with stoppers holding filter paper soaked in the CO₂ trapping agent.

  • Incubation: Incubate at 37°C for a defined time (e.g., 60 minutes). The enzymatic reaction will release ¹⁴CO₂.

  • Reaction Termination and Trapping: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which facilitates the release of all dissolved ¹⁴CO₂. Allow sufficient time for the ¹⁴CO₂ to be trapped by the filter paper.

  • Measurement: Transfer the filter paper to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ODC activity inhibition for each putrescine concentration and determine the IC50 value.

Tissue Transglutaminase (tTG) Inhibition Assay

This protocol assesses the inhibition of tTG-mediated protein cross-linking.

Materials:

  • Purified Tissue Transglutaminase

  • Casein (or another suitable protein substrate)

  • Biotinylated cadaverine or putrescine (as a substrate/inhibitor)

  • Tris buffer (e.g., 50 mM, pH 7.5) with CaCl₂

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plate (pre-coated with casein)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat the wells of a 96-well plate with casein and block any non-specific binding sites.

  • Assay Setup: To the casein-coated wells, add the Tris buffer containing CaCl₂ and varying concentrations of unlabeled cadaverine or putrescine.

  • Substrate Addition: Add a fixed concentration of biotinylated cadaverine or putrescine to all wells.

  • Enzyme Addition: Add a fixed amount of purified tTG to each well to initiate the cross-linking reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). During this time, the biotinylated amine will be incorporated into the casein in a tTG-dependent manner, which will be competed by the unlabeled amines.

  • Washing: Wash the plate to remove any unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate, which will bind to the incorporated biotin. After another washing step, add the TMB substrate.

  • Measurement: Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of biotinylated amine incorporation for each concentration of cadaverine and putrescine.

Mandatory Visualization

Polyamine Biosynthesis and Catabolism Pathway

This diagram illustrates the primary metabolic pathways for the synthesis and degradation of putrescine and cadaverine, highlighting the enzymes that could be potential targets for inhibition.

Polyamine_Metabolism Lysine Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Arginine Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Cadaverine Cadaverine DAO Diamine Oxidase (DAO) Cadaverine->DAO Putrescine Putrescine Putrescine->ODC Product Inhibition SPDS Spermidine (B129725) Synthase Putrescine->SPDS Putrescine->DAO Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS PAO Polyamine Oxidase (PAO) Spermidine->PAO Spermine Spermine Spermine->PAO LDC->Cadaverine ODC->Putrescine Agmatine Agmatine ADC->Agmatine Agmatinase Agmatinase Agmatinase->Putrescine SPDS->Spermidine SPMS->Spermine Degradation_Products Degradation Products DAO->Degradation_Products PAO->Degradation_Products Agmatine->Agmatinase

Caption: Biosynthesis and catabolism of cadaverine and putrescine.

Experimental Workflow for Comparative Enzyme Inhibition Assay

This flowchart outlines the general steps for conducting a comparative enzyme inhibition study between cadaverine and putrescine.

Experimental_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) B 2. Assay Setup in Microplate (Varying Inhibitor Concentrations) A->B C 3. Reaction Initiation (Addition of Enzyme) B->C D 4. Incubation (Controlled Temperature and Time) C->D E 5. Reaction Termination (e.g., Acid, Stop Solution) D->E F 6. Signal Detection (Absorbance, Fluorescence, Radioactivity) E->F G 7. Data Analysis (Calculate % Inhibition, IC50) F->G H 8. Comparative Assessment (Compare Potency of Cadaverine vs. Putrescine) G->H

Caption: General workflow for comparing enzyme inhibitors.

Simplified mTOR Signaling Pathway and Polyamine Involvement

Polyamines are known to be intricately linked with cell growth and proliferation signaling pathways, including the mTOR pathway. This diagram provides a simplified overview of this relationship.

mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ODC ODC mTORC1->ODC Promotes Translation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Polyamines Polyamines (Putrescine, etc.) Polyamines->Protein_Synthesis Required for ODC->Polyamines Ornithine Ornithine Ornithine->ODC

Caption: Polyamines in the mTOR signaling pathway.

References

A Comparative Guide to Purity Assessment of Synthesized 1,5-Diaminopentane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1,5-Diaminopentane Dihydrochloride (B599025), a versatile building block in pharmaceutical and materials science. We will explore High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration, offering detailed experimental protocols and comparative data to aid in method selection and implementation.

Introduction to Purity Assessment

The synthesis of 1,5-Diaminopentane Dihydrochloride, commonly derived from the decarboxylation of L-lysine, can result in the presence of various impurities. These may include unreacted starting materials, byproducts of the synthesis, and residual solvents. Accurate and precise purity determination is crucial for ensuring the quality, safety, and efficacy of the final product. This guide compares three robust analytical methods for this purpose.

Potential Impurities in Synthesized this compound

A thorough understanding of potential impurities is critical for selecting and validating appropriate analytical methods. Based on the common synthesis route from L-lysine, the following impurities should be considered:

  • L-Lysine: Unreacted starting material.

  • Cadaverine (free base): Incomplete conversion to the dihydrochloride salt.

  • Other biogenic amines: Potential byproducts from enzymatic or thermal degradation.

  • Residual Solvents: e.g., Ethanol, used in purification steps.

  • Inorganic Salts: e.g., Sodium chloride, if used in the synthesis or purification.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC-ELSD)Quantitative NMR (qNMR)Potentiometric Titration
Principle Separation based on polarity, detection of non-volatile analytes.Signal intensity is directly proportional to the number of nuclei.Neutralization of the amine hydrochloride with a standardized base.
Primary Use Separation and quantification of individual impurities.Absolute purity determination without a specific reference standard of the analyte.Assay of the total amine hydrochloride content.
Selectivity High for separating structurally similar compounds.High for distinguishing different molecular structures.Low; titrates all acidic species.
Sensitivity Moderate to high, depending on the detector.Moderate, requires a sufficient concentration of the analyte.Low, best for high-purity samples.
Quantification Requires a reference standard for each impurity to be quantified.Provides absolute purity against a certified internal standard.Provides a total assay value.
Throughput Moderate, typical run times of 15-30 minutes.High, rapid data acquisition.High, can be automated.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the separation and quantification of 1,5-Diaminopentane and its non-volatile impurities. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is an appropriate choice.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Primesep 200 (4.6 x 100 mm, 5 µm) or equivalent mixed-mode column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • ELSD Drift Tube Temperature: 50 °C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterium Oxide (D₂O).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the analyte and internal standard protons.

  • Number of Scans: 16 or higher for good signal-to-noise.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a tared NMR tube.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

  • Add approximately 0.75 mL of D₂O, cap, and vortex until fully dissolved.

Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Potentiometric Titration

This method determines the total amine hydrochloride content by titration with a strong base.

Instrumentation:

  • Autotitrator with a pH electrode.

  • Burette (10 mL).

Reagents:

  • 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Deionized water.

Procedure:

  • Accurately weigh approximately 150 mg of the synthesized this compound.

  • Dissolve in 50 mL of deionized water.

  • Titrate with standardized 0.1 M NaOH.

  • Record the volume of NaOH required to reach the second equivalence point, which corresponds to the neutralization of both hydrochloride ions.

  • Perform a blank titration and make any necessary corrections.

Calculation:

Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (2 * m_sample) * 100

Where:

  • V_NaOH = Volume of NaOH used (in L)

  • M_NaOH = Molarity of NaOH

  • MW_analyte = Molecular weight of this compound (175.10 g/mol )

  • m_sample = mass of the sample (in g)

  • The factor of 2 accounts for the two hydrochloride ions.

Data Presentation

Table 1: Hypothetical Purity Assessment Data

SampleHPLC Purity (%)qNMR Purity (%)Potentiometric Titration Assay (%)
Synthesized Batch 198.598.799.1
Synthesized Batch 297.297.598.0
Commercial Standard>99.099.599.8

Table 2: Hypothetical Impurity Profile from HPLC Analysis (Synthesized Batch 2)

ImpurityRetention Time (min)Area (%)
L-Lysine4.21.8
Unidentified Impurity 16.80.5
Unidentified Impurity 29.10.3
1,5-Diaminopentane11.597.2

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesis of 1,5-Diaminopentane (from L-Lysine) Salt_Formation Conversion to Dihydrochloride Salt Synthesis->Salt_Formation HPLC HPLC-ELSD (Impurity Profile) Salt_Formation->HPLC Sample qNMR qNMR (Absolute Purity) Salt_Formation->qNMR Sample Titration Potentiometric Titration (Assay) Salt_Formation->Titration Sample Comparison Compare Results HPLC->Comparison qNMR->Comparison Titration->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity_Goal Purity Assessment Goal HPLC HPLC-ELSD Purity_Goal->HPLC Need Impurity Profile qNMR qNMR Purity_Goal->qNMR Need Absolute Purity Titration Potentiometric Titration Purity_Goal->Titration Need Overall Assay Selectivity High Selectivity HPLC->Selectivity Impurity_ID Impurity Identification HPLC->Impurity_ID Absolute_Quant Absolute Quantification qNMR->Absolute_Quant Assay Total Assay Titration->Assay

A Comparative Analysis of Cadaverine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of cadaverine (B124047), a key platform chemical and precursor for polymers like bio-nylons, is a topic of significant interest. This guide provides a comprehensive comparative analysis of the primary synthesis routes for cadaverine: chemical synthesis, enzymatic bioconversion, and direct microbial fermentation. We present a detailed examination of their respective methodologies, supported by experimental data, to facilitate informed decisions in process selection and development.

At a Glance: Comparing Synthesis Routes

The selection of a synthesis route for cadaverine is a critical decision influenced by factors such as desired yield, purity, cost-effectiveness, and environmental impact. The following table summarizes the key performance indicators of the three main approaches.

ParameterChemical SynthesisEnzymatic Bioconversion (Whole-Cell)Microbial Fermentation (Direct)
Starting Material Glutaronitrile (B146979), L-Lysine (B1673455)L-LysineRenewable feedstocks (e.g., glucose)
Typical Yield 32% - 87.8%[1][2]Up to 99.9%[3]0.170 - 0.396 g/g glucose[4][5]
Product Titer Not directly comparable136 - 221 g/L[3][6][7]9.61 - 103.78 g/L[2][8]
Key Advantages Established chemical principlesHigh selectivity and yield, mild reaction conditionsUtilizes renewable resources, potential for lower cost
Key Disadvantages Harsh reaction conditions, use of toxic reagents, lower selectivity, difficult purification[1][2]High cost of purified L-lysine substrate[9]Cadaverine toxicity to host, end-product inhibition, complex process optimization[3][4]

Chemical Synthesis Routes: Traditional Approaches with Inherent Challenges

Chemical synthesis offers direct and often rapid methods for producing cadaverine. However, these routes are frequently associated with harsh reaction conditions, the use of hazardous materials, and challenges in achieving high selectivity and purity.

Hydrogenation of Glutaronitrile

This method involves the reduction of glutaronitrile to cadaverine, typically using a nickel-based catalyst. A significant drawback is the potential formation of piperidine (B6355638) as an undesired cyclic byproduct.[2] Furthermore, the synthesis of glutaronitrile itself requires the use of highly toxic cyanide precursors, posing considerable safety risks for large-scale production.[2]

Decarboxylation of L-Lysine

Several chemical methods have been developed for the decarboxylation of L-lysine to cadaverine.

  • Using 2-Cyclohexen-1-one as a Catalyst: This method can achieve a yield of up to 87.8%.[1] However, the catalyst is toxic and has a boiling point similar to cadaverine, which complicates the purification process.[1]

  • Supported Ruthenium (Ru) Catalysis: Hydrogenation-decarboxylation of L-lysine using a supported Ru catalyst has been reported, but with a modest yield of 32%.[1][2] The reaction requires an acidic environment to suppress the competing deamination reaction.[2]

  • Two-Step Decarboxylation: This process involves the conversion of L-lysine to its corresponding nitrile using N-bromosuccinimide (NBS), followed by reduction to cadaverine with nickel chloride hexahydrate and sodium borohydride (B1222165), achieving an overall yield of 77%.[1][2] A major limitation is the stoichiometric consumption of the reagents, preventing their reuse.[1][2]

Experimental Protocol: Two-Step Chemical Synthesis of Cadaverine from L-Lysine

This protocol is based on the method involving NBS-induced oxidative decarboxylation followed by nitrile reduction.[1][2][10]

Materials:

  • L-Lysine

  • Di-sodium phosphate (B84403) dodecahydrate

  • Citric acid

  • Distilled water

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Nickel chloride hexahydrate

  • Methanol (B129727)

  • Sodium borohydride

  • Sodium hydroxide

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Buffer Preparation: Prepare a pH 5 buffer by dissolving 3.2 g of di-sodium phosphate dodecahydrate and 0.6 g of citric acid in 90 mL of distilled water.[10]

  • Reaction Setup: In a reaction flask, dissolve 3.53 g of L-lysine in the prepared buffer solution with stirring.[10]

  • NBS Solution Preparation: In a separate beaker, dissolve 10.3 g of NBS in 20 mL of DMF.[10]

  • Decarboxylation: Slowly add the NBS solution to the L-lysine solution. Carbon dioxide evolution will be observed. This step converts the amino acid to the corresponding nitrile.[10]

  • Nitrile Reduction: After the decarboxylation is complete, prepare a solution of 5.5 g of nickel chloride hexahydrate in 50 mL of methanol in a separate flask. Cool this solution in an ice bath.[10]

  • Reduction: Slowly add 5 g of sodium borohydride in small portions to the nickel chloride solution. The solution will turn black due to the formation of nickel boride. Then, add the nitrile solution from the previous step to this mixture.[10]

  • Work-up: After the reaction is complete, adjust the pH of the solution to approximately 11-12 with sodium hydroxide.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the cadaverine three times with 30 mL portions of diethyl ether.[10]

  • Purification: Combine the ether extracts and wash with a saturated sodium chloride solution. Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude cadaverine. Further purification can be achieved by distillation.

Enzymatic and Microbial Synthesis: The Bio-Based Alternatives

Biological routes for cadaverine synthesis offer significant advantages in terms of sustainability, selectivity, and milder reaction conditions. These methods primarily rely on the enzyme lysine (B10760008) decarboxylase (LDC), which catalyzes the direct conversion of L-lysine to cadaverine.

Enzymatic Bioconversion (Whole-Cell Biocatalysis)

This approach utilizes whole microbial cells, typically engineered E. coli, that overexpress LDC as a biocatalyst to convert L-lysine into cadaverine. This method is highly efficient, with molar yields approaching 100%.[6][7]

Key factors influencing the efficiency of whole-cell bioconversion include:

  • Source of LDC: Lysine decarboxylases from different organisms, such as E. coli (CadA and LdcC) and Hafnia alvei, exhibit different optimal pH, temperature, and specific activities.[6][11] For instance, H. alvei LDC has shown higher specific activity at 37°C compared to E. coli LDC.[6]

  • Cofactor Availability: LDC requires pyridoxal (B1214274) phosphate (PLP) as a cofactor for its activity.[9] While host cells can synthesize PLP, its supplementation in the reaction medium is often necessary to achieve maximum conversion rates.[3]

  • Immobilization: Immobilizing the whole cells or the purified enzyme can enhance stability and allow for reuse of the biocatalyst.[9][12]

A major economic consideration for this route is the cost of the L-lysine substrate.[9]

Experimental Protocol: Whole-Cell Bioconversion of L-Lysine to Cadaverine

This protocol describes a general procedure for cadaverine production using engineered E. coli whole cells overexpressing a lysine decarboxylase.

Materials:

  • Engineered E. coli strain harboring a plasmid for LDC expression (e.g., from H. alvei or E. coli)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction (if required by the expression system)

  • L-lysine hydrochloride

  • Sodium acetate (B1210297) buffer (pH 6.0)

  • Pyridoxal phosphate (PLP) solution

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an optical density at 600 nm (OD600) of 0.5-0.6.

    • If using an inducible promoter, add IPTG (e.g., 0.05 mM) and continue to incubate, for instance, for 24 hours at 20°C, to induce LDC expression.[11]

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., sodium acetate buffer, pH 6.0).

    • Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD600 of 50).[6][7]

  • Bioconversion Reaction:

    • In a reaction vessel, combine the cell suspension with the L-lysine substrate (e.g., 200 g/L) and PLP (e.g., 0.1 mM).[6][13]

    • Incubate the reaction mixture at the optimal temperature for the specific LDC (e.g., 37°C) with agitation.

    • Monitor the conversion of L-lysine to cadaverine over time using analytical methods such as HPLC.

  • Product Recovery:

    • Terminate the reaction by heating.

    • Separate the cells from the reaction mixture by centrifugation or microfiltration.[14]

    • The supernatant containing cadaverine can then be subjected to further purification steps.

Microbial Fermentation (Direct Production)

Direct fermentation utilizes metabolically engineered microorganisms, such as E. coli and Corynebacterium glutamicum, to produce cadaverine directly from simple and renewable carbon sources like glucose.[8][15] This approach is highly attractive for large-scale, cost-effective production.

Metabolic engineering strategies employed to enhance cadaverine production include:

  • Overexpression of Lysine Decarboxylase: Increasing the expression of the cadA or ldcC gene to enhance the conversion of lysine to cadaverine.[8]

  • Increasing L-Lysine Precursor Pool: Engineering the metabolic pathways to channel more carbon flux towards the synthesis of L-lysine.[8]

  • Elimination of Degradation Pathways: Deleting genes responsible for the degradation or utilization of cadaverine to prevent product loss.[8]

  • Transporter Engineering: Overexpressing exporter proteins to facilitate the secretion of cadaverine out of the cell, thereby reducing its intracellular toxicity.[4]

  • Microbial Consortia: Utilizing co-cultures of two different engineered strains, one optimized for L-lysine production from a specific carbon source (e.g., glucose) and the other for the conversion of L-lysine to cadaverine from a different carbon source (e.g., glycerol). This strategy can alleviate the toxic effects of cadaverine on the lysine-producing strain.[3][9]

Experimental Protocol: Fed-Batch Fermentation for Cadaverine Production in E. coli

This protocol outlines a typical fed-batch fermentation process for producing cadaverine using an engineered E. coli strain.

Materials and Equipment:

  • Engineered E. coli strain for cadaverine production

  • Seed culture medium (e.g., LB medium)

  • Fermentation medium (e.g., modified R/2 medium with glucose)[5]

  • Feeding solution (concentrated glucose and nutrient solution)

  • Bioreactor (fermenter) with pH, temperature, and dissolved oxygen control

  • Base (e.g., KOH or NH4OH) for pH control

  • Antifoaming agent

Procedure:

  • Seed Culture Preparation: Prepare a seed culture by growing the engineered E. coli strain in a suitable medium overnight.

  • Bioreactor Setup and Inoculation:

    • Prepare the fermentation medium in the bioreactor and sterilize.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.2.[8]

  • Batch Phase:

    • Maintain the culture at a constant temperature (e.g., 37°C) and pH (e.g., 6.8).[8]

    • Control the dissolved oxygen (DO) level, for example, at 20% of air saturation, by adjusting the agitation speed and airflow rate.[8]

    • Allow the culture to grow and consume the initial glucose in the batch medium.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO and/or pH), start feeding a concentrated glucose and nutrient solution to the bioreactor.

    • The feeding rate can be controlled to maintain a low residual glucose concentration, which can help to avoid the formation of inhibitory byproducts like acetate.

  • Monitoring and Sampling:

    • Periodically take samples from the bioreactor to monitor cell growth (OD600), glucose concentration, and cadaverine production.

  • Harvesting and Product Recovery:

    • After the fermentation is complete, harvest the fermentation broth.

    • Separate the cells from the broth by centrifugation or microfiltration.

    • The cadaverine in the supernatant can then be purified.

Visualizing the Synthesis Pathways

To better understand the different synthesis strategies, the following diagrams illustrate the key transformations and relationships.

Chemical_Synthesis cluster_glutaronitrile Hydrogenation of Glutaronitrile cluster_lysine_decarboxylation Decarboxylation of L-Lysine Glutaronitrile Glutaronitrile Piperidine Piperidine (byproduct) Glutaronitrile->Piperidine Cadaverine_chem Cadaverine Glutaronitrile->Cadaverine_chem Ni catalyst, H2 Lysine_chem L-Lysine Lysine_chem->Cadaverine_chem 1. 2-Cyclohexen-1-one 2. Supported Ru, H2 3. NBS, then NiCl2/NaBH4

Caption: Chemical synthesis routes to cadaverine.

Biological_Synthesis cluster_whole_cell Enzymatic Bioconversion (Whole-Cell) cluster_fermentation Microbial Fermentation Lysine_wc L-Lysine Cadaverine_wc Cadaverine Lysine_wc->Cadaverine_wc Lysine Decarboxylase (LDC) Engineered_Ecoli_wc Engineered E. coli (overexpressing LDC) Glucose Glucose Lysine_ferm L-Lysine (intracellular) Glucose->Lysine_ferm Metabolic Pathway Engineered_Ecoli_ferm Engineered E. coli Cadaverine_ferm Cadaverine Lysine_ferm->Cadaverine_ferm Lysine Decarboxylase (LDC)

Caption: Overview of biological synthesis routes for cadaverine.

Microbial_Fermentation_Pathway Glucose Glucose Lysine_Biosynthesis L-Lysine Biosynthesis Pathway (multiple steps) Glucose->Lysine_Biosynthesis Lysine L-Lysine Lysine_Biosynthesis->Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (overexpressed) Degradation Degradation Products Cadaverine->Degradation Degradation Pathway (deleted) Exporter Exporter Protein Cadaverine->Exporter Cadaverine_ext Extracellular Cadaverine Exporter->Cadaverine_ext

Caption: Metabolic engineering strategies in E. coli for cadaverine production.

Analytical Methods for Cadaverine Quantification

Accurate quantification of cadaverine is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. Since cadaverine lacks a strong chromophore, a derivatization step is typically required to enable sensitive detection by UV or fluorescence detectors.

Common Derivatizing Agents:

  • Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.[16]

  • Acetylacetone (B45752): Forms a derivative that can be detected by UV.[17][18]

  • Benzoyl chloride: Creates benzoylated derivatives that can be separated by reverse-phase HPLC.[19]

A detailed protocol for the quantification of cadaverine using HPLC with pre-column derivatization with dansyl chloride can be found in various literature sources.[16] The general steps involve sample preparation (e.g., protein precipitation), derivatization at an alkaline pH, extraction of the derivatives, and subsequent analysis by reverse-phase HPLC.

Conclusion and Future Outlook

The synthesis of cadaverine has evolved from traditional chemical methods to more sustainable and efficient biological routes. While chemical synthesis offers established procedures, it is often hampered by environmental and safety concerns, as well as purification challenges.

Enzymatic bioconversion using whole-cell catalysts provides a highly selective and high-yielding alternative, though its economic viability is closely tied to the cost of the L-lysine substrate. Direct microbial fermentation from renewable feedstocks represents the most promising approach for large-scale, cost-effective, and sustainable cadaverine production.

Future research will likely focus on further optimizing microbial strains through synthetic biology and metabolic engineering to improve cadaverine tolerance, enhance production titers and yields, and expand the range of utilizable renewable feedstocks. Advances in downstream processing and purification techniques will also be crucial for the overall economic feasibility of bio-based cadaverine production. The continued development of these green synthesis routes will be instrumental in establishing a robust bio-economy for the production of high-performance, bio-based polymers.

References

Safety Operating Guide

Proper Disposal of 1,5-Diaminopentane Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper handling and disposal of 1,5-Diaminopentane dihydrochloride (B599025) (also known as cadaverine (B124047) dihydrochloride), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical due to the hazardous nature of this compound.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling 1,5-Diaminopentane dihydrochloride, it is imperative to be equipped with the appropriate personal protective equipment. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with laboratory practices.[1]
Skin and Body Wear a lab coat. For larger quantities or in case of a spill, consider impervious clothing.[1][4]
Respiratory If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] Ensure adequate ventilation, such as working in a chemical fume hood.[1][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] The primary method of disposal involves chemical incineration by a licensed professional waste disposal service.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, suitable, and clearly labeled, closed container.[1][6][7]

  • Do not mix with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.[7]

Step 2: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][5][7]

Step 3: Arrange for Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]

  • Inform the disposal company of the contents of the waste container, providing the Safety Data Sheet (SDS) if requested.

Step 4: Chemical Incineration

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure should only be carried out by trained professionals at a licensed facility.

Step 5: Disposal of Empty Containers

  • Contaminated packaging and empty containers should be disposed of as unused product.[1] Follow your institution's guidelines for the disposal of empty hazardous material containers. This may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[8]

III. Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Before addressing the spill, don the full personal protective equipment as outlined in Section I.

  • Contain the Spill: Use dry cleanup procedures.[6] Do not use water.

  • Clean the Spill: Carefully sweep or scoop up the spilled solid material, avoiding dust formation.[1][6] Place the material into a suitable, labeled container for disposal.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the area according to your laboratory's standard operating procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, gloves, etc.) must be disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Management cluster_end start Start: Have 1,5-Diaminopentane dihydrochloride for disposal assess_waste Is the material unused, surplus, or contaminated? start->assess_waste spill Accidental Spill Occurs start->spill collect_waste Collect in a labeled, sealed, and suitable container. assess_waste->collect_waste Yes store_waste Store in a cool, dry, well-ventilated area. collect_waste->store_waste contact_pro Contact licensed professional waste disposal service. store_waste->contact_pro provide_info Provide SDS and waste information. contact_pro->provide_info incineration Arrange for chemical incineration. provide_info->incineration end_disposal End: Proper Disposal incineration->end_disposal evacuate Evacuate and ventilate area. spill->evacuate ppe Don appropriate PPE. evacuate->ppe cleanup Use dry cleanup procedures. Avoid dust generation. ppe->cleanup collect_spill Collect spill and cleanup materials in a labeled container. cleanup->collect_spill collect_spill->store_waste

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 1,5-Diaminopentane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 1,5-Diaminopentane dihydrochloride (B599025). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

1,5-Diaminopentane dihydrochloride is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1] A face shield may be required for larger quantities or when there is a risk of splashing.Protects against dust particles and splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) inspected before use.[3] A lab coat or chemical-resistant apron is also required.[3][4]Prevents skin contact which can cause irritation and burns.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] For higher exposures, a full-face respirator may be necessary.[5][6]Protects the respiratory tract from irritation due to inhalation of dust.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in a Fume Hood Don PPE->Prepare Workspace Weigh Solid Carefully Weigh the Solid Prepare Workspace->Weigh Solid Dissolve/React Dissolve or React as per Protocol Weigh Solid->Dissolve/React Monitor Reaction Monitor the Reaction Dissolve/React->Monitor Reaction Decontaminate Decontaminate Glassware and Surfaces Monitor Reaction->Decontaminate Dispose Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: This diagram outlines the step-by-step process for safely handling this compound, from initial preparation to final cleanup.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][4]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][6]

Emergency Response Logic

Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Immediate Area Incident->Evacuate Remove Remove from Exposure Incident->Remove Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Spill with Spark-proof Tools Contain->Collect FirstAid Administer First Aid (See Table 2) Remove->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: This diagram illustrates the logical flow of actions to be taken in the event of a spill or personal exposure to this compound.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Table 3: Storage and Disposal Plan

AspectProtocol
Storage Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1][6] Store away from incompatible materials such as strong oxidizing agents.[7]
Disposal Dispose of unused product and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[1][8] Contaminated packaging should also be disposed of as unused product.[1]

Physicochemical Data

Understanding the physical and chemical properties of this compound is important for its safe handling and use in experiments.

Table 4: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₁₆Cl₂N₂
Molecular Weight 175.10 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water[9]

By adhering to these guidelines, researchers can work safely with this compound, minimizing risks and ensuring the integrity of their experimental work. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diaminopentane dihydrochloride
Reactant of Route 2
1,5-Diaminopentane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.